Product packaging for Aspirin(Cat. No.:CAS No. 50-78-2)

Aspirin

カタログ番号: B1665792
CAS番号: 50-78-2
分子量: 180.16 g/mol
InChIキー: BSYNRYMUTXBXSQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Aspirin, also known as Acetylsalicylic Acid (ASA), is a cornerstone small molecule in pharmacological and biochemical research with the chemical formula C9H8O4 and a molecular mass of 180.59 g/mol . This white, crystalline, weakly acidic compound is a covalent compound formed from an ester and a carboxylic acid functional group attached to a benzene ring, resulting in a planar geometrical structure . As a non-steroidal anti-inflammatory drug (NSAID), its primary research value lies in its irreversible, covalent inhibition of cyclooxygenase (COX) enzymes, specifically by acetylating serine residues (Ser 530 in COX-1 and Ser 516 in COX-2) within their active sites . This action suppresses the production of prostaglandins and thromboxanes, which are key mediators of pain, inflammation, fever, and platelet aggregation . The sustained focus in research involves differentiating the effects of COX-1 inhibition, which can affect gastric mucosa and platelet function, from COX-2 inhibition, which is linked to its anti-inflammatory and potential anti-cancer effects . Research applications for this compound are extensive. It remains a critical tool for investigating cardiovascular diseases, where its antiplatelet properties are studied for the secondary prevention of heart attacks and ischemic strokes . Furthermore, ongoing research explores its potential chemopreventive effects against various malignancies, particularly colorectal cancer, though the scientific community emphasizes the need for more rigorous clinical trials to substantiate these findings . Its classic anti-inflammatory and analgesic mechanisms continue to make it a reference compound in studies of arthritis, rheumatic fever, and other inflammatory conditions . Emerging research hotspots also include its relationship with respiratory diseases, such as this compound-exacerbated respiratory disease (AERD), and its potential applications in neurological disorders . This product is provided as a high-purity reagent grade compound, stable in dry conditions but susceptible to hydrolysis in moist environments to salicylic and acetic acids . It is intended for use in laboratory research only. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O4<br>C9H8O4<br>CH3COOC6H4COOH B1665792 Aspirin CAS No. 50-78-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-acetyloxybenzoic acid
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InChI

InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)
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InChI Key

BSYNRYMUTXBXSQ-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O
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Molecular Formula

C9H8O4, Array
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DSSTOX Substance ID

DTXSID5020108
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Molecular Weight

180.16 g/mol
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Physical Description

Acetylsalicylic acid appears as odorless white crystals or crystalline powder with a slightly bitter taste. (NTP, 1992), Odorless, colorless to white, crystal-line powder. [aspirin] [Note: Develops the vinegar-like odor of acetic acid on contact with moisture.], Solid, COLOURLESS-TO-WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., Odorless, colorless to white, crystal-line powder.
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Boiling Point

284 °F at 760 mmHg (decomposes) (NTP, 1992), 284 °F (decomposes), 284 °F (Decomposes)
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Flash Point

482 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), 1 g sol in: 300 mL water at 25 °C, 100 mL water at 37 °C, 5 mL alcohol, 17 mL chloroform, 10-15 mL ether; less sol in anhydrous ether, In water, 4,600 mg/L at 25 °C, Solubility in water, g/100ml at 15 °C: 0.25 (poor), (77 °F): 0.3%
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Density

1.4 (NTP, 1992) - Denser than water; will sink, 1.40, 1.4 g/cm³, 1.35
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 2.52X10-5 mm Hg at 25 °C (calc), Vapor pressure, Pa at 25 °C: ~ 0.004, 0 mmHg (approx)
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Impurities

4-hydroxybenzoic acid; 4-hydroxybenzene-1,3-dicarboxylic acid (4-hydroxyisophthalic acid); salicylic acid; 2-[[2-(acetyloxy)benzoyl]oxy]benzoic acid (acetylsalicylsalicylic acid); 2-[(2-hydroxybenzoyl)oxy]benzoic acid (salicylsalicylic acid); 2-(acetyloxy)benzoic anhydride (acetylsalicylic anhydride)
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Color/Form

Monoclinic tablets or needle-like crystals, Colorless to white, crystalline powder.

CAS No.

50-78-2
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Melting Point

275 °F (NTP, 1992), 138-140, 135 °C (rapid heating), 135 °C, 275 °F
Record name ACETYLSALICYLIC ACID
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Foundational & Exploratory

The Dual-Faceted Mechanism of Aspirin: A Technical Guide to its Interaction with COX-1 and COX-2 Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism of action of acetylsalicylic acid (aspirin) on the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. We delve into the quantitative aspects of this interaction, detail the experimental protocols used to elucidate these mechanisms, and provide visual representations of the key pathways and processes. This document is intended to serve as a detailed resource for professionals in the fields of pharmacology, biochemistry, and drug development.

Core Mechanism: Irreversible Acetylation

This compound exerts its therapeutic effects primarily through the irreversible inhibition of COX enzymes.[1] This is distinct from most other non-steroidal anti-inflammatory drugs (NSAIDs) that are reversible inhibitors. The core of this compound's mechanism is the covalent modification of a specific serine residue within the active site of the COX enzymes via acetylation.[2]

In COX-1, this acetylation occurs at serine 530 (Ser530), sterically blocking the binding of the natural substrate, arachidonic acid, to the enzyme's active site.[2] This leads to a complete and irreversible loss of the enzyme's cyclooxygenase activity. For platelets, which lack a nucleus and the machinery for new protein synthesis, this inhibition lasts for the entire lifespan of the platelet (approximately 7-10 days).[1]

In COX-2, this compound also acetylates a homologous serine residue (Ser516).[3] However, the consequences of this acetylation are remarkably different. While the cyclooxygenase activity that produces prostaglandins is significantly inhibited, the acetylated COX-2 enzyme gains a new catalytic function, converting arachidonic acid into 15(R)-hydroxyeicosatetraenoic acid (15R-HETE).[4] This altered activity is a key aspect of this compound's unique pharmacological profile.

Quantitative Analysis of COX-1 and COX-2 Inhibition by this compound

The inhibitory potency of this compound on COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity. As the following table summarizes, this compound is notably more potent in inhibiting COX-1 than COX-2.

EnzymeSourceAssay SystemIC50 (μM)Reference
COX-1 Human Articular ChondrocytesProstaglandin E2 production3.57[5]
Washed Human PlateletsThromboxane B2 production1.3 ± 0.5[5]
Washed Human PlateletsThromboxane B2 productionNot significantly different from L-ASA[2][3]
COX-2 Human Articular ChondrocytesProstaglandin E2 production29.3[5]
Recombinant Human15R-PGE2 formation~50[4]
HCA7 Cells (Colon Adenocarcinoma)Acetylation of COX-2Comparable potency to L-ASA[2][3]

Signaling Pathways and Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the mechanism of this compound's action on COX enzymes.

cluster_0 Arachidonic Acid Cascade cluster_1 COX-1 Pathway cluster_2 COX-2 Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 Prostaglandins_1 Prostaglandins (e.g., PGE2) (Stomach Mucosa Protection) PGH2_1->Prostaglandins_1 Prostaglandin Synthases ThromboxaneA2 Thromboxane A2 (Platelet Aggregation) PGH2_1->ThromboxaneA2 Thromboxane Synthase PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Prostaglandins_2 Prostaglandins (e.g., PGE2) (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 Prostaglandin Synthases

Figure 1: Arachidonic Acid Cascade via COX-1 and COX-2 Pathways

cluster_0 This compound's Mechanism of Action cluster_1 Effect on COX-1 cluster_2 Effect on COX-2 This compound This compound (Acetylsalicylic Acid) COX1_active Active COX-1 (Serine-OH at Ser530) This compound->COX1_active Acetylation COX2_active Active COX-2 (Serine-OH at Ser516) This compound->COX2_active Acetylation COX1_inactive Inactive COX-1 (Acetylated Serine at Ser530) COX1_active->COX1_inactive Irreversible Inhibition Block Arachidonic Acid Binding Blocked COX1_inactive->Block COX2_modified Modified COX-2 (Acetylated Serine at Ser516) COX2_active->COX2_modified Altered Activity HETE 15R-HETE & this compound-Triggered Lipoxins (Anti-inflammatory) COX2_modified->HETE

Figure 2: this compound's Differential Mechanism on COX-1 and COX-2

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's effects on COX enzymes.

Protocol 1: In Vitro COX Inhibition Assay (Fluorometric Method)

This protocol outlines a fluorometric assay to determine the IC50 of this compound for COX-1 and COX-2.

Materials:

  • Purified recombinant human COX-1 or COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic acid (substrate)

  • This compound (test inhibitor)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~535 nm, Emission: ~587 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations.

    • Prepare working solutions of COX enzyme, heme, and COX probe in COX Assay Buffer.

    • Prepare a working solution of arachidonic acid.

  • Assay Setup:

    • In the wells of the 96-well plate, add the following in order:

      • COX Assay Buffer

      • Heme solution

      • This compound solution at various concentrations (or DMSO for control)

      • COX enzyme solution (COX-1 or COX-2)

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiation of Reaction:

    • Add the COX probe to all wells.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 10-20 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each this compound concentration.

    • Normalize the rates to the control (DMSO) to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Detection of COX-1 Acetylation by Immunoprecipitation and Western Blotting

This protocol describes the detection of this compound-induced acetylation of COX-1 at Ser530 in platelets.

Materials:

  • Washed human platelets

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein A/G agarose beads

  • Primary antibody specific for acetylated Ser530 of COX-1

  • Primary antibody for total COX-1 (as a loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and buffers

  • Nitrocellulose or PVDF membranes

  • Western blot blocking buffer (e.g., 5% non-fat milk in TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for Western blots

Procedure:

  • Platelet Treatment:

    • Incubate washed human platelets with and without this compound at a specified concentration and time.

  • Cell Lysis:

    • Pellet the platelets and lyse them in ice-cold lysis buffer.

    • Centrifuge the lysate to remove cellular debris and collect the supernatant containing the protein extract.

  • Immunoprecipitation (for enrichment of acetylated COX-1):

    • Pre-clear the lysate by incubating with Protein A/G agarose beads, then centrifuge and collect the supernatant.

    • Incubate the pre-cleared lysate with the anti-acetylated COX-1 (Ser530) antibody overnight at 4°C.

    • Add Protein A/G agarose beads to capture the antibody-protein complex.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the captured proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the proteins from the immunoprecipitation eluate and the total cell lysates by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for total COX-1 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • For the immunoprecipitated samples, the presence of a band for COX-1 confirms the acetylation at Ser530. The total lysate blot will show the total amount of COX-1 protein.

cluster_0 Experimental Workflow: Detecting COX-1 Acetylation start Start: Washed Human Platelets treatment Incubate with this compound (and Control) start->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis ip Immunoprecipitation (Anti-acetylated COX-1 Ser530 Ab) lysis->ip sds_page SDS-PAGE ip->sds_page transfer Western Blot Transfer (to PVDF membrane) sds_page->transfer probing Antibody Probing (1°: Total COX-1 Ab, 2°: HRP-conj. Ab) transfer->probing detection ECL Detection & Imaging probing->detection end Result: Quantify Acetylated COX-1 detection->end

Figure 3: Workflow for Detecting this compound-Induced COX-1 Acetylation

Conclusion

This compound's interaction with COX-1 and COX-2 enzymes is a classic example of targeted covalent inhibition with profound and distinct physiological consequences. Its preferential and irreversible inhibition of COX-1 in platelets is the cornerstone of its antithrombotic therapy. The modification of COX-2 activity, leading to the production of anti-inflammatory mediators, adds another layer of complexity and therapeutic potential. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development of novel anti-inflammatory and antithrombotic agents.

References

Aspirin's Role in Prostaglandin Synthesis Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspirin, or acetylsalicylic acid, remains a cornerstone of pharmacology, primarily due to its profound impact on the biosynthesis of prostaglandins. Its anti-inflammatory, analgesic, antipyretic, and antiplatelet effects are all fundamentally linked to its ability to inhibit cyclooxygenase (COX) enzymes.[1] This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's inhibition of prostaglandin synthesis, offers quantitative data on its enzymatic interactions, details relevant experimental protocols for studying these effects, and presents visual representations of the key pathways and workflows.

The Prostaglandin Synthesis Pathway

Prostaglandins are lipid autacoids derived from arachidonic acid that play a crucial role in a variety of physiological and pathological processes, including inflammation, pain, fever, and hemostasis.[1][2] The synthesis is initiated by the release of arachidonic acid from the cell membrane's phospholipids by phospholipase A2. The central enzymes in this pathway are the prostaglandin H synthases, more commonly known as cyclooxygenases (COX).[3] These enzymes catalyze the conversion of arachidonic acid into an unstable intermediate, prostaglandin H2 (PGH2).[4] PGH2 is then rapidly converted into various bioactive prostanoids, including different prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2), by specific isomerases and synthases.[5]

There are two primary isoforms of the COX enzyme:

  • COX-1 (PTGS1): This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential homeostatic functions.[2][5] These include protecting the gastric mucosa, maintaining kidney function, and regulating platelet aggregation.[2]

  • COX-2 (PTGS2): In contrast, COX-2 is typically undetectable in most tissues under normal conditions.[5] Its expression is induced by inflammatory stimuli, such as cytokines and growth factors, leading to the production of prostaglandins that mediate inflammation, pain, and fever.[2]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 Oxygenation COX2 COX-2 (Inducible) AA->COX2 Oxygenation PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Isomerases Tissue-Specific Isomerases PGH2->Isomerases Prostanoids Prostaglandins (PGE2, PGD2) Prostacyclin (PGI2) Thromboxanes (TXA2) COX1->PGG2 COX2->PGG2 Isomerases->Prostanoids PLA2->AA Cleavage

Caption: The Prostaglandin Synthesis Pathway.

Mechanism of this compound's Inhibitory Action

This compound exerts its effects through the irreversible inhibition of both COX-1 and COX-2.[6] Unlike other non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, which are reversible inhibitors, this compound acts as an acetylating agent.[6] It covalently transfers its acetyl group to a specific serine residue within the active site of the COX enzymes.[1] This acetylation occurs on Serine 530 in COX-1 and the homologous Serine 516 in COX-2.[7]

This covalent modification sterically blocks the channel through which the substrate, arachidonic acid, must pass to reach the catalytic site of the enzyme, thereby preventing the synthesis of prostaglandins.[7] Because platelets lack a nucleus, they are unable to synthesize new COX-1 enzyme. Consequently, the inhibitory effect of a single dose of this compound on platelet COX-1 lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days.[8] This long-lasting antiplatelet effect is the basis for low-dose this compound's use in the prevention of cardiovascular events.[8]

While this compound irreversibly inhibits COX-1, its effect on COX-2 is slightly different. The acetylation of COX-2 does not completely abolish its catalytic activity but rather modifies it.[9] this compound-acetylated COX-2 loses its ability to produce prostaglandins but gains the capacity to convert arachidonic acid into 15(R)-hydroxyeicosatetraenoic acid (15R-HETE).[9][10] This intermediate can then be further metabolized by 5-lipoxygenase to produce 15-epi-lipoxins, which are potent anti-inflammatory mediators that help in the resolution of inflammation.[10]

G cluster_cox1 COX-1 Pathway cluster_cox2 COX-2 Pathway This compound This compound (Acetylsalicylic Acid) COX1 COX-1 This compound->COX1 Acetylation of Ser530 COX2 COX-2 This compound->COX2 Acetylation of Ser516 Acetylated_COX1 Acetylated COX-1 (Inactive) Prostaglandins Prostaglandins Thromboxanes COX1->Prostaglandins Synthesis COX2->Prostaglandins Synthesis Acetylated_COX2 Acetylated COX-2 (Modified Activity) Lipoxins 15-epi-Lipoxins (Anti-inflammatory) Acetylated_COX2->Lipoxins Synthesis AA Arachidonic Acid AA->COX1 Substrate AA->COX2 Substrate AA->Acetylated_COX2 Substrate

Caption: this compound's Mechanism of COX-1 and COX-2 Inhibition.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This compound is a more potent inhibitor of COX-1 than COX-2.[11]

InhibitorTarget EnzymeIC50 Value (μM)Assay System
This compound COX-11.3 - 3.57Washed Human Platelets / Human Articular Chondrocytes
COX-229.3Human Articular Chondrocytes
Ibuprofen COX-11.4Washed Human Platelets
Celecoxib COX-12.2Washed Human Platelets
COX-20.45Fluorometric Assay
Indomethacin COX-10.063Human Articular Chondrocytes
COX-20.48Human Articular Chondrocytes
Diclofenac COX-10.611Human Articular Chondrocytes
COX-20.63Human Articular Chondrocytes

Data compiled from multiple sources.[11][12][13] Note that IC50 values can vary depending on the specific assay conditions, such as substrate concentration and cell type used.

Experimental Protocols

A variety of in vitro assays are available to determine the activity of COX enzymes and to screen for inhibitors.[14] The choice of assay depends on the specific research question, required throughput, and available equipment.

COX Inhibitor Screening Assay (Fluorometric)

This method is suitable for high-throughput screening of potential COX inhibitors and is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[12][15]

Materials:

  • Human recombinant COX-1 or COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (fluorometric)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Test inhibitor compounds and controls (e.g., Celecoxib for COX-2)

  • 96-well white opaque microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Protocol:

  • Reagent Preparation: Prepare working solutions of the assay buffer, probe, cofactor, and enzymes as per the manufacturer's instructions. Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and dilute to the desired concentration with Assay Buffer.

  • Reaction Setup:

    • To appropriate wells of the 96-well plate, add 80 µL of a Reaction Mix containing the Assay Buffer, COX Probe, and COX Cofactor.

    • Add 10 µL of the diluted test inhibitor, a known inhibitor control, or buffer (for enzyme control).

    • Add 10 µL of diluted COX-1 or COX-2 enzyme to all wells except the blank.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes. This allows the inhibitor to interact with the enzyme.[16]

  • Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously, preferably using a multi-channel pipette.

  • Measurement: Immediately begin measuring the fluorescence kinetically at 25-37°C for 5-10 minutes (Ex/Em = 535/587 nm).[12]

  • Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100, where Rate_EC is the rate of the enzyme control and Rate_S is the rate in the presence of the test inhibitor. Plot percent inhibition against inhibitor concentration to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: Buffer, Probe, Cofactor, Enzyme, Inhibitors A1 Add Reaction Mix (Buffer, Probe, Cofactor) to 96-well plate P1->A1 A2 Add Inhibitor/Control and Enzyme A1->A2 A3 Pre-incubate plate (e.g., 10 min at 37°C) A2->A3 A4 Initiate reaction with Arachidonic Acid A3->A4 A5 Measure fluorescence kinetically (Ex/Em = 535/587 nm) A4->A5 D1 Calculate reaction rates A5->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 value D2->D3

Caption: Experimental Workflow for a Fluorometric COX Inhibition Assay.
Prostaglandin E2 Quantification by Enzyme Immunoassay (EIA)

This competitive immunoassay is a common method for quantifying the amount of a specific prostaglandin, such as PGE2, produced by cells or in biological fluids.[17]

Materials:

  • Cell culture supernatants, plasma, or other biological samples

  • PGE2 standard

  • Anti-PGE2 monoclonal antibody

  • PGE2 conjugated to an enzyme (e.g., Alkaline Phosphatase or HRP)

  • Pre-coated 96-well plate (e.g., anti-mouse IgG)

  • Wash Buffer and Assay Buffer

  • Substrate solution (e.g., pNPP for AP or TMB for HRP)

  • Stop Solution

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for pNPP, 450 nm for TMB)

Protocol:

  • Sample Preparation: If necessary, perform a solid-phase extraction of prostaglandins from the sample matrix to concentrate the analytes and remove interfering substances.[17]

  • Standard Curve: Prepare a serial dilution of the PGE2 standard in the Assay Buffer to create a standard curve.

  • Assay Procedure:

    • Add standards, controls, and samples to the wells of the pre-coated microplate.

    • Add the anti-PGE2 antibody to each well and incubate to allow binding.

    • Add the enzyme-conjugated PGE2 to each well. This will compete with the PGE2 in the sample/standard for binding to the antibody. Incubate as recommended.

    • Wash the plate multiple times with Wash Buffer to remove any unbound reagents.

  • Development: Add the substrate solution to each well and incubate to allow for color development. The amount of color is inversely proportional to the amount of PGE2 in the sample.

  • Measurement: Add the Stop Solution to terminate the reaction and read the absorbance on a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to interpolate the concentration of PGE2 in the unknown samples.

Conclusion

This compound's irreversible acetylation of COX-1 and COX-2 enzymes is a well-defined mechanism that accounts for its wide range of therapeutic effects and associated side effects.[2][6] The preferential inhibition of COX-1, particularly in anucleated platelets, underpins its crucial role in cardiovascular disease prevention.[8] Furthermore, the unique modification of COX-2 activity, leading to the production of anti-inflammatory lipoxins, highlights the complexity of its pharmacological profile.[10] A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers and scientists in the ongoing development of novel anti-inflammatory and antithrombotic therapies.

References

molecular targets of aspirin beyond cyclooxygenase

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aspirin (acetylsalicylic acid) is a cornerstone of modern medicine, widely recognized for its anti-inflammatory, analgesic, antipyretic, and antiplatelet effects. For decades, its primary mechanism of action was attributed to the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the production of prostaglandins and thromboxanes. However, a growing body of evidence reveals that this compound's therapeutic reach extends far beyond COX inhibition. This technical guide delves into the molecular targets of this compound that are independent of its effects on cyclooxygenase, providing researchers, scientists, and drug development professionals with a comprehensive overview of these alternative mechanisms. This exploration of non-COX targets is critical for understanding this compound's pleiotropic effects, including its potential roles in cancer chemoprevention and neuroprotection, and for the development of novel therapeutics.

Quantitative Analysis of this compound's Non-COX Molecular Interactions

The interaction of this compound with molecular targets beyond COX has been quantified through various biophysical and biochemical assays. The following table summarizes key quantitative data, including dissociation constants (Kd) and IC50 values, which are crucial for comparing the binding affinities and inhibitory concentrations of this compound for these targets.

Target ProteinMethodReported Kd / IC50Cellular ContextReference
AMP-activated protein kinase (AMPK) Surface Plasmon Resonance (SPR)Kd: ~1.7 mMPurified protein
Bromodomain-containing protein 4 (BRD4) Isothermal Titration Calorimetry (ITC)Kd: ~25 µMPurified protein
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) Cellular Thermal Shift Assay (CETSA)Not specifiedHuman colorectal cancer cells
IκB kinase (IKK) In vitro kinase assayIC50: ~5-10 mMPurified enzyme
NF-κB Electrophoretic mobility shift assay (EMSA)Not specifiedVarious cell lines
Peroxisome proliferator-activated receptor α (PPARα) Reporter gene assayEC50: ~0.5 mMTransfected cells
Sirtuin 1 (SIRT1) In vitro enzymatic assayNot specifiedPurified enzyme

Table 1: Quantitative Data for this compound's Non-COX Molecular Targets. This table provides a summary of the measured binding affinities and inhibitory concentrations of this compound for several key non-COX molecular targets. The data is compiled from various experimental methodologies as cited.

Key Non-COX Molecular Targets and Signaling Pathways

This compound's interaction with a variety of proteins beyond COX modulates several critical cellular signaling pathways. This section details these interactions and their downstream consequences.

AMP-activated Protein Kinase (AMPK)

AMPK is a central regulator of cellular energy homeostasis. This compound has been shown to directly bind to and activate AMPK, a mechanism that is independent of COX inhibition. This activation is thought to contribute to this compound's anti-cancer properties.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Direct Binding & Activation TSC2 TSC2 AMPK->TSC2 Activates Autophagy Autophagy AMPK->Autophagy Induces LKB1 LKB1 LKB1->AMPK Phosphorylation mTORC1 mTORC1 TSC2->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates for Degradation IkBa->NFkB_complex Sequesters NFkB_p50 p50 NFkB_p65 p65 NFkB_translocation NF-κB (p50/p65) NFkB_complex->NFkB_translocation Translocation Gene Target Gene Expression NFkB_translocation->Gene Promotes BRD4_Pathway This compound This compound BRD4 BRD4 This compound->BRD4 Inhibits Binding AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds PTEFb P-TEFb BRD4->PTEFb Recruits RNAPolII RNA Pol II PTEFb->RNAPolII Phosphorylates & Activates Gene Oncogene Transcription (e.g., c-MYC) RNAPolII->Gene Initiates ITC_Workflow Start Start Prep Prepare Protein (e.g., BRD4) and this compound in Buffer Start->Prep Load Load Protein into Sample Cell and this compound into Syringe Prep->Load Equilibrate Equilibrate System to Constant Temperature Load->Equilibrate Titrate Perform Serial Injections of this compound into Protein Equilibrate->Titrate Measure Measure Heat Change After Each Injection Titrate->Measure Analyze Integrate Heat Peaks and Fit Binding Isotherm Measure->Analyze End Determine Kd, n, ΔH Analyze->End CETSA_Workflow Start Start Treat Treat Cells with this compound or Vehicle Control Start->Treat Heat Heat Treated Cells to a Range of Temperatures Treat->Heat Lyse Lyse Cells and Separate Soluble Proteins Heat->Lyse Quantify Quantify Target Protein in Soluble Fraction (e.g., Western Blot) Lyse->Quantify Analyze Generate and Compare Melting Curves Quantify->Analyze End Determine Thermal Shift Indicating Target Engagement Analyze->End

The Enduring Legacy of Willow Bark: A Technical Guide to its Historical and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For millennia, the bark of the willow tree (Salix spp.) has been a cornerstone of traditional medicine across various cultures, valued for its ability to alleviate pain, fever, and inflammation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the historical use of willow bark, its key bioactive compounds, and the scientific basis for its therapeutic effects. The information is presented with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Historical Use in Traditional Medicine: An Ancient Remedy

The medicinal use of willow bark dates back to ancient civilizations. Sumerian clay tablets from as early as 4000 BC describe the use of willow leaves for rheumatic ailments.[1][2] The Ebers Papyrus, an ancient Egyptian medical text from around 1534 BC, also mentions the use of willow for its anti-inflammatory and analgesic properties.[1] In ancient Greece, the physician Hippocrates (c. 460 – c. 377 BC) recommended chewing willow bark to reduce fever and pain.[1] Similarly, Native American tribes have a long history of using willow bark for a variety of ailments, including pain, fever, and headache.[3]

These traditional practices relied on empirical observation, with the knowledge passed down through generations. The primary methods of preparation included chewing the fresh bark, or creating decoctions, infusions, and tinctures to extract the active compounds.[3][4]

Quantitative Analysis of Bioactive Compounds

The primary bioactive compounds in willow bark responsible for its therapeutic effects are salicylates, particularly salicin and its derivatives like salicortin. The concentration of these compounds can vary significantly depending on the Salix species, the age of the tree, and the time of harvest.

Salix SpeciesSalicin Content (% of dry bark)Salicortin Content (% of dry bark)Reference(s)
Salix alba (White Willow)0.08 - 1.0Present, but often not quantified[5][6]
Salix purpurea (Purple Willow)0.5 - 1.72.3 - 3.9[7]
Salix daphnoides (Violet Willow)High, but variablePredominantly salicortin[8]
Salix fragilis (Crack Willow)LowNot specified[5]
Salix acutifoliaUp to 12.06Not specified[5][6]
Salix pentandraHighHigh in 2'-O-acetylsalicortin[8][9]
Salix babylonica (Weeping Willow)2.675 (female bark)Not specified[2]
Salix caprea0.058 (female bark)Not specified[2]
Salix cinereaModerateNot specified[2]
Salix excelsaModerateNot specified[2]
Salix triandraLowNot specified[2]
Salix viminalis "Americana"0.04Not specified[5][6]
Salix mollissimaLowNot specified[5]
Salix dasycladosLowNot specified[5]
Salix pseudomedemiiModerateNot specified[2]
Salix amplexicaulisModerateNot specified[2]

Experimental Protocols

Traditional Preparation Methods

A decoction is a traditional method for extracting water-soluble compounds from tough plant materials like bark.

Protocol:

  • Harvesting: Collect young, flexible branches of a Salix species, ideally in the spring when the sap is rising.

  • Preparation: Scrape the outer bark to reveal the inner green and white layers.

  • Drying (Optional): The bark can be used fresh or dried for later use. To dry, cut the inner bark into small pieces and spread them in a well-ventilated area away from direct sunlight.

  • Decoction:

    • Add 1-2 tablespoons of fresh or dried willow bark to a pot.

    • Add approximately 2 cups (473 mL) of cold water.

    • Bring the mixture to a boil.

    • Reduce the heat and simmer for 10-15 minutes.[10][11][12]

    • Remove from heat and let it steep for an additional 30 minutes.[10]

  • Straining: Strain the liquid to remove the bark pieces. The resulting decoction can be consumed warm or cold.

A tincture is an alcoholic extract of a plant, which allows for a longer shelf-life and a more concentrated preparation.

Protocol:

  • Preparation: Finely chop or grind dried willow bark.

  • Maceration:

    • Fill a glass jar approximately two-thirds full with the prepared willow bark.[10]

    • Pour a high-proof neutral alcohol (e.g., vodka, 80-100 proof) over the bark until it is completely submerged and the jar is nearly full.[3][10]

    • Seal the jar tightly.

  • Extraction:

    • Store the jar in a cool, dark place for 4-6 weeks.

    • Shake the jar every few days to facilitate extraction.[10]

  • Straining and Storage:

    • After the maceration period, strain the liquid through a cheesecloth or fine-mesh sieve, pressing the bark to extract as much liquid as possible.

    • Store the tincture in a dark, airtight glass bottle.

Quantification of Salicin by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of salicin in willow bark extracts.

Protocol:

  • Sample Preparation:

    • Grind dried willow bark to a fine powder.

    • Extract a known weight of the powder with a methanol-water solution (50:50, v/v).[13]

    • Centrifuge the extract to pellet the solid material.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Kromasil C18, 5 µm, 4.6 mm i.d. x 250 mm.[13]

    • Mobile Phase: Methanol-0.01 mol/L KH2PO4 buffer (pH 4.01) (15:85, v/v).[13]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 265 nm or 270 nm.[2][13]

    • Injection Volume: 10 µL.[13]

  • Quantification:

    • Prepare a series of standard solutions of pure salicin of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of salicin in the sample by comparing its peak area to the calibration curve.

In Vitro Anti-Inflammatory Assays

This assay measures the ability of a willow bark extract to inhibit the production of key pro-inflammatory cytokines in stimulated immune cells.

Protocol:

  • Cell Culture: Culture a suitable immune cell line, such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs), in appropriate culture medium.

  • Stimulation:

    • Seed the cells in a multi-well plate.

    • Pre-treat the cells with various concentrations of the willow bark extract for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Cytokine Measurement:

    • After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of each cytokine for each concentration of the extract compared to the stimulated control (cells treated with LPS only).

Signaling Pathways and Mechanisms of Action

The therapeutic effects of willow bark are attributed to the complex interplay of its constituent compounds, which modulate key signaling pathways involved in inflammation and pain.

Inhibition of the Cyclooxygenase (COX) Pathway

Salicin from willow bark is metabolized in the body to salicylic acid. Salicylic acid and other compounds in willow bark extract inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, potent mediators of inflammation, pain, and fever.

COX_Inhibition_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Willow_Bark_Extract Willow Bark Extract (Salicin, Salicortin, etc.) Willow_Bark_Extract->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by willow bark extract.

Suppression of Pro-Inflammatory Cytokine Production

Willow bark extracts have been shown to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). This is achieved, in part, through the inhibition of key signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Cytokine_Suppression_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response LPS LPS MAPK_Pathway MAPK Pathway (ERK, JNK, p38) LPS->MAPK_Pathway NFkB_Pathway NF-κB Pathway LPS->NFkB_Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_Pathway->Proinflammatory_Cytokines NFkB_Pathway->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Willow_Bark_Extract Willow Bark Extract Willow_Bark_Extract->MAPK_Pathway Inhibition Willow_Bark_Extract->NFkB_Pathway Inhibition

References

The Dawn of a Cardiovascular Protector: A Technical Guide to the Discovery of Aspirin's Antiplatelet Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the seminal discoveries that unveiled the antiplatelet properties of aspirin, a revelation that has had a profound and lasting impact on cardiovascular medicine. We will explore the core experimental evidence, detail the methodologies of pivotal studies, and illustrate the key signaling pathways involved.

A Serendipitous Observation: From Pain Relief to Platelet Inhibition

The journey to understanding this compound's role in preventing thrombosis began not in a state-of-the-art laboratory, but through the astute clinical observations of a general practitioner. In the 1950s, Dr. Lawrence L. Craven, a California physician, noted that his patients taking this compound for pain relief experienced fewer heart attacks.[1] While his initial reports were largely anecdotal and lacked the rigor of controlled clinical trials, they planted a crucial seed of inquiry that would blossom in the decades to follow.

It wasn't until the late 1960s that the scientific community began to systematically investigate the physiological effects of this compound on blood platelets. A series of landmark studies published in 1968 by independent research groups, including those led by Harvey J. Weiss, John O'Brien, and Marjorie B. Zucker, provided the first concrete evidence that this compound inhibits platelet function.[2] These foundational studies laid the groundwork for decades of research into this compound's antithrombotic mechanism and its widespread use in the prevention of cardiovascular events.

The Core Mechanism: Irreversible Inhibition of Cyclooxygenase-1

The central mechanism behind this compound's antiplatelet effect is the irreversible acetylation of a serine residue in the active site of the cyclooxygenase-1 (COX-1) enzyme.[1] This groundbreaking discovery was elucidated by the work of Roth and Majerus in 1975.[3]

The COX-1 enzyme is a critical component of the prostaglandin synthesis pathway in platelets. It catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then rapidly converted to thromboxane A2 (TXA2) by thromboxane synthase. TXA2 is a potent vasoconstrictor and a powerful activator of platelet aggregation.

By acetylating and thus deactivating COX-1, this compound effectively blocks the production of TXA2 for the entire lifespan of the platelet (approximately 7-10 days).[4] This is because platelets, being anucleated cell fragments, cannot synthesize new enzymes. The acetyl group from this compound covalently binds to the COX-1 enzyme, permanently rendering it non-functional. This irreversible inhibition is a key feature that distinguishes this compound from other non-steroidal anti-inflammatory drugs (NSAIDs) that are reversible inhibitors of COX.[4]

The following diagram illustrates the signaling pathway of platelet activation and the point of intervention by this compound.

Aspirin_Mechanism cluster_platelet Platelet Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Thromboxane_Synthase Thromboxane Synthase PGH2->Thromboxane_Synthase TXA2 Thromboxane A2 (TXA2) Thromboxane_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation This compound This compound This compound->COX1 Irreversible Acetylation

Figure 1: Mechanism of this compound's Antiplatelet Effect.

Key Experimental Evidence: A Methodological Deep Dive

The initial discoveries of this compound's antiplatelet effects were built upon a foundation of meticulous experimental work. Here, we detail the protocols of the key experiments that were instrumental in establishing this paradigm shift in cardiovascular pharmacology.

Platelet Aggregation Studies

The ability of this compound to inhibit platelet aggregation was a cornerstone of the early investigations. The primary method used was turbidimetric aggregometry, developed by Gustav Born.

Experimental Protocol: Platelet Aggregometry (Based on Born's Method)

  • Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

    • Whole blood was drawn from healthy human volunteers who had abstained from this compound and other medications known to affect platelet function for at least one week.

    • The blood was collected into tubes containing an anticoagulant, typically 3.8% sodium citrate, at a ratio of 9 parts blood to 1 part citrate.

    • To obtain PRP, the citrated whole blood was centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature. This allows the red and white blood cells to sediment, leaving the platelets suspended in the plasma.

    • Platelet-poor plasma (PPP) was prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to pellet the platelets. PPP was used as a blank or reference in the aggregometer.

  • Aggregation Measurement:

    • Platelet aggregation was measured using a spectrophotometer or a dedicated platelet aggregometer.

    • A sample of PRP was placed in a cuvette with a magnetic stir bar and warmed to 37°C.

    • The instrument was calibrated with PRP set to 0% light transmittance and PPP set to 100% light transmittance.

    • A baseline of light transmittance through the stirring PRP was recorded.

    • An aggregating agent (agonist) was then added to the PRP, and the change in light transmittance was recorded over time. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

  • Agonists Used in Early Studies:

    • Collagen: A suspension of connective tissue particles was used to mimic the physiological trigger of platelet activation upon vascular injury.

    • Adenosine Diphosphate (ADP): A key physiological agonist that induces platelet aggregation. Early studies often used final concentrations ranging from 1 to 10 µM.[5]

    • Epinephrine: Another physiological agonist that can induce platelet aggregation.

The following diagram illustrates the general workflow of a platelet aggregation experiment.

Platelet_Aggregation_Workflow Blood_Collection 1. Whole Blood Collection (Sodium Citrate) Centrifugation_PRP 2. Low-Speed Centrifugation (150-200 x g) Blood_Collection->Centrifugation_PRP PRP_Preparation 3. Collect Platelet-Rich Plasma (PRP) Centrifugation_PRP->PRP_Preparation Centrifugation_PPP 4. High-Speed Centrifugation (2000 x g) Centrifugation_PRP->Centrifugation_PPP Aggregometer_Setup 6. Calibrate Aggregometer (PRP = 0% T, PPP = 100% T) PRP_Preparation->Aggregometer_Setup PPP_Preparation 5. Collect Platelet-Poor Plasma (PPP) Centrifugation_PPP->PPP_Preparation PPP_Preparation->Aggregometer_Setup Aggregation_Induction 7. Add Agonist to PRP (e.g., Collagen, ADP) Aggregometer_Setup->Aggregation_Induction Data_Recording 8. Record Change in Light Transmittance Aggregation_Induction->Data_Recording

Figure 2: Experimental Workflow for Platelet Aggregometry.

Bleeding Time Measurement

To assess the in vivo effect of this compound on hemostasis, early researchers measured the bleeding time, a test that reflects the primary phase of hemostasis, which is highly dependent on platelet function.

Experimental Protocol: Bleeding Time (Ivy Method)

  • A blood pressure cuff was placed on the upper arm and inflated to a constant pressure of 40 mmHg to standardize capillary pressure.

  • A sterile, disposable lancet was used to make a standardized incision, typically 5 mm long and 1 mm deep, on the volar surface of the forearm, avoiding visible veins.

  • A stopwatch was started at the moment of the incision.

  • Every 30 seconds, the edge of a piece of filter paper was used to gently blot the drop of blood without touching the wound itself, as this could disturb the forming platelet plug.

  • The time from the incision until bleeding completely ceased (no more blood was absorbed by the filter paper) was recorded as the bleeding time.

Measurement of Thromboxane B2

With the discovery of thromboxanes in the 1970s, researchers developed methods to quantify the production of TXA2 as a direct measure of COX-1 activity in platelets. Since TXA2 has a very short half-life, its stable, inactive metabolite, thromboxane B2 (TXB2), was measured instead.

Experimental Protocol: Radioimmunoassay (RIA) for Thromboxane B2

  • Sample Collection: Blood was collected and allowed to clot in a glass tube at 37°C for a specified time (e.g., 60 minutes) to allow for maximal platelet activation and TXB2 production. The serum was then separated by centrifugation.

  • Assay Procedure:

    • A known amount of radiolabeled TXB2 (e.g., with tritium or iodine-125) was mixed with a specific antibody against TXB2.

    • The serum sample (containing unlabeled TXB2) was then added to this mixture.

    • The unlabeled TXB2 from the sample competed with the radiolabeled TXB2 for binding to the limited number of antibody sites.

    • After an incubation period, the antibody-bound TXB2 was separated from the free TXB2 (e.g., by precipitation with a second antibody or by using charcoal to adsorb the free TXB2).

    • The radioactivity of the antibody-bound fraction was measured using a scintillation counter.

    • The concentration of TXB2 in the sample was determined by comparing the level of radioactivity to a standard curve generated with known concentrations of unlabeled TXB2. A lower level of radioactivity in the bound fraction indicated a higher concentration of TXB2 in the original sample.

Quantitative Data from Seminal Studies

The following tables summarize the quantitative findings from key early studies that established the antiplatelet effects of this compound.

Table 1: Effect of a Single Dose of this compound (1.5 g) on Bleeding Time and Platelet Aggregation

ParameterBefore this compound (Mean ± SD)After this compound (Mean ± SD)p-value
Bleeding Time (minutes) 4.5 ± 1.09.5 ± 2.5<0.01
Collagen-Induced Aggregation (% of control) 10035 ± 15<0.01
ADP-Induced Secondary Aggregation PresentAbsentN/A

Data adapted from the findings of Weiss et al. (1968).[1]

Table 2: Dose-Dependent Inhibition of Serum Thromboxane B2 Production by this compound

This compound Dose (mg/day)Serum TXB2 Inhibition (%)
20~60%
40~85%
80~95%
160>95%
325>95%

Data synthesized from studies conducted in the late 1970s and early 1980s.[6]

Table 3: Irreversible Acetylation of Platelet COX-1 by this compound

Time After Single 325 mg this compound DoseCOX-1 Acetylation (% of Maximum)
6 hours~89%
24 hours~89%
48 hours~89%
4 days~50%
7 days~10%

Data based on the findings of Roth and Majerus, demonstrating the long-lasting effect of a single this compound dose.[3][6]

Conclusion: A Legacy of Discovery

The discovery of this compound's antiplatelet effects is a testament to the power of clinical observation coupled with rigorous scientific investigation. The pioneering work of researchers in the 1960s and 1970s not only elucidated a fundamental mechanism of drug action but also revolutionized the prevention and treatment of cardiovascular diseases. The experimental protocols and quantitative data from these seminal studies remain a cornerstone of our understanding of antiplatelet therapy and continue to inform the development of new antithrombotic agents. This technical guide serves as a comprehensive resource for researchers and scientists, providing a detailed look into the foundational experiments that forever changed the landscape of cardiovascular medicine.

References

A Technical Guide to the Foundational Anti-Inflammatory Mechanisms of Aspirin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: For over a century, acetylsalicylic acid (aspirin) has been a cornerstone of anti-inflammatory, analgesic, and antipyretic therapy. Its profound therapeutic effects stem from a multifaceted mechanism of action that continues to be an area of active research. This technical guide provides an in-depth exploration of the foundational molecular mechanisms that underpin this compound's anti-inflammatory properties, with a focus on its interactions with the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this seminal non-steroidal anti-inflammatory drug (NSAID).

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects primarily through two well-established, yet distinct, mechanisms:

  • Irreversible Inhibition of Cyclooxygenase (COX) Enzymes: This is the most widely recognized mechanism, defining this compound's classification as an NSAID. It directly curtails the production of pro-inflammatory lipid mediators.

  • Modulation of the NF-κB Signaling Pathway: A COX-independent mechanism, through which this compound and its primary metabolite, salicylate, interfere with a central transcription factor that orchestrates the inflammatory response.

A unique consequence of this compound's interaction with the COX-2 enzyme is the generation of specialized pro-resolving mediators, adding another layer to its anti-inflammatory profile.

The Cyclooxygenase (COX) Pathway: Inhibition and Modification

The cyclooxygenase enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that promote inflammation, pain, and fever.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate homeostatic functions, such as protecting the gastric mucosa and supporting platelet aggregation.

  • COX-2 is typically undetectable in most cells but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammatory responses.

This compound's defining feature is its ability to irreversibly inhibit both COX isoforms. It achieves this by covalently transferring its acetyl group to a serine residue (Ser530 in COX-1 and Ser516 in COX-2) within the enzyme's active site. This acetylation acts as a physical barrier, preventing arachidonic acid from accessing the catalytic site. This irreversible action distinguishes this compound from other NSAIDs like ibuprofen, which are reversible inhibitors.

This compound-Triggered Lipoxins (ATLs): A Pro-Resolution Switch

Intriguingly, the acetylation of COX-2 by this compound does not completely abolish its enzymatic activity but rather modifies it. The altered enzyme can no longer synthesize prostaglandins but instead converts arachidonic acid into 15R-hydroxyeicosatetraenoic acid (15R-HETE). This intermediate is then released and rapidly metabolized by the 5-lipoxygenase (5-LO) enzyme in adjacent cells, particularly leukocytes, in a process known as transcellular biosynthesis. The final products are potent anti-inflammatory and pro-resolution mediators called 15-epi-lipoxins or This compound-Triggered Lipoxins (ATLs) . These specialized molecules actively help to resolve inflammation, for example, by inhibiting neutrophil recruitment and stimulating the clearance of apoptotic cells.

Aspirin_COX_Pathway cluster_atl Pro-Resolution Pathway AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 Aspirin_COX2 This compound-Acetylated COX-2 AA->Aspirin_COX2 PGs_TXs Prostaglandins & Thromboxanes COX1->PGs_TXs Synthesis COX2->PGs_TXs Synthesis Inflammation Inflammation, Pain, Fever PGs_TXs->Inflammation Promotes This compound This compound This compound->COX1 Irreversible Inhibition This compound->COX2 Irreversible Inhibition This compound->Aspirin_COX2 Acetylation HETE 15R-HETE Aspirin_COX2->HETE Conversion LO5 5-Lipoxygenase (in Leukocytes) HETE->LO5 Transcellular Metabolism ATL This compound-Triggered Lipoxins (ATLs) LO5->ATL Resolution Resolution of Inflammation ATL->Resolution Promotes

This compound's Dual Effects on the COX Pathway.

The NF-κB Pathway: A COX-Independent Target

The Nuclear Factor-kappa B (NF-κB) is a transcription factor complex that plays a central role in regulating the genetic response to inflammation. In its inactive state, NF-κB (typically a heterodimer of p50 and p65 subunits) is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex becomes activated. IKK, particularly the IKK-β subunit, phosphorylates IκB, targeting it for ubiquitination and degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself.

Foundational research has shown that this compound and its metabolite, sodium salicylate, can directly inhibit this pathway. They specifically target and inhibit the activity of IKK-β . This inhibition is thought to occur through the binding of salicylate to IKK-β, which reduces the binding of ATP to the kinase, thereby preventing its function. By blocking IKK-β, this compound prevents the phosphorylation and subsequent degradation of IκB. This ensures that NF-κB remains sequestered in the cytoplasm, unable to activate its pro-inflammatory target genes.

Aspirin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 Phosphorylates p_IkB P-IκB IkB_NFkB:f0->p_IkB NFkB NF-κB (p50/p65) IkB_NFkB:f1->NFkB Releases Degradation Proteasomal Degradation p_IkB->Degradation Targets for Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates Pro_Inflam_Genes Pro-Inflammatory Genes (COX-2, Cytokines) Transcription->Pro_Inflam_Genes This compound This compound / Salicylate This compound->IKK Inhibits (IKK-β)

This compound's Inhibition of the NF-κB Signaling Pathway.

Quantitative Data on this compound's COX Inhibition

The inhibitory potency of a compound is often expressed as its half-maximal inhibitory concentration (IC50). These values can vary based on the specific assay conditions, enzyme source, and substrate concentration. The following table summarizes representative IC50 values for this compound against COX-1 and COX-2.

Target EnzymeIC50 Value (μM)Experimental SystemReference
COX-1 3.57Human Articular Chondrocytes
COX-2 29.3IL-1 Stimulated Human Articular Chondrocytes
COX-1 1.3Calcium Ionophore-Stimulated Human Platelets

These data illustrate that this compound is a more potent inhibitor of COX-1 than COX-2, being roughly 8 times more active against COX-1 in chondrocytes. This selectivity for COX-1 underlies both its therapeutic anti-platelet effects at low doses and its potential for gastrointestinal side effects at higher anti-inflammatory doses.

Experimental Protocols

In Vitro COX Inhibition Assay (Fluorometric)

This protocol describes a common method for screening COX inhibitors by measuring the peroxidase activity of the enzyme.

Principle: The cyclooxygenase component of the enzyme converts arachidonic acid to PGG2. The peroxidase component then reduces PGG2 to PGH2. This assay uses a fluorescent probe that acts as a co-substrate for the peroxidase reaction. The oxidation of the probe yields a highly fluorescent product, and the rate of its formation is proportional to COX activity.

Materials:

  • Recombinant human COX-1 or COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Fluorometric Probe (e.g., ADHP - 10-Acetyl-3,7-dihydroxyphenoxazine)

  • Arachidonic Acid (substrate)

  • This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well opaque microplate

  • Fluorescence plate reader (Ex/Em = ~535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer. Keep enzymes on ice.

  • Control and Inhibitor Setup:

    • Enzyme Control Wells: Add Assay Buffer and solvent (without inhibitor).

    • Inhibitor Wells: Add Assay Buffer and the desired concentration of this compound solution.

    • Background Wells: Add Assay Buffer, solvent, and heat-inactivated enzyme to measure non-enzymatic fluorescence.

  • Reaction Mix Preparation: Prepare a master mix for all wells containing Assay Buffer, Heme, the fluorescent probe, and the COX enzyme (COX-1 or COX-2).

  • Pre-incubation: Add the reaction mix to all wells. Pipette the appropriate inhibitor or solvent control into the designated wells. Incubate the plate for a set time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously, preferably using a multi-channel pipette.

  • Kinetic Measurement: Immediately place the plate in the fluorometer and measure the increase in fluorescence over time (e.g., every 30 seconds for 5-10 minutes) in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for all wells.

    • Subtract the rate of the background wells from all other wells.

    • Calculate the percent inhibition for each this compound concentration relative to the enzyme control wells.

    • Plot percent inhibition versus this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based NF-κB Inhibition Assay (Reporter Gene)

This protocol outlines a method to quantify the effect of this compound on NF-κB activation in a cellular context using a luciferase reporter system.

Principle: HEK293 cells are stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements. When NF-κB is activated by a stimulus like TNF-α and translocates to the nucleus, it binds to these elements and drives the expression of luciferase. The amount of light produced upon addition of a substrate is directly proportional to NF-κB transcriptional activity.

Materials:

  • GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line (or similar)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Assay Medium (serum-free medium)

  • This compound

  • TNF-α (stimulant)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase Assay System (e.g., ONE-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter HEK293 cells into a 96-well plate at a predetermined density (e.g., 2.5 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Inhibitor Pre-treatment: Remove the culture medium and replace it with assay medium containing various concentrations of this compound. Include "no inhibitor" control wells. Incubate for 1-2 hours.

  • Stimulation: Add TNF-α to all wells (except for the "unstimulated control" wells) to a final concentration known to induce a robust response (e.g., 20 ng/mL).

  • Incubation: Return the plate to the incubator for 5-6 hours to allow for NF-κB activation and subsequent luciferase expression.

  • Lysis and Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add an equal volume of the luciferase assay reagent to each well. This reagent lyses the cells and contains the luciferin substrate.

    • Incubate for 3-10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence in each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by subtracting the average signal from "unstimulated" wells.

    • Calculate the percent inhibition of the TNF-α-induced signal for each this compound concentration.

    • Plot the data to generate a dose-response curve and determine the IC50 value for NF-κB inhibition.

NFkB_Assay_Workflow Start Start Seed 1. Seed NF-κB Reporter HEK293 Cells in 96-well plate Start->Seed Adhere 2. Incubate Overnight (Allow cells to adhere) Seed->Adhere Pretreat 3. Pre-treat with this compound (Various concentrations) Adhere->Pretreat Stimulate 4. Stimulate with TNF-α (e.g., 20 ng/mL) Pretreat->Stimulate Incubate_Luc 5. Incubate for 5-6 hours (Luciferase expression) Stimulate->Incubate_Luc Add_Reagent 6. Add Luciferase Assay Reagent (Lyses cells & provides substrate) Incubate_Luc->Add_Reagent Measure 7. Measure Luminescence (Plate Luminometer) Add_Reagent->Measure Analyze 8. Analyze Data (Calculate % Inhibition & IC50) Measure->Analyze End End Analyze->End

Workflow for a Cell-Based NF-κB Reporter Assay.

Conclusion

The foundational anti-inflammatory properties of this compound are a result of at least two major, convergent mechanisms. Its hallmark irreversible acetylation of COX enzymes effectively shuts down the production of pro-inflammatory prostaglandins while simultaneously triggering the synthesis of pro-resolving lipoxins. Concurrently, its ability to inhibit the IKK-β kinase provides a COX-independent mechanism to suppress the NF-κB signaling cascade, a master regulator of the inflammatory response. This dual-pronged approach, elucidated through decades of research, solidifies this compound's status as a paradigm in pharmacology and a vital tool for understanding the molecular basis of inflammation.

Aspirin in Cancer Prevention: A Technical Guide to Exploratory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspirin (acetylsalicylic acid), a cornerstone of cardiovascular disease prevention, has garnered significant attention for its potential as a chemopreventive agent.[1][2] A substantial body of evidence from preclinical research, epidemiological studies, and large-scale clinical trials suggests that regular this compound use may reduce the incidence and mortality of several cancer types, most notably colorectal cancer (CRC).[1][2] This technical guide provides an in-depth overview of the exploratory studies on this compound for cancer prevention, focusing on its mechanisms of action, quantitative evidence from key clinical trials, and detailed experimental protocols.

Mechanisms of Action: COX-Dependent and Independent Pathways

This compound's anticancer effects are multifaceted, involving both cyclooxygenase (COX)-dependent and independent pathways.[3] The primary and most well-understood mechanism is the irreversible inhibition of COX enzymes (COX-1 and COX-2), which blocks the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2).[2][3] PGE2 is a key mediator of inflammation and is often overexpressed in tumors, where it promotes cell proliferation, angiogenesis, and invasion while inhibiting apoptosis.[2]

Beyond its COX-inhibitory role, this compound has been shown to modulate several other signaling pathways critical to carcinogenesis. These COX-independent mechanisms include the regulation of pathways such as PI3K/AKT, NF-κB, and Wnt/β-catenin.[2][4]

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in this compound's anti-cancer effects.

This compound's COX-Dependent Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 This compound This compound This compound->COX1_COX2 Inhibits (Acetylation) PGE2 Prostaglandin E2 (PGE2) COX1_COX2->PGE2 Inflammation Inflammation PGE2->Inflammation Proliferation Cell Proliferation PGE2->Proliferation Angiogenesis Angiogenesis PGE2->Angiogenesis Apoptosis Apoptosis Inhibition PGE2->Apoptosis

Caption: this compound's primary COX-dependent mechanism of action.

This compound's COX-Independent Pathways cluster_PI3K PI3K/AKT Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_NFkB NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Wnt Wnt Signaling This compound->Wnt Inhibits IKK IKK This compound->IKK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth BetaCatenin β-catenin (degradation) Wnt->BetaCatenin Inhibits GeneTranscription Gene Transcription (e.g., c-myc) BetaCatenin->GeneTranscription Prevents NFkB NF-κB IKK->NFkB InflammatoryGenes Pro-inflammatory Gene Expression NFkB->InflammatoryGenes

Caption: this compound's modulation of key COX-independent signaling pathways.

Quantitative Data from Clinical Studies

The evidence for this compound's chemopreventive effects comes from a multitude of studies. The following tables summarize the quantitative findings from key meta-analyses and randomized controlled trials (RCTs).

Table 1: Meta-Analysis of this compound Use and Cancer Risk
Cancer Type Relative Risk (RR) 95% Confidence Interval (CI) Reference
Colorectal Cancer0.850.78-0.92[5]
Gastric Cancer0.670.52-0.87[5]
Breast Cancer0.930.87-0.99[5]
Prostate Cancer0.920.86-0.98[5]
Hepatocellular Carcinoma0.510.34–0.77[2]
Ovarian Cancer (low-dose)0.770.61–0.96[2]
Table 2: Key Randomized Controlled Trials (RCTs) on this compound for Cancer Prevention
Trial Population This compound Dose Duration Key Finding Reference
CAPP2 Lynch Syndrome Patients600 mg/day2 years (10-year follow-up)35% reduction in colorectal cancer risk (HR=0.65)[6][7]
Women's Health Study Healthy Women ≥45 years100 mg every other day~10 yearsNo significant reduction in total, breast, or colorectal cancer.[8][9]
ASPREE Healthy Adults ≥70 years100 mg/day~4.7 yearsIncreased risk of advanced cancer and cancer-related death.[10][11]
Adenoma Prevention Trials (Meta-analysis) Patients with prior adenomas81-325 mg/day~33 months17% reduction in risk of any colorectal adenoma.[12]

Experimental Protocols

The design and methodology of clinical trials are critical for interpreting their outcomes. Below are summaries of the protocols for several landmark studies.

The CAPP2 Study
  • Objective: To determine if daily this compound could reduce the risk of colorectal cancer in individuals with Lynch syndrome, a hereditary condition that significantly increases colorectal cancer risk.

  • Design: A double-blind, randomized, placebo-controlled trial.

  • Participants: 861 patients with a confirmed diagnosis of Lynch syndrome from 43 international centers.[6]

  • Intervention: Participants were randomly assigned to receive either 600 mg of this compound daily or a placebo.

  • Methodology: The primary endpoint was the development of colorectal cancer. Participants were monitored for at least 10 years, with some cohorts followed for up to 20 years through national cancer registries.[6][13] Analysis was conducted on an intention-to-treat and per-protocol basis.[6]

The Add-Aspirin Trial
  • Objective: To assess whether regular this compound use after standard primary therapy prevents recurrence and prolongs survival in patients with common non-metastatic solid tumors.[12]

  • Design: A phase III, multi-center, double-blind, placebo-controlled randomized trial with four parallel cohorts.[12]

  • Participants: Patients who have undergone potentially curative treatment for breast, colorectal, gastro-oesophageal, or prostate cancer.[12]

  • Intervention: An initial 8-week open-label run-in period with 100 mg this compound daily to assess tolerance.[14][15] Eligible participants are then randomized in a 1:1:1 ratio to 100 mg this compound, 300 mg this compound, or a matched placebo, taken daily for at least five years.[14][15]

  • Methodology: The trial utilizes four separate tumor-specific cohorts, each with a distinct primary outcome measure (e.g., invasive disease-free survival for breast cancer, overall survival for gastro-oesophageal cancer).[16] A co-primary outcome is overall survival across all cohorts.[16]

General Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized controlled trial investigating this compound for cancer prevention.

Clinical_Trial_Workflow Recruitment Patient Recruitment (Based on Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (e.g., Medical History, Endoscopy) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Aspirin_Group This compound Group (Specified Dose) Randomization->Aspirin_Group Placebo_Group Placebo Group (Matched Placebo) Randomization->Placebo_Group Follow_Up Long-term Follow-up (e.g., 5-10 years) Aspirin_Group->Follow_Up Placebo_Group->Follow_Up Endpoint_Assessment Endpoint Assessment (e.g., Cancer Incidence, Mortality) Follow_Up->Endpoint_Assessment Data_Analysis Data Analysis (Intention-to-Treat, Per-Protocol) Endpoint_Assessment->Data_Analysis Results Results & Publication Data_Analysis->Results

Caption: A generalized workflow for an this compound cancer prevention clinical trial.

Discussion and Future Directions

While the evidence for this compound's chemopreventive role, particularly in colorectal cancer, is compelling, several questions remain. The optimal dose, duration of treatment, and target population are still subjects of ongoing research. The risk of adverse effects, primarily gastrointestinal bleeding, necessitates a careful risk-benefit assessment for each individual.[1]

The conflicting results from trials like the Women's Health Study (showing no significant benefit) and the ASPREE trial (showing potential harm in older adults) highlight the complexity of this compound's effects.[8][10] These discrepancies may be due to differences in this compound dosage, dosing interval (daily vs. alternate day), and the age and baseline health of the study populations.

Future research will need to focus on identifying biomarkers that can predict which individuals are most likely to benefit from this compound chemoprevention and who is at the highest risk for adverse events. The interaction between this compound's effects and the genetic makeup of tumors, such as PIK3CA mutations, is a promising area of investigation.[17][18] Understanding these nuances will be crucial for developing personalized cancer prevention strategies.

Conclusion

Exploratory studies have established this compound as a promising agent for cancer chemoprevention. Its well-defined mechanism of action, centered on COX inhibition but also involving multiple other signaling pathways, provides a strong biological rationale for its use. Quantitative data from numerous studies, especially in the context of colorectal cancer, support its efficacy. However, the translation of these findings into broad clinical recommendations requires a careful consideration of the balance between benefits and risks, and further research is needed to refine its use for personalized cancer prevention.

References

Early Investigations into Aspirin's Antipyretic Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational investigations into the antipyretic (fever-reducing) mechanisms of aspirin (acetylsalicylic acid). It focuses on the pivotal experiments that elucidated its mode of action, presenting detailed methodologies, quantitative data, and the core signaling pathways involved. This guide is intended to provide a comprehensive historical and technical perspective for professionals in the fields of pharmacology, drug discovery, and biomedical research.

Introduction: The Quest to Understand an Ancient Remedy

The use of salicylate-containing plants, such as willow bark, for relieving fever and pain dates back millennia.[1] However, the scientific understanding of how these substances exerted their effects remained elusive until the latter half of the 20th century. The synthesis of acetylsalicylic acid by Felix Hoffmann at Bayer in 1897 marked the beginning of the modern era of this "wonder drug."[1] Early clinical observations confirmed its efficacy as an antipyretic, but the underlying biochemical mechanisms were a black box. This guide delves into the key early investigations that unraveled the mystery of this compound's ability to quell fever.

The Central Hypothesis: Inhibition of Prostaglandin Synthesis

The breakthrough in understanding this compound's mechanism of action came in 1971 from the work of Sir John Vane, for which he was awarded the Nobel Prize in Physiology or Medicine in 1982.[1] Vane and his colleagues demonstrated that this compound and other non-steroidal anti-inflammatory drugs (NSAIDs) inhibit the enzymatic synthesis of prostaglandins.[1] Prostaglandins, particularly of the E series (PGE), were known to be potent pyretic agents, capable of inducing fever when injected into the cerebral ventricles. Vane's discovery provided a unifying theory for this compound's anti-inflammatory, analgesic, and antipyretic effects.[1]

The Role of Cyclooxygenase (COX)

Subsequent research identified the specific enzyme inhibited by this compound as cyclooxygenase (COX), also known as prostaglandin H synthase (PGHS). This enzyme is responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.

It was later discovered that there are at least two isoforms of this enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: An inducible enzyme that is upregulated by inflammatory stimuli and is the primary source of prostaglandins in inflammation and fever.

This compound was found to be a non-selective inhibitor of both COX-1 and COX-2.[1] Its unique mechanism of action involves the irreversible acetylation of a serine residue in the active site of the COX enzymes, which sets it apart from many other NSAIDs that are reversible inhibitors.

Key Experimental Evidence

The following sections detail the pivotal experiments that substantiated the prostaglandin inhibition hypothesis.

Vane's Seminal In Vitro Experiment (1971)

This foundational experiment provided the first direct evidence that this compound inhibits prostaglandin synthesis.

This protocol is a reconstruction based on the original 1971 publication by Vane in Nature New Biology and cited methodologies.

Objective: To determine if this compound inhibits the biosynthesis of prostaglandins from arachidonic acid in a cell-free enzyme preparation.

Materials:

  • Tissue Source: Lungs from adult male guinea pigs.

  • Buffer: Modified Bucher medium (20 mM KH2PO4, 72 mM K2HPO4, 27.6 mM nicotinamide, and 3.6 mM MgCl2, pH 7.4).

  • Substrate: Arachidonic acid.

  • Inhibitors: this compound, Indomethacin.

  • Bioassay Tissues: Strips of rabbit aorta, rat stomach, and rat colon.

  • Physiological Salt Solution: Krebs' solution for superfusion.

Procedure:

  • Enzyme Preparation:

    • Guinea pig lungs were rapidly excised and minced in ice-cold buffer.

    • The minced tissue was homogenized in a Potter-Elvehjem homogenizer with a loosely fitting Teflon pestle at a tissue-to-buffer ratio of 1:4.

    • The homogenate was centrifuged at 900 x g for 15 minutes to remove cell debris. The resulting supernatant, containing the prostaglandin synthetase (cyclooxygenase), was used as the enzyme preparation.

  • Incubation:

    • The enzyme preparation was divided into aliquots in test tubes.

    • Arachidonic acid (the substrate for prostaglandin synthesis) was added to the test tubes to a final concentration of approximately 6 µg/mL.

    • This compound or indomethacin, at various concentrations, was added to the experimental tubes. Control tubes received no inhibitor.

    • The mixtures were incubated aerobically at 37°C with shaking for 30 minutes.

    • The reaction was terminated by the addition of 9 volumes of 96% ethanol.

  • Extraction and Bioassay:

    • The ethanol-terminated reaction mixtures were filtered and evaporated to a small volume.

    • The pH was adjusted to 3 with 2 N HCl, and the prostaglandins were extracted with ether.

    • The ether extracts were washed, evaporated to dryness, and the residue was reconstituted in a physiological salt solution.

    • The amount of prostaglandin E2 (PGE2) and prostaglandin F2α (PGF2α) produced was quantified using a cascade superfusion bioassay. The reconstituted samples were superfused over a series of isolated smooth muscle tissues (e.g., rat stomach strip, rat colon, chick rectum), each with a characteristic sensitivity to different prostaglandins. The contractions of these tissues were measured and compared to the contractions induced by known concentrations of standard prostaglandins.

G cluster_prep Enzyme Preparation cluster_incubation In Vitro Reaction cluster_analysis Analysis lung Guinea Pig Lungs mince Mince in Ice-Cold Buffer lung->mince homogenize Homogenize mince->homogenize centrifuge Centrifuge (900 x g, 15 min) homogenize->centrifuge supernatant Collect Supernatant (Enzyme Prep) centrifuge->supernatant add_substrate Add Arachidonic Acid supernatant->add_substrate add_this compound Add this compound / Control add_substrate->add_this compound incubate Incubate (37°C, 30 min) add_this compound->incubate terminate Terminate with Ethanol incubate->terminate extract Extract Prostaglandins terminate->extract bioassay Cascade Superfusion Bioassay extract->bioassay quantify Quantify PGE2 & PGF2α bioassay->quantify

Figure 1: Experimental workflow for Vane's in vitro prostaglandin synthesis inhibition assay.
Early Clinical Investigations of this compound's Antipyretic Dose-Response

Early clinical trials sought to quantify the relationship between the dose of this compound administered and the extent of fever reduction.

This protocol is based on the methodology of a study conducted by Bachert and colleagues, which reflects the principles of early clinical investigations.

Objective: To evaluate the dose-dependent antipyretic efficacy of single doses of this compound compared to placebo in adults with fever.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Participants: Adult patients with acute upper respiratory tract infections and a body temperature of ≥38.5°C.

Procedure:

  • Randomization: Patients were randomly assigned to receive a single oral dose of this compound (e.g., 500 mg or 1000 mg) or a matching placebo.

  • Blinding: Both patients and investigators were unaware of the treatment allocation.

  • Temperature Measurement: Oral body temperature was measured at baseline (before dosing) and at regular intervals (e.g., every 30-60 minutes) for up to 6 hours post-dose.

  • Symptom Assessment: Other symptoms, such as headache and muscle ache, were also rated by patients at specified time points.

  • Data Analysis: The primary efficacy measure was the area under the curve (AUC) for the change in body temperature from baseline over a specified time period (e.g., 4 hours). Mean maximum temperature reduction and time to maximum reduction were also assessed.

Quantitative Data from Early Investigations

The following tables summarize key quantitative findings from early studies on this compound's antipyretic and prostaglandin-inhibiting effects.

Table 1: Dose-Dependent Antipyretic Effect of a Single Oral Dose of this compound in Adults with Fever

Treatment GroupMean Maximum Temperature Reduction (°C)
Placebo0.63
This compound 500 mg1.32
This compound 1000 mg1.67

Data adapted from a study by Bachert et al.

Table 2: Inhibition of Prostaglandin E2 (PGE2) Biosynthesis in Humans with Low-Dose this compound

ParameterPercentage Inhibition
Urinary PGE-M (males)39%
Urinary PGE-M (females)56%
Overall Urinary PGE-M45%

Data reflects the reduction in the urinary metabolite of PGE2 (PGE-M) after 14 days of 81 mg daily this compound.

Table 3: In Vitro Inhibition of Cyclooxygenase (COX) by this compound

EnzymeIC50 (µM)
COX-1 (platelets)1.3

IC50 represents the concentration of this compound required to inhibit 50% of the enzyme's activity. Data from a study on washed human platelets.

Signaling Pathways

The antipyretic action of this compound is best understood by examining the signaling pathway of fever induction and its interruption by the drug.

The Fever Induction Pathway

During infection or inflammation, pyrogenic cytokines such as Interleukin-1 (IL-1) are released. These cytokines act on the vascular endothelium of the hypothalamus, the brain's thermoregulatory center. This stimulates the expression of COX-2, leading to the synthesis and release of PGE2. PGE2 then acts on specific receptors on thermosensitive neurons in the hypothalamus, elevating the body's temperature set-point and causing fever.

G infection Infection / Inflammation cytokines Pyrogenic Cytokines (e.g., IL-1) infection->cytokines hypothalamus Hypothalamic Endothelium cytokines->hypothalamus cox2 COX-2 Upregulation hypothalamus->cox2 pge2 Prostaglandin E2 (PGE2) Synthesis cox2->pge2 aa Arachidonic Acid aa->cox2 neurons Thermosensitive Neurons pge2->neurons fever Fever neurons->fever

Figure 2: Simplified signaling pathway of fever induction.
This compound's Interruption of the Fever Pathway

This compound's antipyretic effect is achieved by inhibiting the COX-2 enzyme in the hypothalamic endothelium. This blocks the conversion of arachidonic acid to PGH2, thereby preventing the synthesis of PGE2. Without the PGE2 signal, the hypothalamic set-point is not elevated, and fever is reduced.

G cluster_pathway Fever Pathway aa Arachidonic Acid cox2 COX-2 aa->cox2 pgh2 PGH2 cox2->pgh2 pge2 PGE2 pgh2->pge2 fever Fever pge2->fever This compound This compound This compound->cox2 inhibition Inhibition

Figure 3: this compound's mechanism of action in inhibiting the fever pathway.

Conclusion

The early investigations into this compound's antipyretic mechanisms, spearheaded by the seminal work of John Vane, fundamentally transformed our understanding of this common medication. The elucidation of the prostaglandin synthesis inhibition pathway and the role of the COX enzymes not only explained this compound's therapeutic effects but also paved the way for the development of a new class of anti-inflammatory drugs. The experimental approaches detailed in this guide, from in vitro enzyme assays to controlled clinical trials, laid the groundwork for modern pharmacological research and continue to be relevant in the ongoing exploration of the diverse therapeutic properties of this compound.

References

A Technical Guide to the Chemical Synthesis of Acetylsalicylic Acid: A Historical Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history of the chemical synthesis of acetylsalicylic acid, the active ingredient in aspirin. From its initial discovery in the mid-19th century to its industrial-scale production, this document provides a comprehensive overview of the key scientific milestones, experimental methodologies, and the evolution of its synthesis.

Introduction: From Willow Bark to Wonder Drug

The therapeutic properties of willow bark, known since antiquity to relieve pain and fever, are attributable to the presence of salicin, a natural precursor to salicylic acid. While effective, salicylic acid itself proved to be a gastric irritant. This limitation spurred chemists in the 19th century to seek a less caustic derivative, leading to the synthesis of acetylsalicylic acid. This journey from a folk remedy to a globally recognized pharmaceutical is a landmark in the history of medicinal chemistry.

The Pioneers of Acetylsalicylic Acid Synthesis

The development of a viable method for synthesizing acetylsalicylic acid involved several key figures who laid the groundwork for its eventual mass production.

Charles Frédéric Gerhardt (1853): The First Synthesis

In 1853, French chemist Charles Frédéric Gerhardt was the first to synthesize acetylsalicylic acid.[1][2] He achieved this by reacting sodium salicylate with acetyl chloride.[1][2] However, Gerhardt's method produced an impure and unstable compound, and he did not pursue its therapeutic potential.[2] His work, documented in his "Traité de Chimie Organique," nonetheless marked the first crucial step in the chemical creation of this important molecule.[3]

Felix Hoffmann and Bayer (1897): A Stable, Pure Formulation

It was not until 1897 that a stable and pure form of acetylsalicylic acid was synthesized by Felix Hoffmann, a chemist working at the German company Bayer.[1][4][5] Motivated by his father's suffering from the gastric side effects of salicylic acid used to treat his rheumatism, Hoffmann revisited Gerhardt's work.[6] He developed a method using salicylic acid and acetic anhydride, which yielded a pure and stable form of acetylsalicylic acid.[4][7] This breakthrough led to the commercialization of the drug under the trade name this compound in 1899.[1][5]

Precursor Synthesis: The Kolbe-Schmitt Reaction

The large-scale production of acetylsalicylic acid was made possible by the efficient synthesis of its precursor, salicylic acid. The Kolbe-Schmitt reaction, developed in the mid-19th century, remains a cornerstone of industrial salicylic acid production. In this process, sodium phenoxide is heated with carbon dioxide under high pressure and temperature, followed by acidification to yield salicylic acid.

Experimental Protocols

Modern Laboratory Synthesis of Acetylsalicylic Acid

This common undergraduate laboratory experiment illustrates the esterification of salicylic acid.

Materials:

  • Salicylic acid

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst) or 85% phosphoric acid (catalyst)

  • Distilled water

  • Ethanol (for recrystallization)

  • Ice bath

  • Beakers, Erlenmeyer flask, Büchner funnel, and filter paper

Procedure:

  • Place a measured amount of salicylic acid (e.g., 2.0 g) into an Erlenmeyer flask.[8]

  • In a fume hood, carefully add an excess of acetic anhydride (e.g., 5 mL) to the flask.[8]

  • Slowly add a few drops of a strong acid catalyst, such as concentrated sulfuric acid or 85% phosphoric acid.

  • Gently heat the flask in a water bath for approximately 10-15 minutes to facilitate the reaction.[8]

  • Cool the flask to room temperature. The acetylsalicylic acid will begin to crystallize.[8]

  • Slowly add cold water to the mixture to precipitate the crude product fully and to hydrolyze any unreacted acetic anhydride.

  • Collect the crude acetylsalicylic acid crystals by vacuum filtration using a Büchner funnel.[8]

  • Purify the crude product by recrystallization. Dissolve the crystals in a minimal amount of warm ethanol and then add warm water until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to form purified crystals.

  • Collect the purified crystals by vacuum filtration, wash with cold distilled water, and allow them to dry.

Quantitative Data

Historical quantitative data on the yield and purity of the initial syntheses by Gerhardt and Hoffmann are not well-documented. However, modern industrial production methods are highly optimized.

ParameterHistorical Synthesis (19th Century)Modern Industrial Synthesis
Starting Materials Gerhardt: Sodium salicylate, Acetyl chlorideHoffmann: Salicylic acid, Acetic anhydrideSalicylic acid, Acetic anhydride
Catalyst Not explicitly documented for GerhardtLikely acid-catalyzed for HoffmannSulfuric acid or Phosphoric acid
Reaction Yield Not well documented85-95%
Purity Gerhardt: Impure and unstableHoffmann: Pure and stableHigh purity (pharmaceutical grade)
Production Volume Laboratory scaleOver 40,000 metric tons annually worldwide[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and a generalized workflow for the synthesis of acetylsalicylic acid.

chemical_synthesis_pathways cluster_gerhardt Gerhardt's Synthesis (1853) cluster_hoffmann Hoffmann's Synthesis (1897) Sodium Salicylate Sodium Salicylate Acetylsalicylic Acid_G Acetylsalicylic Acid (Impure) Sodium Salicylate->Acetylsalicylic Acid_G + Acetyl Chloride Salicylic Acid Salicylic Acid Acetylsalicylic Acid_H Acetylsalicylic Acid (Pure) Salicylic Acid->Acetylsalicylic Acid_H + Acetic Anhydride (Acid Catalyst) experimental_workflow Start Start Reactants Mix Salicylic Acid, Acetic Anhydride, and Catalyst Start->Reactants Heating Heat Mixture (e.g., Water Bath) Reactants->Heating Crystallization Cool to Room Temperature and then in Ice Bath Heating->Crystallization Filtration Vacuum Filter Crude Product Crystallization->Filtration Purification Recrystallize from Ethanol/Water Filtration->Purification Final_Filtration Vacuum Filter Purified Crystals Purification->Final_Filtration Drying Dry the Final Product Final_Filtration->Drying End End Drying->End

References

Understanding Aspirin's Pharmacokinetics in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of acetylsalicylic acid (aspirin) in key preclinical models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental for the design and interpretation of non-clinical safety and efficacy studies, and for the successful translation of findings to the clinical setting.

Introduction to this compound's Pharmacokinetic Profile

This compound, a weak acidic drug, is rapidly absorbed from the stomach and upper small intestine primarily through passive diffusion.[1] Upon absorption, it is quickly hydrolyzed to its main active metabolite, salicylic acid, by esterases in the gastrointestinal mucosa, blood, and liver.[2] This rapid conversion results in a short half-life for the parent this compound molecule. The systemic exposure and pharmacological effects are therefore often assessed by measuring both acetylsalicylic acid and salicylic acid concentrations in plasma.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound and its primary metabolite, salicylic acid, in various preclinical species. These values are compiled from a range of studies and can be influenced by factors such as dose, formulation, and analytical methodology.

Table 1: Pharmacokinetic Parameters of Acetylsalicylic Acid (this compound) in Preclinical Models

SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)Half-life (h)
Rat 10IV----0.06
10Oral---56.6 ± 10.4-
100Oral~25~0.172.7--
200Oral---~25~0.13 (apparent)
Dog 20IV--42.6-0.53
20Intragastric1.26 ± 0.100.672.455.9 ± 1.3-
35Oral-----
Rabbit 100Rectal-----
Chick 100IP--3486-1.68

Data compiled from multiple sources.[2][3][4][5][6][7] Values are presented as mean ± SD where available. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; IV: Intravenous; IP: Intraperitoneal.

Table 2: Pharmacokinetic Parameters of Salicylic Acid (Metabolite) in Preclinical Models

SpeciesThis compound Dose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)
Rat 100Oral-~160.1-
Dog 17.5IV----
35Oral95.9 ± 12.2---
35 (immature)Oral64.5 ± 2.38---
Rabbit ------
Horse 20IV----
20Rectal17.39 ± 5.462--
20Intragastric23.90 ± 4.944--

Data compiled from multiple sources.[4][5][6] Values are presented as mean ± SD where available. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; IV: Intravenous.

Core Signaling and Metabolic Pathways

The metabolic fate of this compound is crucial to its pharmacokinetic profile. The following diagram illustrates the primary metabolic conversion of this compound to salicylic acid and its subsequent metabolites.

aspirin_metabolism This compound Acetylsalicylic Acid (this compound) SalicylicAcid Salicylic Acid This compound->SalicylicAcid Hydrolysis (Esterases) SalicyluricAcid Salicyluric Acid SalicylicAcid->SalicyluricAcid Glycine Conjugation Glucuronides Salicyl Acyl and Phenolic Glucuronides SalicylicAcid->Glucuronides Glucuronidation GentisicAcid Gentisic Acid SalicylicAcid->GentisicAcid Oxidation (CYP450) pk_workflow cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_poststudy Post-Study Phase Protocol Protocol Design (Dose, Route, Sampling Times) AnimalAcclimation Animal Acclimation & Health Check Protocol->AnimalAcclimation Dosing Drug Administration (e.g., Oral Gavage) AnimalAcclimation->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaProcessing Plasma Separation & Storage BloodSampling->PlasmaProcessing Bioanalysis Sample Analysis (LC-MS/MS) PlasmaProcessing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Reporting Data Interpretation & Reporting PK_Analysis->Reporting

References

A Technical Guide to Novel Therapeutic Targets of Aspirin in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aspirin (acetylsalicylic acid), a cornerstone of medicine for over a century, is primarily known for its irreversible inhibition of cyclooxygenase (COX) enzymes, which underpins its anti-inflammatory, analgesic, and antiplatelet effects.[1][2][3] However, a growing body of evidence reveals that this compound's therapeutic potential extends far beyond COX inhibition, with numerous novel molecular targets and pathways being identified.[1][2] This technical guide provides an in-depth exploration of these emerging COX-independent mechanisms of this compound, focusing on its activity in cellular models. We will delve into the specific signaling pathways modulated by this compound, present quantitative data from key studies, provide detailed experimental protocols for investigating these effects, and visualize complex interactions through signaling pathway diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and leverage the multifaceted pharmacology of this compound.

Beyond Cyclooxygenase: this compound's Novel Molecular Targets

Recent research has illuminated a range of COX-independent mechanisms through which this compound exerts its cellular effects, particularly in the context of cancer.[4][5][6] These novel targets offer exciting new avenues for therapeutic intervention.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates inflammation, cell survival, and proliferation.[7] In many cancer cells, the NF-κB pathway is constitutively active. This compound has been shown to inhibit this pathway by preventing the phosphorylation of IκBα, which is a key step in NF-κB activation.[8] This inhibition is thought to be mediated, at least in part, by this compound's interaction with the IκB kinase (IKK) complex.[4] The suppression of NF-κB signaling by this compound can lead to decreased expression of pro-survival genes and an induction of apoptosis in cancer cells.[7][9]

Acetylation of Cellular Proteins

This compound acts as an acetylating agent, covalently attaching an acetyl group to serine residues in the active site of COX enzymes.[2] This acetylating ability is not limited to COX; this compound can acetylate a multitude of other cellular proteins, thereby altering their function.[4][10]

  • p53 Tumor Suppressor: In some cancer cell lines, this compound has been demonstrated to acetylate the tumor suppressor protein p53.[4] This acetylation can enhance p53's DNA-binding activity and lead to the upregulation of its target genes, such as p21 and Bax, which are involved in cell cycle arrest and apoptosis, respectively.[4]

  • Enzymes of Cellular Metabolism: Proteomic studies have identified several enzymes involved in glycolysis and the pentose phosphate pathway as targets of this compound-mediated acetylation in HCT-116 colon cancer cells.[10] This suggests that this compound can directly modulate cellular metabolism, a hallmark of cancer.[7]

Modulation of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a common feature of many cancers, particularly colorectal cancer.[7] this compound has been found to inhibit Wnt signaling, which can suppress the proliferation of cancer cells.[9]

Downregulation of Specificity Protein (Sp) Transcription Factors

In colon cancer cells, this compound has been shown to induce the caspase-dependent degradation of Sp1, Sp3, and Sp4 transcription factors.[4] These proteins regulate the expression of genes involved in cell survival, proliferation, and angiogenesis. Their downregulation by this compound contributes to its anti-cancer effects.[4]

Quantitative Data on this compound's Cellular Effects

The following tables summarize quantitative data from various studies on the effects of this compound in different cellular models.

Table 1: Anti-proliferative and Pro-apoptotic Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeThis compound ConcentrationEffectQuantitative MeasurementReference
Hep-2Laryngeal Carcinoma100 µg/mlInhibition of cell viabilityIC50 of 91.2 µg/ml after 48h[11]
Huh-7Hepatocellular Carcinoma2.5 mmol/lInhibition of cell proliferationSignificant inhibition after 48h[12]
Huh-7Hepatocellular Carcinoma2.5 mmol/lInduction of apoptosis9.97% early apoptotic cells vs 2.38% in control[12]
Caco-2Colorectal Adenocarcinoma2 and 5 mMAlteration of cell cycleCounteracted G1 decrease and G2/M increase from serum starvation[13]

Table 2: Effects of this compound on Signaling Pathway Components

Cell LinePathway/TargetThis compound ConcentrationEffectQuantitative MeasurementReference
Hep-2PTEN/AKT/NF-κB100 µg/mlUpregulation of PTEN, decreased p-AKT, NF-κB, and survivinNot specified[11]
Huh-7Cell Cycle Proteins2.5 mmol/lDecreased Cyclin E and Cdk2 expressionSignificant decrease after 24h and 48h[12]
HCT-116Sp Transcription FactorsNot specifiedDownregulationNot specified[4]

Detailed Experimental Protocols

This section provides methodologies for key experiments used to investigate the novel therapeutic targets of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., Hep-2) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200 µg/ml) for a specified duration (e.g., 48 hours).[11]

  • MTT Addition: Add 20 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Treat cells (e.g., Huh-7) with the desired concentration of this compound (e.g., 2.5 mmol/l) for the desired time (e.g., 48 hours).[12]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein (e.g., Cyclin E, p-AKT, PTEN).

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualization of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and processes.

aspirin_nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk ikk->p_ikb ikb IκBα nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocation This compound This compound This compound->ikk Inhibition gene_expression Pro-inflammatory & Pro-survival Genes nucleus->gene_expression Transcription p_ikb->deg_ikb Ubiquitination & Degradation

Caption: this compound's inhibition of the NF-κB signaling pathway.

experimental_workflow start Start: Cancer Cell Culture treatment Treatment with this compound (and control) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE and Western Blot quant->sds primary_ab Incubation with Primary Antibody (e.g., anti-acetyl-lysine) sds->primary_ab secondary_ab Incubation with Secondary HRP-Ab primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Identify Acetylated Proteins detection->analysis

References

Methodological & Application

Application Notes: Laboratory-Scale Synthesis of Acetylsalicylic Acid (Aspirin)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Acetylsalicylic acid, commonly known as aspirin, is a widely used medication for pain relief, fever reduction, and as an anti-inflammatory agent. Its synthesis is a classic example of an esterification reaction and is a fundamental experiment in organic chemistry. The protocol involves the acetylation of salicylic acid using acetic anhydride with an acid catalyst. This document provides a detailed protocol for the synthesis, purification, and characterization of this compound suitable for a laboratory research setting.

Quantitative Data Summary

The following table summarizes typical quantities and conditions for the synthesis of this compound. The exact amounts can be scaled as needed, but the molar ratios should be maintained for optimal yield. Salicylic acid is the limiting reagent in this procedure.[1]

ParameterValueNotes
Reactants
Salicylic Acid2.0 - 5.0 gThe limiting reagent.[1][2]
Acetic Anhydride4.0 - 7.0 mLUsed in excess to drive the reaction.[1][3]
Catalyst
Conc. Sulfuric Acid (H₂SO₄) or5 - 10 dropsActs as a proton source to catalyze the reaction.[2][3][4]
85% Phosphoric Acid (H₃PO₄)
Reaction Conditions
Temperature70 - 100 °CA hot water bath is typically used for gentle heating.[3][5]
Time10 - 15 minutesDuration of heating after reactants dissolve.[1][2]
Purification
Recrystallization SolventEthanol / WaterA common solvent pair for purifying the crude product.[5][6]
Characterization
Expected Melting Point135 - 136 °CA sharp melting point in this range indicates high purity.[2][7]
Theoretical YieldVariesCalculated based on the initial mass of salicylic acid.
Percent Yield (Typical)> 80%Dependent on technique and successful recrystallization.

Chemical Reaction Pathway

The synthesis of this compound is an esterification reaction where the hydroxyl group of salicylic acid reacts with acetic anhydride to form an ester, acetylsalicylic acid, and a byproduct, acetic acid.[4]

G SA Salicylic Acid This compound Acetylsalicylic Acid (this compound) SA->this compound AA Acetic Anhydride AA->this compound AceticAcid Acetic Acid Catalyst H₂SO₄ or H₃PO₄ (Catalyst) Catalyst->this compound G cluster_purification Purification start Start mix 1. Mix Reactants (Salicylic Acid, Acetic Anhydride, Catalyst) start->mix heat 2. Heat Mixture (70-80°C Water Bath) mix->heat hydrolyze 3. Hydrolyze Excess Acetic Anhydride heat->hydrolyze cool 4. Cool in Ice Bath to Induce Crystallization hydrolyze->cool filter1 5. Isolate Crude Product (Vacuum Filtration) cool->filter1 dissolve 6. Dissolve Crude Product (Warm Ethanol) filter1->dissolve recrystallize 7. Add Water & Cool Slowly to Recrystallize dissolve->recrystallize filter2 8. Isolate Pure Product (Vacuum Filtration) recrystallize->filter2 analyze 9. Characterize Product (Melting Point, FeCl₃ Test) filter2->analyze end End analyze->end

References

Application Notes & Protocols: Preparing Stable Aspirin Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aspirin (acetylsalicylic acid, ASA) is a widely used non-steroidal anti-inflammatory drug (NSAID) that irreversibly inhibits cyclooxygenase-1 and -2 (COX-1 and COX-2) enzymes. Its application in in vitro research is extensive, ranging from studies on inflammation and cancer to cardiovascular disease. However, the inherent instability of this compound in aqueous solutions presents a significant challenge for researchers. This compound readily undergoes hydrolysis to form salicylic acid and acetic acid, a process accelerated by increased pH and temperature. This degradation can lead to inconsistent and erroneous experimental results, as the biological activities of this compound and salicylic acid are not identical. Therefore, the proper preparation and handling of this compound solutions are critical for obtaining reliable and reproducible data.

These application notes provide detailed protocols for preparing stable this compound solutions for in vitro experiments, summarize key quantitative data, and offer best practices for handling and storage.

Data Presentation

The stability and utility of this compound in an experimental setting are largely dictated by its solubility and rate of degradation. The following tables provide quantitative data to guide the selection of appropriate solvents and working conditions.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubility (approx.)Reference
Dimethyl Sulfoxide (DMSO)41 mg/mL[1][2]
Ethanol80 mg/mL[1][2]
Dimethylformamide (DMF)30 mg/mL[1][2]
Phosphate-Buffered Saline (PBS), pH 7.22.7 mg/mL[1][2]

Table 2: Pseudo-First-Order Rate Constants (k) for this compound Hydrolysis at pH 7.4

Temperature (°C)Rate Constant (k) in s⁻¹Reference
257.0 x 10⁻⁶[3]
371.0 x 10⁻⁵[3]
504.0 x 10⁻⁵[3]
753.0 x 10⁻⁴[3]
854.0 x 10⁻⁴[3]

Experimental Protocols

Protocol 1: Preparation of Concentrated this compound Stock Solution in an Organic Solvent

This is the recommended method for preparing this compound for most cell culture experiments, as the organic solvent enhances solubility and stability for storage.

Materials:

  • This compound (acetylsalicylic acid) powder (high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, conical tubes or vials

  • Precision balance and sterile weighing supplies

Methodology:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of high-purity this compound powder.

  • Dissolve the this compound powder in the organic solvent of choice (DMSO or ethanol) to achieve a high-concentration stock solution (e.g., 100 mM). For example, to make a 100 mM stock solution of this compound (MW: 180.16 g/mol ), dissolve 18.02 mg of this compound in 1 mL of solvent.

  • To minimize oxidation, it is good practice to purge the solvent with an inert gas before adding it to the this compound powder.[1][2]

  • Gently vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Store the aliquots at -20°C or -70°C. A researcher on ResearchGate suggests storing aliquots at -20°C to prevent degradation.[4]

Protocol 2: Preparation of Aqueous this compound Solution

This protocol is suitable for experiments where the presence of an organic solvent is undesirable. Due to the rapid hydrolysis of this compound in aqueous solutions, these preparations must be made immediately before use.

Materials:

  • This compound (acetylsalicylic acid) powder (high purity)

  • Phosphate-Buffered Saline (PBS), pH 7.2, or other desired aqueous buffer

  • Sterile conical tubes

  • Ice bucket

Methodology:

  • Prepare the desired volume of aqueous buffer (e.g., PBS, pH 7.2).

  • Weigh the appropriate amount of this compound powder. Note that the solubility in PBS (pH 7.2) is limited to approximately 2.7 mg/mL.[1][2]

  • Directly dissolve the this compound powder in the pre-chilled aqueous buffer.

  • Vortex briefly to dissolve. Complete dissolution may be slow.

  • Crucially, keep the aqueous solution on ice and use it within 30 minutes of preparation to minimize hydrolysis. [1][2] Avoid basic solutions (pH > 7.4) as they will rapidly hydrolyze the this compound.[1][2]

Protocol 3: Stability Assessment of this compound Solutions by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantitative assessment of this compound stability in a given solution by measuring the decrease in this compound concentration and the corresponding increase in its primary degradant, salicylic acid, over time.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., Kromasil 100 C18, 150x4.6 mm, 5 µm)[5][6]

  • Mobile Phase: A mixture of acetonitrile, methanol, and water (e.g., 30:10:60, v/v/v), with the pH adjusted to 3.0 using o-phosphoric acid.[5][6]

  • This compound and salicylic acid analytical standards

  • Diluent (e.g., 60:40 water/acetonitrile with 0.1% formic acid)[7]

Methodology:

  • Preparation of Standards: Prepare stock solutions of this compound and salicylic acid standards in the diluent. Create a calibration curve by preparing a series of dilutions from the stock solutions.

  • Sample Preparation: At specified time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the this compound solution being tested. Dilute the aliquot to a suitable concentration for HPLC analysis using the mobile phase or diluent.[5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Acetonitrile:Methanol:Water (30:10:60, v/v), pH 3.0.[5][6]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection Wavelength: 220 nm.[8]

    • Injection Volume: 4-20 µL.[5][8]

    • Column Temperature: 40°C.[8]

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Data Interpretation: Quantify the concentration of this compound and salicylic acid in your samples by comparing their peak areas to the calibration curves. The stability of the this compound solution is determined by the rate of decrease of the this compound peak and the rate of increase of the salicylic acid peak over time.

Visualizations

G cluster_prep This compound Solution Preparation Workflow start Start: Need this compound Solution for In Vitro Assay decision Is an organic solvent acceptable in the final assay? start->decision prep_stock Protocol 1: Prepare high-concentration stock in DMSO or Ethanol. decision->prep_stock Yes prep_aqueous Protocol 2: Prepare aqueous solution in buffer (e.g., PBS, pH < 7.4). decision->prep_aqueous No aliquot Aliquot into single-use tubes. prep_stock->aliquot store Store at -20°C to -70°C. aliquot->store dilute Dilute stock/aqueous solution to final working concentration in cell culture medium. store->dilute use_immediately Keep on ice and use within 30 minutes. prep_aqueous->use_immediately use_immediately->dilute end Perform Experiment dilute->end

Caption: Workflow for preparing this compound solutions.

G cluster_pathway This compound Hydrolysis Pathway This compound This compound (Acetylsalicylic Acid) hydrolysis_label Hydrolysis (H₂O) This compound->hydrolysis_label sa Salicylic Acid aa Acetic Acid hydrolysis_label->sa hydrolysis_label->aa factors Accelerated by: • High Temperature • Basic pH (>7.4) hydrolysis_label->factors

Caption: Factors influencing this compound hydrolysis.

Recommendations for Handling and Storage

  • Fresh is Best: Due to its instability in aqueous media, this compound solutions should ideally be prepared fresh for each experiment.[9]

  • Control the pH: this compound is more stable in acidic conditions. Avoid basic buffers (pH > 7.4) which cause rapid hydrolysis.[1][10] Be aware that adding this compound to a weakly buffered medium can lower the pH, potentially affecting cell viability.[4][11] Consider pH-matched controls in your experiments.

  • Temperature Matters: Perform all dilutions and handling of aqueous this compound solutions on ice to slow the rate of hydrolysis.[1][2] A rise in temperature from 22.5°C to 37°C can increase the hydrolysis rate by more than fivefold.[12]

  • Solvent Considerations: When using an organic stock solution, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) and non-toxic to the cells.[1][2] Include a vehicle control (medium with the same concentration of solvent) in your experimental design.

  • Purity is Paramount: Use high-purity, crystalline this compound for preparing solutions. Do not use crushed commercial tablets, as they contain binders and fillers that can interfere with in vitro assays.[4]

References

Determining Appropriate Aspirin Dosage for Animal Research Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the appropriate dosage of aspirin (acetylsalicylic acid) for animal research studies. This document outlines recommended dosages for various species, details a general protocol for dose determination, and illustrates the key signaling pathway of this compound. Adherence to ethical guidelines and institutional animal care and use committee (IACUC) protocols is mandatory for all animal research.[1][2]

Introduction to this compound in Animal Research

This compound is a nonsteroidal anti-inflammatory drug (NSAID) widely used in research for its analgesic, anti-inflammatory, antipyretic, and antiplatelet effects.[3][4] Its primary mechanism of action is the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] This inhibition blocks the synthesis of prostaglandins and thromboxanes, key mediators of inflammation, pain, fever, and platelet aggregation.[3][7] When planning studies, it is crucial to consider pre-emptive analgesia, where pain relief is administered before a painful procedure, to improve animal welfare and the quality of scientific outcomes.[8][9]

Recommended this compound Dosages in Laboratory Animals

The appropriate dosage of this compound can vary significantly between species due to differences in metabolism and drug clearance.[10] For instance, cats are deficient in the enzyme glucuronyl transferase, which is crucial for salicylate metabolism, making them more susceptible to toxicity.[10][11] Therefore, this compound must be used cautiously and dosed carefully in felines.[11] The following table summarizes dosages reported in the literature for common laboratory animals. These are starting points, and the optimal dose for a specific study must be determined empirically.

Animal SpeciesThis compound Dose (mg/kg)Route of AdministrationDosing FrequencyNotes/References
Mouse 15 - 100 mg/kgOral (gavage)Once dailyUsed in colorectal cancer chemoprevention studies.[12] Doses of 150 mg/kg have also been used.[13]
Rat 20 mg/kgOral (gavage)Once dailyStudied for analgesic and anti-inflammatory activities.[14]
Dog 1 - 10 mg/kgOralEvery 24 hours1 mg/kg may be insufficient for reliable platelet inhibition.[15] Higher doses (10 mg/kg) showed significant thromboxane reduction.[15]
Cattle 50 - 100 mg/kgOral (bolus)Every 12-24 hoursUsed to induce gastrointestinal tract barrier dysfunction as a research model. The maximum recommended dosage is 100 mg/kg every 12 hours.[16]
Cat Dose with extreme cautionOralConsult a veterinarianCats are highly sensitive to this compound due to slow elimination, which can lead to toxicity.[10][11]

Note: The use of this compound in food-producing animals is subject to regulations regarding withdrawal times, although specific FDA approval for animal use may not exist for all applications.[10]

Experimental Protocol: Dose-Finding Study for this compound

This protocol provides a general framework for determining a safe and effective dose of this compound for a new animal model or research question.

3.1. Objective: To determine the optimal dose of this compound that achieves the desired therapeutic effect (e.g., analgesia, anti-inflammation) with minimal adverse effects in the selected animal model.

3.2. Materials:

  • This compound (acetylsalicylic acid)

  • Vehicle for administration (e.g., sterile water, normal saline, 0.5% methylcellulose)

  • Animal model (species, strain, sex, age/weight)

  • Administration equipment (e.g., gavage needles, syringes)

  • Monitoring equipment (e.g., weighing scale, calipers for tumor measurement, behavioral assessment tools)

  • Blood collection supplies (for pharmacokinetic/pharmacodynamic analysis)

3.3. Methodology:

  • Literature Review & Dose Selection:

    • Conduct a thorough literature search for this compound studies in the chosen species and research area.

    • Based on the literature, select a range of at least three doses (low, medium, and high) for initial testing.[17]

  • This compound Formulation:

    • Prepare a sterile and stable formulation of this compound in the chosen vehicle. For oral administration, a suspension may be necessary if this compound is not fully soluble.[17]

    • Calculate the required concentration to administer the correct dose in a volume appropriate for the animal's size.[18][19]

  • Animal Acclimation and Grouping:

    • Allow animals to acclimate to the facility and housing conditions.[9]

    • Randomly assign animals to treatment groups, including a vehicle-only control group.

  • Administration:

    • Administer the calculated dose of this compound or vehicle via the chosen route (e.g., oral gavage).[19]

    • Ensure proper technique to minimize stress and potential injury to the animals.

  • Monitoring and Endpoint Assessment:

    • Efficacy: Monitor for the desired therapeutic effect. This could involve:

      • Pain assessment (e.g., grimace scale, vocalization, activity levels).

      • Inflammation measurement (e.g., paw volume in edema models, cytokine levels).

      • Tumor size measurement in oncology models.[12]

    • Toxicity/Adverse Effects: Observe animals daily for any signs of toxicity, such as:

      • Changes in body weight, food, or water intake.

      • Gastrointestinal distress (e.g., vomiting, diarrhea, black/tarry stools indicating bleeding).[11]

      • Behavioral changes (e.g., lethargy, social withdrawal).

    • Pharmacokinetics/Pharmacodynamics (Optional): Collect blood or tissue samples at predetermined time points to analyze this compound and metabolite concentrations or to measure biomarkers like thromboxane levels.[15]

  • Data Analysis:

    • Statistically analyze the data to determine the dose-response relationship for both efficacy and toxicity.

    • Identify the dose that provides the optimal balance of therapeutic benefit and minimal side effects for the definitive study.

Visualizing this compound's Mechanism and Experimental Design

4.1. This compound's Signaling Pathway: COX Inhibition

This compound exerts its effects by irreversibly inhibiting the cyclooxygenase (COX) enzymes.[3] It acetylates a serine residue in the active site of both COX-1 and COX-2, preventing the conversion of arachidonic acid into prostaglandins and thromboxanes.[5][7]

Aspirin_COX_Pathway This compound's Mechanism of Action cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_H Prostaglandins (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Thromboxanes Thromboxanes (TXA2) Prostaglandins_H->Thromboxanes Prostaglandins Prostaglandins (PGE2, PGI2) Prostaglandins_H->Prostaglandins This compound This compound This compound->COX1 Irreversible Inhibition This compound->COX2 Irreversible Inhibition Platelet Platelet Aggregation Thromboxanes->Platelet Gastroprotection Stomach Lining Protection Prostaglandins->Gastroprotection Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: this compound irreversibly inhibits COX-1 and COX-2 enzymes.

4.2. Experimental Workflow for Dose Determination

A systematic approach is essential for determining the appropriate this compound dosage. The following workflow outlines the key stages from initial planning to the execution of the definitive study.

Dose_Determination_Workflow Workflow for this compound Dose Determination A 1. Literature Review & Hypothesis B 2. Protocol Design (IACUC Approval) A->B C 3. Pilot Study (Dose Range Finding) B->C D 4. Data Analysis (Efficacy & Toxicity) C->D E 5. Dose Selection for Definitive Study D->E H Refine Doses D->H F 6. Definitive Study Execution E->F G 7. Final Analysis & Conclusion F->G H->C Iterate if necessary

Caption: A systematic workflow for dose-finding studies.

By following these protocols and guidelines, researchers can determine an appropriate and effective this compound dosage for their animal studies, ensuring both high-quality scientific data and the ethical treatment of research animals.

References

Application Notes: Aspirin as a Chemical Probe for Cyclooxygenase (COX) Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aspirin (acetylsalicylic acid) serves as a potent and invaluable chemical probe for studying the activity of cyclooxygenase (COX) enzymes. Its unique mechanism of action, irreversible inhibition through covalent modification, distinguishes it from most other non-steroidal anti-inflammatory drugs (NSAIDs), which are typically reversible inhibitors.[1][2] There are two primary COX isoforms: COX-1, which is constitutively expressed in many tissues and involved in housekeeping functions like gastric protection and platelet aggregation, and COX-2, which is inducible and primarily associated with inflammation and pain.[1][3] this compound's ability to irreversibly and differentially inhibit these isoforms allows researchers to dissect their specific contributions to various physiological and pathological processes.

Mechanism of Action

This compound exerts its inhibitory effect by transferring its acetyl group to a specific serine residue within the active site of the COX enzymes.[4] This process, known as acetylation, results in the irreversible inactivation of the enzyme's cyclooxygenase activity.[2]

  • COX-1: this compound acetylates serine-529 (Ser529), which effectively blocks the enzyme's active site channel, preventing the substrate, arachidonic acid, from binding.[5][6] This blockade is complete and permanent for the life of the enzyme.

  • COX-2: this compound acetylates the homologous serine-516 (Ser516).[7][8] While this also inhibits the canonical production of pro-inflammatory prostaglandins, the acetylated COX-2 enzyme retains some catalytic activity. It can convert arachidonic acid into 15(R)-hydroxyeicosatetraenoic acid (15R-HETE) and triggers the production of anti-inflammatory mediators like this compound-triggered lipoxins.[2][6]

This irreversible mechanism is particularly useful in experimental settings. Unlike reversible inhibitors, this compound's effects are not easily washed out, allowing for a stable and long-lasting inhibition of the target enzyme, which is ideal for probing its function over time.

Aspirin_Mechanism This compound's Mechanism of Irreversible COX Inhibition cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition by this compound AA Arachidonic Acid COX1 COX-1 AA->COX1 Oxygenation & Cyclization COX2 COX-2 AA->COX2 Oxygenation & Cyclization PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 COX1_acetyl Acetylated COX-1 (Inactive) PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 COX2_acetyl Acetylated COX-2 (Modified Activity) Prostanoids Prostaglandins & Thromboxanes (Pro-inflammatory, Platelet Aggregation) PGH2_1->Prostanoids PGH2_2->Prostanoids AntiInflammatory This compound-Triggered Lipoxins & 15R-HETE (Anti-inflammatory) This compound This compound (Acetylsalicylic Acid) This compound->COX1 Acetylates Ser529 This compound->COX2 Acetylates Ser516 COX2_acetyl->AntiInflammatory

Caption: Mechanism of this compound's irreversible acetylation of COX-1 and COX-2.

Data Presentation: this compound's Inhibitory Potency

The following tables summarize key quantitative data regarding this compound's effect on COX activity from various experimental systems.

Table 1: In Vitro and Ex Vivo Inhibitory Potency of this compound

Parameter COX-1 COX-2 Experimental System Reference
IC₅₀ 1.88 µM 12.34 µM Ex vivo assay using rat plasma on human platelets (COX-1) and A549 cells (COX-2) [9]

| EC₅₀ | Low µM range | Low µM range | Cellular assays (HCA-7 cells, monocytes) for PGE₂ biosynthesis reduction |[7][10] |

Table 2: this compound-Induced COX-2 Acetylation and Activity in Cellular Systems

Parameter Value This compound Concentration Experimental System Reference
Maximal COX-2 Acetylation ~80% 1000 µM HCA-7 cells, human monocytes, intestinal epithelial cells [7][10]
PGE₂ Biosynthesis Reduction ~97% 1000 µM HCA-7 cells, human monocytes, intestinal epithelial cells [7][10]
Recombinant COX-2 Acetylation ~40-50% Excess this compound In vitro with human recombinant COX-2 [7]

| Recombinant COX-2 Activity Inhibition | ~80-90% | Excess this compound | In vitro with human recombinant COX-2 |[7] |

Protocols

Here we provide detailed protocols for using this compound as a chemical probe to assess COX-1 and COX-2 activity in common experimental models.

Protocol 1: Human Whole Blood Assay for COX-1 and COX-2 Activity

Principle: This ex vivo assay uses whole blood as a physiological medium to assess the inhibitory effects of this compound on COX-1 and COX-2.[11] Platelet thromboxane B₂ (TXB₂) synthesis upon blood clotting serves as a specific marker for COX-1 activity.[12] COX-2 activity is measured by quantifying prostaglandin E₂ (PGE₂) production after inducing COX-2 expression in monocytes with lipopolysaccharide (LPS).[9][11]

Materials:

  • Freshly drawn human venous blood (anticoagulant: none for COX-1 assay; heparin for COX-2 assay).

  • This compound (acetylsalicylic acid) stock solution in DMSO or ethanol.

  • Lipopolysaccharide (LPS) from E. coli.

  • Incubator at 37°C.

  • Centrifuge.

  • ELISA kits for Thromboxane B₂ (TXB₂) and Prostaglandin E₂ (PGE₂).

  • Sterile polypropylene tubes.

Procedure:

Part A: COX-1 Activity (Serum TXB₂ Measurement)

  • Dispense 1 mL aliquots of freshly drawn blood (no anticoagulant) into polypropylene tubes.

  • Immediately add various concentrations of this compound (or vehicle control) to the tubes.

  • Incubate the tubes at 37°C for 1 hour to allow for blood clotting and subsequent platelet activation.

  • Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C to separate the serum.

  • Collect the serum supernatant and store it at -80°C until analysis.

  • Measure TXB₂ concentration in the serum using a commercial ELISA kit according to the manufacturer's instructions.

Part B: COX-2 Activity (LPS-Induced PGE₂ Measurement)

  • Dispense 1 mL aliquots of heparinized whole blood into sterile polypropylene tubes.

  • Add various concentrations of this compound (or vehicle control).

  • Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression.

  • Incubate the tubes at 37°C for 24 hours.

  • Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Collect the plasma supernatant and store it at -80°C until analysis.

  • Measure PGE₂ concentration in the plasma using a commercial ELISA kit.

Data Analysis: Calculate the percent inhibition of TXB₂ (COX-1) and PGE₂ (COX-2) production for each this compound concentration relative to the vehicle-treated control. Plot the percent inhibition against the this compound concentration and determine the IC₅₀ value.

WBA_Workflow Workflow for Human Whole Blood Assay (WBA) cluster_cox1 COX-1 Activity Assay cluster_cox2 COX-2 Activity Assay b1 Collect whole blood (No anticoagulant) b2 Aliquot and add This compound concentrations b1->b2 b3 Incubate at 37°C for 1h (Allows clotting) b2->b3 b4 Centrifuge to separate serum b3->b4 b5 Measure TXB₂ in serum (e.g., ELISA) b4->b5 end_cox1 COX-1 Inhibition Data (IC₅₀) b5->end_cox1 c1 Collect whole blood (Heparinized) c2 Aliquot and add This compound & LPS (10 µg/mL) c1->c2 c3 Incubate at 37°C for 24h (Induces COX-2) c2->c3 c4 Centrifuge to separate plasma c3->c4 c5 Measure PGE₂ in plasma (e.g., ELISA) c4->c5 end_cox2 COX-2 Inhibition Data (IC₅₀) c5->end_cox2 start Blood Draw start->b1 start->c1

Caption: Experimental workflow for the human whole blood assay.

Protocol 2: Cellular Assay for COX-2 Inhibition

Principle: This protocol uses a cell line that expresses high levels of COX-2, such as the human colon adenocarcinoma cell line HCA-7, to specifically probe COX-2 activity.[7] The inhibition of prostaglandin E₂ (PGE₂) biosynthesis by this compound is measured. A more advanced version of this assay can also quantify the direct acetylation of COX-2 at Ser516 using mass spectrometry.[10]

Materials:

  • HCA-7 cells (or other suitable COX-2 expressing cell line).

  • Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.

  • This compound stock solution.

  • Arachidonic Acid (AA) solution.

  • Phosphate-Buffered Saline (PBS).

  • ELISA kit for PGE₂.

  • Cell culture plates (24-well).

Procedure:

  • Seed HCA-7 cells in 24-well plates and grow to ~80-90% confluency.

  • Wash the cells twice with warm PBS.

  • Pre-incubate the cells with serum-free medium containing various concentrations of this compound (e.g., 1-1000 µM) or vehicle control for 30 minutes at 37°C.[6]

  • Add arachidonic acid (final concentration 10 µM) to stimulate prostanoid production.

  • Incubate for an additional 30 minutes at 37°C.[6]

  • Collect the conditioned medium from each well.

  • Centrifuge the medium at 10,000 x g for 5 minutes to remove cell debris.

  • Store the supernatant at -80°C until analysis.

  • Measure the concentration of PGE₂ using a commercial ELISA kit.

Data Analysis: Calculate the percent inhibition of PGE₂ production for each this compound concentration relative to the vehicle-treated control. Determine the EC₅₀ value by plotting percent inhibition versus this compound concentration.

Application Notes: Differentiating COX Isoform Activity

This compound's irreversible nature makes it an excellent tool for "knockdown" experiments. Pre-treating cells or tissues with this compound can eliminate the contribution of COX enzymes, allowing for the study of COX-independent pathways. Furthermore, its selectivity for COX-1 over COX-2 at lower doses can be exploited.[13] By combining this compound with highly selective COX-1 or COX-2 inhibitors, researchers can precisely delineate the function of each isoform in a given biological system.

Logic_Diagram Logic for Differentiating COX Isoform Activity cluster_conditions Experimental Conditions cluster_results Interpreted Results start Biological System (Cells or Tissue) control Vehicle Control start->control This compound This compound Treatment (Irreversible, non-selective) start->this compound Blocks both cox1_inhib Selective COX-1 Inhibitor (e.g., SC-560) start->cox1_inhib Blocks COX-1 cox2_inhib Selective COX-2 Inhibitor (e.g., Celecoxib) start->cox2_inhib Blocks COX-2 res_control Total PG Production (COX-1 + COX-2) control->res_control res_this compound COX-Independent Effects This compound->res_this compound Blocks both res_cox1 PGs from COX-2 cox1_inhib->res_cox1 Blocks COX-1 res_cox2 PGs from COX-1 cox2_inhib->res_cox2 Blocks COX-2

Caption: Logic for using inhibitors to differentiate COX-1 and COX-2 activity.

References

Application of Aspirin in Cell Culture to Study Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Aspirin (acetylsalicylic acid) is a widely used non-steroidal anti-inflammatory drug (NSAID) with a long history of therapeutic use in managing pain, fever, and inflammation.[1][2] Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[1][3] In the context of in vitro cell culture systems, this compound serves as a critical tool for dissecting the molecular pathways underlying inflammation. By exposing cultured cells to this compound, researchers can investigate its effects on inflammatory signaling cascades, gene expression, and the production of inflammatory mediators. These studies are fundamental to understanding the pathophysiology of inflammatory diseases and for the development of novel anti-inflammatory therapeutics.

Mechanism of Action

This compound exerts its anti-inflammatory effects through multiple mechanisms, primarily by targeting the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling pathways.

1. Inhibition of Cyclooxygenase (COX) Pathway

This compound irreversibly inhibits both COX-1 and COX-2 enzymes by acetylating a serine residue within their active sites.[1][4] This acetylation blocks the access of the substrate, arachidonic acid, thereby preventing the synthesis of prostaglandins (PGs) and thromboxanes (TXs), which are potent mediators of inflammation.[1][5] While COX-1 is constitutively expressed in most tissues and involved in housekeeping functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammatory responses.[4][6] Interestingly, the acetylation of COX-2 by this compound can also lead to the production of anti-inflammatory lipid mediators called this compound-triggered lipoxins (ATLs).[2][5][7]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by inflammatory stimuli) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Pro-inflammatory) COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Lipoxins This compound-Triggered Lipoxins (ATLs) (Anti-inflammatory) COX2->Lipoxins Modified activity Inflammation Inflammation Prostaglandins_Thromboxanes->Inflammation This compound This compound This compound->COX1 Inactivates This compound->COX2 Acetylates

Caption: this compound's effect on the COX pathway.

2. Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.[8][9] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[8][10] this compound and its metabolite, salicylate, have been shown to inhibit the activation of NF-κB, although the exact mechanism can be cell-type dependent.[10][11] One proposed mechanism is the inhibition of IκB kinase (IKK) activity, which is responsible for phosphorylating IκB.[10]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Inflammatory_Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB IκB Degradation IkB IκB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_n->Proinflammatory_Genes

Caption: this compound's effect on the NF-κB pathway.

Data Presentation

Table 1: Effect of this compound on Pro-inflammatory Markers in Cell Culture

Cell TypeInflammatory StimulusThis compound ConcentrationMarker MeasuredResultCitation
Porcine Alveolar MacrophagesLPS (1 µg/ml)3 mMPGE2 ProductionSignificant reduction[10]
Porcine Alveolar MacrophagesLPS (1 µg/ml)3 mMCOX-2 mRNASignificant reduction[10]
Human Umbilical Vein Endothelial Cells (HUVEC)IL-1β (2 ng/ml)0.1 mMPGE2 ProductionSignificant reduction[12]
Human Umbilical Vein Endothelial Cells (HUVEC)IL-1β (2 ng/ml)0.1 mMPGI2 ProductionSignificant reduction[12]
Primary AstrocytesAβ1-42 (15 µM)10⁻⁷ MIL-1βSignificant reduction[13]
Primary AstrocytesAβ1-42 (15 µM)10⁻⁷ MTNF-αSignificant reduction[13]
Primary AstrocytesAβ1-42 (15 µM)10⁻⁷ MNF-κB ExpressionSignificant reduction[13]
Hep-2 CellsNone100 µg/mlNF-κB ExpressionSignificant decrease[14]
Human Coronary Artery Endothelial CellsTNF-α (20 ng/mL)5 mMICAM-1 mRNA~15% reduction[15]
Human Colon Cancer Cell Lines (LoVo, HCT-15, etc.)None10-50 µM (NO-ASA)NF-κB DNA BindingConcentration-dependent inhibition[8]

Table 2: Effect of this compound on Anti-inflammatory / Pro-resolving Markers in Cell Culture

Cell TypeInflammatory StimulusThis compound ConcentrationMarker MeasuredResultCitation
Human Umbilical Vein Endothelial Cells (HUVEC)IL-1β (2 ng/ml)0.1 mM15-epi-LXA4Significant increase[12]
Primary AstrocytesAβ1-42 (15 µM)10⁻⁷ MPPAR-γ ExpressionIncrease (reversal of Aβ-induced decrease)[13]
Primary AstrocytesNone10⁻⁷ MCu/Zn-SOD & Mn-SOD ExpressionSignificant increase[16]

Experimental Protocols

A generalized workflow for studying the effects of this compound on inflammation in cell culture is depicted below.

Experimental_Workflow A 1. Cell Culture (e.g., Macrophages, Endothelial cells) B 2. This compound Pre-treatment (Varying concentrations and times) A->B C 3. Inflammatory Challenge (e.g., LPS, TNF-α, IL-1β) B->C D 4. Incubation (Defined time period) C->D E 5. Sample Collection (Cell lysates, Supernatants) D->E F 6. Downstream Analysis E->F G ELISA (Cytokines, Prostaglandins) F->G H Western Blot (COX-2, IκB, p-NF-κB) F->H I RT-qPCR (Gene expression) F->I J EMSA / Reporter Assay (NF-κB activity) F->J

Caption: General experimental workflow.

Protocol 1: Induction of Inflammation and this compound Treatment in Macrophages

This protocol describes the treatment of porcine alveolar macrophages with LPS to induce an inflammatory response and the assessment of this compound's inhibitory effects.[6][10]

Materials:

  • Porcine alveolar macrophages (p-AMs)

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (Acetylsalicylic Acid, ASA)

  • DMSO (for this compound stock solution)

  • Phosphate Buffered Saline (PBS)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed p-AMs in 6-well plates at a density of 1 x 10⁶ cells/well in RPMI-1640 medium supplemented with 10% FBS. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations. Note: Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.[17][18]

  • This compound Pre-treatment: Remove the old medium from the cells and wash once with PBS. Add fresh medium containing the desired concentration of this compound (e.g., 3 mM) or vehicle control (medium with DMSO).[10] Incubate for 30 minutes to 1 hour at 37°C.

  • Inflammatory Stimulation: Add LPS directly to the wells to a final concentration of 1 µg/ml.[10]

  • Incubation: Incubate the plates for the desired time period (e.g., 2, 4, 6, 8, or 24 hours) to assess different endpoints.

  • Sample Collection:

    • Supernatant: Collect the culture supernatant for analysis of secreted mediators like PGE2 (Protocol 2).

    • Cell Lysate: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer for protein (Protocol 3) or RNA extraction.

Protocol 2: Measurement of Prostaglandin E2 (PGE2) by ELISA

This protocol outlines the quantification of PGE2 in culture supernatants, a key product of the COX pathway.

Materials:

  • Culture supernatants (from Protocol 1)

  • PGE2 ELISA Kit (commercially available from various suppliers)

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the PGE2 ELISA kit.

  • Briefly, this typically involves adding standards and samples (supernatants) to a microplate pre-coated with a PGE2 capture antibody.

  • A horseradish peroxidase (HRP)-conjugated PGE2 antibody is then added, followed by a substrate solution.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm).

  • Calculate the concentration of PGE2 in the samples by comparing their absorbance to the standard curve.

  • Normalize the results to the total protein concentration of the cells in the corresponding well if desired.[7]

Protocol 3: Western Blot Analysis for COX-2 and IκBα

This protocol is for detecting changes in the protein levels of inducible COX-2 and the NF-κB inhibitor, IκBα.

Materials:

  • Cell lysates (from Protocol 1)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-COX-2, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against COX-2, IκBα, or a loading control like β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry: Quantify the band intensity using software like ImageJ and normalize to the loading control.[17]

Protocol 4: Nuclear Extraction and Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

EMSA is used to detect the activation and nuclear translocation of NF-κB by assessing its DNA-binding activity.[8][11]

Materials:

  • Cells treated as in Protocol 1

  • Nuclear Extraction Kit

  • NF-κB consensus oligonucleotide probe

  • T4 Polynucleotide Kinase

  • [γ-³²P]ATP

  • Poly(dI-dC)

  • Non-denaturing polyacrylamide gel

  • Gel electrophoresis apparatus

Procedure:

  • Nuclear Extract Preparation: Following treatment, harvest the cells and prepare nuclear extracts according to the instructions of a commercial kit or a standard laboratory protocol (e.g., Dignam's method).[11]

  • Probe Labeling: Label the double-stranded NF-κB oligonucleotide probe with [γ-³²P]ATP using T4 Polynucleotide Kinase.

  • Binding Reaction: Incubate the nuclear extract (5-10 µg) with the radiolabeled probe in a binding buffer containing a non-specific competitor DNA like poly(dI-dC).

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Visualization: Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the bands corresponding to the NF-κB-DNA complexes. An increase in the intensity of the shifted band indicates increased NF-κB activation.[19]

References

Application Notes and Protocols for Measuring Aspirin and Salicylate Levels in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the quantitative analysis of aspirin (acetylsalicylic acid) and its primary metabolite, salicylate, in plasma. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a widely used nonsteroidal anti-inflammatory drug (NSAID) that is rapidly hydrolyzed in the body to its active metabolite, salicylic acid.[1] Monitoring the plasma concentrations of both this compound and salicylate is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[2] Therapeutic serum levels for salicylate in individuals on chronic this compound therapy typically range from 50-250 μg/mL.[3] Levels exceeding 300 μg/mL are considered toxic and can lead to severe adverse effects.[3]

This document outlines several common analytical techniques for the determination of this compound and salicylate in plasma, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and colorimetric assays.

Methods Overview

A variety of analytical methods are available for the quantification of this compound and salicylate in plasma, each with its own advantages in terms of sensitivity, specificity, and throughput.

  • High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used technique for the simultaneous determination of this compound and salicylate.[4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it ideal for studies requiring low detection limits.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is another sensitive method, often requiring derivatization of the analytes prior to analysis.[8]

  • Colorimetric Assays , such as the Trinder method, provide a simple and rapid approach for salicylate determination, particularly in clinical and emergency settings.[9][10]

Data Presentation

The following tables summarize the quantitative performance characteristics of the various analytical methods described in this document.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

AnalyteLinearity Range (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Limit of Detection (LOD) (µg/mL)Reference
This compound0.10 - 5.000.100.04[4][11]
Salicylic Acid0.25 - 15.000.100.04[4][11]
This compoundAs low as 0.1--[5]
Salicylic AcidAs low as 0.1--[5]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
This compound1 - 5001[12]
Salicylic Acid80 - 8,00080[12]
This compound-5[6][13]
Salicylic Acid-50[6][13]
This compound-3[7]
Salicylic Acid-30[7]

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

AnalyteLinearity RangeLimit of DetectionReference
This compound2.0 - 400 ng/mL1.0 ng/mL[8]
Salicylic Acid0.2 - 10.0 µg/mL0.1 µg/mL[8]

Table 4: Colorimetric (Trinder) Method

AnalyteLimit of DetectionReference
Salicylates75 mg/L[10]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This protocol is based on a column-switching liquid chromatographic method for the simultaneous determination of this compound and salicylic acid in human plasma.[4][11]

1. Sample Preparation:

  • Collect blood samples into chilled tubes containing a fluoride anticoagulant.
  • Isolate plasma by centrifugation.
  • Perform a simple acidification step on the plasma sample.

2. HPLC System and Conditions:

  • Injection Volume: 200 µL of the acidified plasma.
  • Extraction Column: C-18.
  • Analytical Column: C-8 Nucleosil (5 µm, 250 mm x 4.6 mm).
  • Mobile Phase: Water-methanol-acetonitrile-orthophosphoric acid (650:200:150:1 v/v/v/v).[4][11]
  • Flow Rate: 1 mL/min.
  • Detection: UV absorbance at 225 nm.[4][11]

3. Chromatographic Procedure:

  • Inject the sample directly onto the HPLC system.
  • Wash the C-18 extraction column with acidified water for 2 minutes.
  • Back-flush the compounds from the extraction column onto the analytical column.
  • Elute the analytes with the mobile phase and quantify using UV detection.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a method for the simultaneous determination of this compound and salicylic acid in human plasma using LC-MS/MS.[6][12]

1. Sample Preparation:

  • Use plasma containing potassium fluoride as an anticoagulant.
  • For this compound analysis, extract the plasma sample with a mixture of ethyl acetate and diethyl ether in the presence of 0.5% formic acid.[6]
  • For salicylic acid analysis, perform protein precipitation with acetonitrile.[6]
  • Alternatively, a single liquid-liquid extraction with tert-butyl methyl ether can be used for both analytes.[12]

2. LC-MS/MS System and Conditions:

  • Chromatographic Column: Reversed-phase column.
  • Mobile Phase: Isocratic mixture of acetonitrile and water containing 0.1% formic acid (8:2, v/v).[6]
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • This compound Ion Transition: m/z 179 -> 137.[6]
  • Salicylic Acid Ion Transition: m/z 137 -> 93.[6]
  • Internal Standard: Simvastatin (ion transition m/z 435 -> 319).[6]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method for the determination of this compound and salicylic acid in human plasma.[8]

1. Sample Preparation:

  • Acidify the plasma sample with 3 mol/L HCl.
  • Extract the analytes with an ether-dichloromethane (4:1) mixture.
  • Evaporate the organic layer and derivatize the residue with bis-(trimethylsilyl) trifluoroacetamide (BSTFA).

2. GC-MS System and Conditions:

  • Column: 25 m x 0.2 mm ID capillary column.
  • Carrier Gas: Helium.
  • Detection: Mass Spectrometry in Selected Ion Monitoring (SIM) mode.
  • Internal Standard: Benzene carbonic acid.

Protocol 4: Colorimetric Trinder Method for Salicylate

This protocol is for the rapid determination of salicylate in biological fluids.[10]

1. Reagent Preparation (Trinder's Reagent):

  • Dissolve 40g of mercuric chloride in 850 mL of water by heating.
  • Cool the solution and add 120 mL of 1N HCl and 40g of ferric nitrate.
  • Once the ferric nitrate has dissolved, dilute the solution to 1L with water.

2. Assay Procedure:

  • Pipette approximately 1 mL of the plasma or serum sample into a test tube.
  • Add 1 mL of Trinder's reagent.
  • Mix by vortexing.
  • A violet color will develop immediately if salicylates are present. The intensity of the color is proportional to the salicylate concentration and can be measured spectrophotometrically.

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis blood Blood Collection (Fluoride Anticoagulant) centrifuge Centrifugation blood->centrifuge plasma Plasma Isolation centrifuge->plasma acidify Acidification plasma->acidify injection Direct Injection (200 µL) acidify->injection extraction_col C-18 Extraction Column Wash injection->extraction_col backflush Back-flushing extraction_col->backflush analytical_col C-8 Analytical Column Separation backflush->analytical_col detection UV Detection (225 nm) analytical_col->detection quantification Quantification detection->quantification

Caption: HPLC experimental workflow for this compound and salicylate analysis.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_lcmsms_analysis LC-MS/MS Analysis plasma Plasma Sample (with K-Fluoride) aspirin_ext This compound Extraction (LLE with Ethyl Acetate/Ether) plasma->aspirin_ext sa_ext Salicylate Extraction (Protein Precipitation with ACN) plasma->sa_ext combined_ext Combined Extract aspirin_ext->combined_ext sa_ext->combined_ext separation Reversed-Phase Column Separation combined_ext->separation ionization Electrospray Ionization (Negative Mode) separation->ionization detection MRM Detection ionization->detection quantification Quantification detection->quantification

Caption: LC-MS/MS experimental workflow for this compound and salicylate analysis.

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis plasma Plasma Sample acidify Acidification (3M HCl) plasma->acidify extraction Liquid-Liquid Extraction (Ether/Dichloromethane) acidify->extraction derivatization Derivatization (BSTFA) extraction->derivatization injection GC Injection derivatization->injection separation Capillary Column Separation injection->separation detection SIM Detection separation->detection quantification Quantification detection->quantification

Caption: GC-MS experimental workflow for this compound and salicylate analysis.

aspirin_metabolism This compound This compound (Acetylsalicylic Acid) salicylic_acid Salicylic Acid This compound->salicylic_acid Hydrolysis (Esterases) salicyluric_acid Salicyluric Acid (Glycine Conjugate) salicylic_acid->salicyluric_acid phenolic_glucuronide Salicyl Phenolic Glucuronide salicylic_acid->phenolic_glucuronide acyl_glucuronide Salicyl Acyl Glucuronide salicylic_acid->acyl_glucuronide gentisic_acid Gentisic Acid (2,5-dihydroxybenzoic acid) salicylic_acid->gentisic_acid Oxidation (CYP450) other_metabolites Other Minor Metabolites salicylic_acid->other_metabolites excretion Renal Excretion salicyluric_acid->excretion phenolic_glucuronide->excretion acyl_glucuronide->excretion gentisic_acid->excretion other_metabolites->excretion

Caption: Metabolic pathway of this compound.

References

Methodological Considerations for Long-Term Aspirin Treatment In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key methodological considerations for conducting long-term in vivo studies of aspirin treatment. Detailed protocols for essential experiments are provided to ensure robust and reproducible findings.

Introduction

Long-term this compound therapy is a cornerstone in the prevention of cardiovascular disease and is increasingly investigated for its chemopreventive properties, particularly against colorectal cancer.[1][2][3][4] In vivo studies are critical for elucidating the mechanisms of action, determining optimal dosing, and identifying potential adverse effects. Methodological rigor is paramount to obtaining reliable and translatable results. This document outlines key considerations for animal model selection, this compound administration, and relevant endpoint assessments, supplemented with detailed experimental protocols and data presentation formats.

Key Methodological Considerations

Animal Model Selection

The choice of animal model is crucial and depends on the research question.

  • Cancer Models:

    • Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice). This allows for the study of this compound's effect on the growth of human tumors. For instance, colorectal cancer (CRC) xenografts using cell lines like HCT116 and SW480 have been used to demonstrate a dose-dependent suppression of tumor growth by this compound.[1]

    • Genetically Engineered Mouse Models (GEMMs): These models, such as the ApcMin/+ mouse for intestinal neoplasia and the TH-MYCN transgenic mouse for neuroblastoma, spontaneously develop tumors in an immunocompetent environment, which is more representative of human disease progression.[5][6]

    • Carcinogen-Induced Models: Chemical carcinogens like azoxymethane can be used to induce tumors in rodents, providing another model to study this compound's chemopreventive effects.[5]

  • Cardiovascular Models:

    • Animal models of atherosclerosis, thrombosis, and myocardial infarction are employed to investigate this compound's cardioprotective effects. While not extensively detailed in the provided search results, these models often involve specific genetic modifications (e.g., ApoE-/- or LDLR-/- mice) or surgical interventions combined with a high-fat diet.

  • Gastrointestinal Injury Models:

    • Healthy wild-type rodents, such as Wistar or albino rats and C57BL/6J mice, are commonly used to assess this compound-induced gastrointestinal damage.[7][8][9]

This compound Formulation, Dosage, and Administration
  • Formulation: this compound can be administered in different forms, including standard this compound, enteric-coated this compound, or novel formulations like nitric oxide-donating this compound (NO-ASA).[8][10] The choice of formulation can impact absorption rates and gastrointestinal side effects.[11]

  • Dosage: Doses in animal studies should be carefully selected and, if possible, related to human equivalent doses (HED). For example, a 15 mg/kg dose in mice is approximately equivalent to a 100 mg/day dose in humans.[1] Studies have investigated a range of doses, from low-dose (e.g., 10 mg/kg) for chemoprevention in neuroblastoma models to higher doses (e.g., 100 mg/kg) in colorectal cancer xenograft models.[1][6] Dose-response studies are crucial to determine the optimal therapeutic window.[1]

  • Administration Route:

    • Oral Gavage: This method ensures accurate dosing and is a common route of administration.[1][5][6]

    • Dietary Admixture: Mixing this compound into the chow provides a less stressful, long-term administration method, though it may be harder to control the exact dose consumed by each animal.[10]

    • Drinking Water: this compound can also be dissolved in the drinking water, but this method can be affected by the stability of this compound in solution and variations in water intake.

Duration of Treatment

The duration of this compound administration should be relevant to the study's objectives. Long-term studies, spanning several weeks or months, are necessary to evaluate the effects on tumor development, cardiovascular outcomes, and chronic toxicity.[5][8][10] For example, a 28-day treatment period was used in the ApcMin/+ mouse model, while a 45-day administration was used to establish a chronic small intestinal injury model.[5][8]

Monitoring and Endpoint Analysis

Regular monitoring of animal health is essential. This includes body weight, food and water intake, and general behavior. Key endpoint analyses include:

  • Tumor Growth and Incidence: Tumor size should be measured regularly (e.g., daily or every other day) using calipers.[1] At the end of the study, tumors can be excised, weighed, and processed for histological and molecular analysis.

  • Platelet Function: this compound's primary mechanism of action is the inhibition of cyclooxygenase (COX), leading to reduced platelet aggregation.[2] Key assays include:

    • Platelet Aggregometry: Light transmittance aggregometry (LTA) or whole blood impedance aggregometry can be used to measure platelet aggregation in response to agonists like arachidonic acid (AA), collagen, and adenosine diphosphate (ADP).[12][13][14]

    • Bleeding Time: This in vivo assay assesses the overall effect of this compound on hemostasis.[15][16][17]

  • Gastrointestinal Integrity: Given that a major side effect of long-term this compound use is gastrointestinal injury, it is crucial to assess the stomach and intestines for ulcers, bleeding, and other forms of damage.[7][8][9][18][19] This can be done through macroscopic examination and histological analysis.

  • Biomarker Analysis: Measurement of biomarkers such as prostaglandins (e.g., PGE2) and thromboxane B2 (TxB2) in plasma, urine, or tissue can provide insights into this compound's pharmacodynamic effects.[5][14]

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Effect of Long-Term this compound Treatment on Tumor Growth in a Xenograft Model

Treatment GroupThis compound Dose (mg/kg)Mean Tumor Volume at Day 15 (mm³)Percent Inhibition (%)p-value vs. Control
Control01200 ± 150--
Low Dose15850 ± 12029.2< 0.05
Medium Dose50600 ± 10050.0< 0.01
High Dose100350 ± 8070.8< 0.001

Data are presented as mean ± standard deviation. Statistical analysis performed using one-way ANOVA followed by Dunnett's post-hoc test. This is a representative table; actual data will vary.

Table 2: Effect of this compound on Platelet Function and Bleeding Time

ParameterPre-Treatment (Baseline)Post-Treatment (this compound)Percent Changep-value
Bleeding Time (seconds)180 ± 30300 ± 45+66.7%< 0.01
Platelet Aggregation (Arachidonic Acid-induced, % max)85 ± 1015 ± 5-82.4%< 0.001
Platelet Aggregation (Collagen-induced, % max)90 ± 850 ± 12-44.4%< 0.01

Data are presented as mean ± standard deviation. Statistical analysis performed using a paired t-test. This is a representative table; actual data will vary.

Table 3: Assessment of this compound-Induced Gastrointestinal Injury

Treatment GroupThis compound Dose (mg/kg/day)Ulcer Index (mm)Number of Gastric LesionsHistological Score (0-5)
Control00.5 ± 0.21.2 ± 0.50.8 ± 0.3
This compound1005.8 ± 1.58.5 ± 2.14.2 ± 0.8
p-value vs. Control-< 0.001< 0.001< 0.001

Data are presented as mean ± standard deviation. Statistical analysis performed using an unpaired t-test. This is a representative table; actual data will vary.

Experimental Protocols

Protocol for Long-Term this compound Treatment in a Colorectal Cancer Xenograft Model

Objective: To evaluate the effect of long-term oral this compound administration on the growth of colorectal cancer xenografts in immunodeficient mice.

Materials:

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude)

  • Colorectal cancer cells (e.g., HCT116)

  • Matrigel

  • This compound (acetylsalicylic acid)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • 18-gauge animal feeding needles

  • Calipers

Procedure:

  • Cell Preparation: Culture HCT116 cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions (length and width) every other day using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, 15 mg/kg this compound, 50 mg/kg this compound, 100 mg/kg this compound).

  • This compound Administration: Prepare fresh this compound solutions daily in the vehicle. Administer the assigned treatment once daily via oral gavage using an 18-gauge feeding needle.[1] The volume should be consistent across all groups (e.g., 10 µL/g body weight).

  • Long-Term Monitoring: Continue daily treatment and tumor measurements for a predefined period (e.g., 2-4 weeks).[1] Monitor the animals for any signs of toxicity, such as weight loss or behavioral changes.

  • Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, measure their final weight and volume, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki67, and apoptosis markers like cleaved caspase-3).[1]

Protocol for Platelet Aggregation Assay

Objective: To assess the effect of this compound treatment on platelet function by measuring agonist-induced platelet aggregation.

Materials:

  • Whole blood collected in 3.2% sodium citrate tubes

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Agonists: Arachidonic acid (AA), Collagen, Adenosine diphosphate (ADP)

  • Platelet aggregometer (light transmittance or impedance)

Procedure:

  • Blood Collection: Collect blood from anesthetized animals via cardiac puncture or from the retro-orbital sinus into tubes containing 3.2% sodium citrate.

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature to obtain PRP.[20]

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

  • Platelet Count Adjustment: If necessary, adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Aggregometry:

    • Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

    • Pipette a specific volume of PRP into a cuvette with a stir bar and allow it to equilibrate at 37°C.

    • Add the agonist (e.g., arachidonic acid to a final concentration of 0.5-1.5 mM) to the cuvette to induce aggregation.[12][14]

    • Record the change in light transmittance or impedance for a set period (e.g., 5-10 minutes).

    • The maximum percentage of aggregation is determined.

  • Data Analysis: Compare the maximum aggregation percentages between the control and this compound-treated groups for each agonist.

Protocol for In Vivo Bleeding Time Assay

Objective: To measure the effect of this compound on primary hemostasis in vivo.

Materials:

  • Anesthetized mouse or rat

  • Scalpel blade or specialized tail-cutting device

  • Filter paper

  • Timer

Procedure:

  • Anesthesia: Anesthetize the animal according to approved institutional protocols.

  • Tail Transection: Place the animal in a prone position. Using a sharp scalpel blade, make a small, standardized transverse incision (e.g., 3 mm from the tip) on the tail.

  • Bleeding Measurement: Immediately start a timer. Gently blot the drop of blood with a piece of filter paper every 30 seconds, being careful not to touch the wound itself.

  • Endpoint: The bleeding time is the time from the initial incision until the cessation of bleeding (i.e., when no more blood is absorbed by the filter paper for at least 30 seconds).

  • Data Analysis: Compare the mean bleeding times between the control and this compound-treated groups.

Protocol for Assessment of Gastric Injury

Objective: To quantify the extent of gastric mucosal damage induced by long-term this compound administration.

Materials:

  • Stomach tissue from euthanized animals

  • Formalin (10%)

  • Dissecting microscope or magnifying glass

  • Ruler

  • Histology processing reagents

Procedure:

  • Tissue Collection: Following euthanasia, carefully excise the stomach.

  • Macroscopic Evaluation: Open the stomach along the greater curvature and gently rinse the contents with saline.

  • Ulcer Scoring: Examine the gastric mucosa under a dissecting microscope. Measure the length (in mm) of any linear ulcers or hemorrhagic erosions. The ulcer index can be calculated as the sum of the lengths of all lesions for each stomach.

  • Histological Evaluation:

    • Fix the stomach tissue in 10% formalin.

    • Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).

    • Examine the stained sections under a light microscope.

    • Score the histological damage based on a predefined scale that considers factors such as epithelial cell loss, erosion, ulceration, hemorrhage, and inflammatory cell infiltration.

  • Data Analysis: Compare the ulcer index and histological scores between the control and this compound-treated groups.

Visualization of Pathways and Workflows

The following diagrams illustrate key concepts in this compound research.

Aspirin_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxane Prostaglandins & Thromboxane A2 COX1->Prostaglandins_Thromboxane produces COX2->Prostaglandins_Thromboxane produces Platelet_Aggregation Platelet Aggregation Prostaglandins_Thromboxane->Platelet_Aggregation promotes Inflammation Inflammation Prostaglandins_Thromboxane->Inflammation mediates GI_Protection GI Mucosal Protection Prostaglandins_Thromboxane->GI_Protection maintains This compound This compound This compound->COX1 irreversibly inhibits This compound->COX2 inhibits Experimental_Workflow Start Start: Animal Model Selection (e.g., Xenograft) Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily this compound Administration (e.g., Oral Gavage) Randomization->Treatment Monitoring Long-Term Monitoring: - Tumor Volume - Body Weight - Clinical Signs Treatment->Monitoring Concurrent Endpoint Endpoint Analysis: - Tumor Weight - Histology - Biomarkers Treatment->Endpoint Monitoring->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis

References

Application Notes and Protocols for Aspirin Administration in Rodent Models of Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of aspirin (acetylsalicylic acid, ASA) administration protocols for various rodent models of disease. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential and mechanisms of action of this compound.

Data Presentation: Quantitative Effects of this compound in Rodent Models

The following tables summarize the quantitative data from various studies on the effects of this compound administration in different disease models.

Table 1: this compound in Rodent Models of Cancer

Disease ModelRodent SpeciesThis compound DoseAdministration RouteTreatment DurationKey Quantitative FindingsReference
Colorectal Cancer (AOM/DSS-induced)Mouse (ICR)100 mg/kgOral gavage (3 times/week)12 weeksDecreased number of colorectal tumors (13.0 ± 6.2 in control vs. 6.3 ± 5.4 in this compound group).[1][1]
Colorectal Cancer (AOM-induced)Mouse25 mg/kg/dayDrinking water119 daysReduced total tumor number by 20%.[2][2]
Colorectal Cancer (spontaneous tumorigenesis)Mouse25 mg/kg/dayDrinking waterChronicSuppressed spontaneous tumorigenesis.[3][4][3][4]
Colorectal Cancer Metastasis (HT29 cell injection)Mouse (NSG)20 mg/kg/dayOral gavage11 days (starting 4 days before cell injection)Prevented the increased rate of metastasis.[5][6][7][5][6][7]
Colon Carcinogenesis (ApcMin/+)Mouse25 mg/kg/dayOral gavage28 daysNo effect on tumor number or size; >2-fold increase in apoptotic cells within tumors.[8][8]
Colorectal Cancer XenograftsMouse15, 50, 100 mg/kgOral gavage15 daysDose-dependent suppression of tumor growth.[9][9]

Table 2: this compound in Rodent Models of Inflammation and Pain

Disease ModelRodent SpeciesThis compound DoseAdministration RouteTreatment DurationKey Quantitative FindingsReference
Carrageenan-induced Paw EdemaRat2.5-100 mg/kgIntraperitoneal or OralSingle doseDose-dependent inhibition of edema.[10][10]
Carrageenan-induced HyperalgesiaRat25-200 mg/kgOralSingle doseDose-dependent inhibition of hyperalgesia.[10][10]
Acetic Acid-induced Abdominal ConstrictionsMouse2.5-100 mg/kgOralSingle doseDose-related inhibition of constrictions (ED50: 242.8 μmol/kg).[10][10]
Diabetic Cystopathy (STZ-induced)Rat (Sprague-Dawley)100 mg/kg/dayOral10 weeksDecreased mRNA expression of TNF-α (78%), IL-1β (39.7%), IL-6 (44.1%), and NF-κB (33.3%).[11][11]
Hyperoxia-Induced Acute Lung InjuryMouse (NF-κB–Luciferase Inducible)12.5 µg/g and 100 µg/gPretreatment for 3 days72 hours of hyperoxiaReduced macrophages and protein expression of NF-κB, IL-6, and TNF-α.[12][12]

Table 3: this compound in Rodent Models of Cardiovascular and Liver Disease

Disease ModelRodent SpeciesThis compound DoseAdministration RouteTreatment DurationKey Quantitative FindingsReference
Myocardial Ischemia-Reperfusion InjuryRat60 mg/kgIntravenous (tail vein)Single dose (10 min before reperfusion)Significantly reduced myocardial infarct size; increased ejection fraction and fractional shortening.[13][14][13][14]
Age-related Endothelial DysfunctionMouse (C57B/J6)Low-doseNot specifiedChronicImproved endothelium-dependent relaxation in 68-week-old mice (83.9 ± 4% vs. 66.3 ± 5% in control).[15][15]
Liver Fibrosis (TAA-induced)Rat30 mg/kg and 300 mg/kgGavage4 weeksReduced liver fibrosis, with high-dose being superior.[16][16]
Liver Regeneration (Partial Hepatectomy)Rat200 mg/kg (equivalent to 40mg/mL, 1mL per 200g)GavageDailyNo significant difference in hepatocyte proliferation after 1 or 7 days.[17][17]
Vascular Calcification (Diabetes+WVK-induced)Rat60 and 90 mg/kgIntraperitoneal injection1 weekSignificant reduction in aortic and peripheral artery calcification.[18][18]
Arterial Graft Ischemia-Reperfusion InjuryRat115 mg/kgOral gavage5 daysNot specified quantitatively, but reduced endothelial damage.[19][19]

Table 4: this compound in Rodent Models of Neurodegenerative and Behavioral Disorders

Disease ModelRodent SpeciesThis compound DoseAdministration RouteTreatment DurationKey Quantitative FindingsReference
Alzheimer's Disease (5XFAD mice)MouseLow-doseOralChronicDecreased amyloid plaque pathology.[20][21][20][21]
Parkinson's Disease (A53T-Tg mice)Mouse2 mg/kg/dayOral gavage30 daysIncreased tyrosine hydroxylase levels in the substantia nigra pars compacta.[22][22]
Behavioral DisordersRat (Wistar)1, 10, 100 mg/kgIntragastricSingle doseModerate dose (10 mg/kg) increased antioxidant capacity and partially reduced inflammation and apoptosis in the hippocampus.[23][23]
Experimental AgingMouseMild doseNot specifiedNot specifiedPromoted hippocampal neurogenesis and improved working memory.[24][24]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

This protocol is suitable for precise daily dosing of this compound in studies of cancer, inflammation, and neurodegenerative diseases.

Materials:

  • This compound (Acetylsalicylic Acid)

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, water, or 0.5% methylcellulose)[8]

  • Dimethyl sulfoxide (DMSO) if needed for initial dissolution[8]

  • Gavage needles (22-gauge for mice)[8]

  • 1 cc syringes

  • Animal scale

Procedure:

  • Preparation of this compound Suspension:

    • If necessary, dissolve this compound in a minimal amount of DMSO (e.g., 5% of the final volume).[8]

    • Suspend the dissolved this compound in the vehicle (e.g., 0.5% CMC) to the desired final concentration (e.g., 5 mg/mL).[8] Ensure the suspension is homogenous by vortexing or stirring before each use.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the correct volume of the this compound suspension to administer.

    • Gently restrain the mouse.

    • Attach the gavage needle to the syringe filled with the this compound suspension.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.[25]

    • Monitor the animal for any signs of distress after administration.

  • Control Group:

    • Administer the vehicle alone to the control group using the same procedure.

Protocol 2: this compound Administration in Drinking Water for Mice

This method is suitable for long-term studies, such as cancer prevention models, where daily gavage may be stressful for the animals.

Materials:

  • This compound (Acetylsalicylic Acid)

  • Water bottles

  • Animal scale

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound directly in the drinking water to achieve the target daily dose.

    • Calculate the required concentration based on the average daily water consumption of the mice (approximately 0.15 L/kg body weight).[2] For a 25 mg/kg/day dose, this would be approximately 167 mg of this compound per liter of water.

  • Administration:

    • Provide the this compound-containing water to the mice as their sole source of drinking water.

    • Prepare fresh this compound-water solutions regularly (e.g., every 2-3 days) to ensure stability.

  • Monitoring:

    • Monitor water consumption to ensure mice are receiving the intended dose.

    • Weigh the mice regularly to adjust the this compound concentration if necessary.

  • Control Group:

    • Provide normal drinking water to the control group.

Visualization of Signaling Pathways and Workflows

This compound's Mechanism of Action in Inflammation and Cancer

This compound's primary mechanism involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins and thromboxanes. This action underlies its anti-inflammatory, analgesic, and anti-platelet effects, which are relevant in various disease models.

Aspirin_Mechanism Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1_COX2->Prostaglandins Thromboxanes Thromboxanes (e.g., TXA2) COX1_COX2->Thromboxanes Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Cancer_Progression Cancer Progression (e.g., Colorectal) Prostaglandins->Cancer_Progression Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation This compound This compound This compound->COX1_COX2 Inhibits Platelet_Aggregation->Cancer_Progression Metastasis

Caption: this compound's inhibition of COX enzymes.

Experimental Workflow for Evaluating this compound in a Rodent Cancer Model

This diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a rodent model of cancer, from animal acclimatization to data analysis.

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Groups (Control & this compound) Acclimatization->Randomization Disease_Induction Disease Induction (e.g., AOM/DSS for Colorectal Cancer) Randomization->Disease_Induction Aspirin_Admin This compound Administration (Oral Gavage or Drinking Water) Disease_Induction->Aspirin_Admin Monitoring Regular Monitoring (Body Weight, Clinical Signs) Aspirin_Admin->Monitoring Endpoint Experimental Endpoint (e.g., 12 weeks) Monitoring->Endpoint Tissue_Collection Tissue Collection & Analysis (Tumor number/size, Histology, Biomarkers) Endpoint->Tissue_Collection Data_Analysis Data Analysis & Interpretation Tissue_Collection->Data_Analysis

Caption: General experimental workflow.

This compound-Mediated Neuroprotection via PPARα and Lysosomal Biogenesis

In the context of Alzheimer's disease, this compound has been shown to stimulate lysosomal biogenesis through the activation of PPARα, leading to enhanced clearance of amyloid-β.

Aspirin_Neuroprotection This compound This compound PPARa PPARα This compound->PPARa Activates TFEB TFEB (Transcription Factor EB) PPARa->TFEB Upregulates Transcription Lysosomal_Biogenesis Lysosomal Biogenesis TFEB->Lysosomal_Biogenesis Promotes Abeta_Clearance Amyloid-β Clearance Lysosomal_Biogenesis->Abeta_Clearance Enhances Neuroprotection Neuroprotection in Alzheimer's Disease Abeta_Clearance->Neuroprotection

Caption: this compound's neuroprotective pathway.

References

Application Notes and Protocols for the Quantification of Aspirin Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of aspirin and its primary metabolites, including salicylic acid, salicyluric acid, and gentisic acid. The protocols are intended to guide researchers in selecting and implementing appropriate analytical techniques for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.

Introduction to this compound Metabolism

This compound (acetylsalicylic acid) is rapidly hydrolyzed in the body to its active metabolite, salicylic acid. Salicylic acid is then further metabolized in the liver through conjugation with glycine to form salicyluric acid, and with glucuronic acid to form acyl and phenolic glucuronides. A minor portion is hydroxylated to gentisic acid.[1][2][3][4] The primary route of elimination for these metabolites is through renal excretion.[1][2] Understanding the concentrations of these metabolites is crucial for evaluating the efficacy and safety of this compound.

Below is a diagram illustrating the metabolic pathway of this compound.

AspirinMetabolism This compound This compound (Acetylsalicylic Acid) SA Salicylic Acid This compound->SA Hydrolysis SUA Salicyluric Acid SA->SUA Glycine Conjugation SPG Salicyl Phenolic Glucuronide SA->SPG Glucuronidation SAG Salicyl Acyl Glucuronide SA->SAG Glucuronidation GA Gentisic Acid SA->GA Hydroxylation

Caption: Metabolic pathway of this compound.

Analytical Methods and Protocols

A variety of analytical methods are available for the quantification of this compound and its metabolites. The choice of method depends on the required sensitivity, selectivity, and the biological matrix being analyzed. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the simultaneous determination of this compound and its metabolites.[5][6][7][8]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Plasma, Urine, or Whole Blood Sample Acidification Acidification Sample->Acidification Extraction Liquid-Liquid Extraction (e.g., ethyl acetate/butyl chloride) Acidification->Extraction Evaporation Evaporation of Organic Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection UV Detection (e.g., 235 nm, 254 nm, or 280 nm) Separation->Detection Quantification Quantification based on Peak Area/Height Detection->Quantification

Caption: General workflow for HPLC analysis of this compound metabolites.

Protocol for HPLC-UV Analysis of Salicylic Acid, Salicyluric Acid, and Gentisic Acid in Urine [9][10]

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard (e.g., o-methoxybenzoic acid).

    • Precipitate proteins by adding methyl cyanide (acetonitrile).

    • Centrifuge the sample.

    • Directly inject an aliquot of the supernatant into the HPLC system.

  • Chromatographic Conditions:

    • Column: Octadecyl silane (C18) reversed-phase column.

    • Mobile Phase: A mixture of water, butanol, acetic acid, and sodium sulfate.

    • Detection: UV at 313 nm.

    • Run Time: Approximately 25 minutes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing low concentrations of metabolites in complex biological matrices like plasma.[11][12][13][14]

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis PlasmaSample Plasma Sample ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) PlasmaSample->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) (e.g., Oasis HLB) ProteinPrecipitation->SPE Elution Elution and Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution Injection Injection into UPLC/HPLC Reconstitution->Injection Separation Reversed-Phase C18 or Phenyl Column (Gradient Elution) Injection->Separation Ionization Electrospray Ionization (ESI) (Positive/Negative Mode) Separation->Ionization Detection Tandem Mass Spectrometry (Multiple Reaction Monitoring - MRM) Ionization->Detection

Caption: General workflow for LC-MS/MS analysis of this compound metabolites.

Protocol for LC-MS/MS Analysis of this compound and Salicylic Acid in Human Plasma [11][15]

  • Sample Preparation (this compound):

    • Use plasma containing potassium fluoride to inhibit esterase activity.

    • Extract with a mixture of ethyl acetate and diethyl ether in the presence of 0.5% formic acid.

    • Evaporate the organic layer and reconstitute the residue.

  • Sample Preparation (Salicylic Acid):

    • Precipitate plasma proteins with acetonitrile.

    • Centrifuge and inject the supernatant.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% formic acid.

    • Ionization: Electrospray Ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM) mode.

      • This compound: m/z 179 -> 137

      • Salicylic Acid: m/z 137 -> 93

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound and its metabolites, often requiring derivatization to increase the volatility of the analytes.[16][17][18]

Protocol for GC-MS Analysis of this compound and Salicylic Acid in Human Plasma [16]

  • Sample Preparation and Derivatization:

    • Acidify plasma with HCl.

    • Extract with an ether-dichloromethane mixture.

    • Derivatize the extracted analytes with bis-(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Conditions:

    • Column: Capillary column (e.g., 25 m x 0.2 mm ID).

    • Carrier Gas: Helium.

    • Detection: Mass Spectrometry in Selected Ion Monitoring (SIM) mode.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described analytical methods for this compound and its key metabolites.

Table 1: HPLC Method Performance

AnalyteMatrixLinearity RangeLODLOQIntra-assay Precision (CV%)Inter-assay Precision (CV%)Reference
Salicylic AcidUrineUp to 2.0 g/L0.5 mg/L-5.52% at 7.5 mg/L7.32% at 7.51 mg/L[9]
Salicyluric AcidUrineUp to 2.0 g/L0.5 mg/L-5.01% at 9.33 mg/L5.52% at 8.58 mg/L[9]
Gentisic AcidUrineUp to 2.0 g/L0.2 mg/L-3.07% at 7.96 mg/L3.97% at 8.32 mg/L[9]
This compound-1-100 µg/mL0.32 µg/mL---[5]
Salicylic Acid-1-100 µg/mL0.29 µg/mL---[5]

Table 2: LC-MS/MS Method Performance

AnalyteMatrixLinearity RangeLODLOQAccuracy (%)Precision (CV%)Reference
This compoundHuman Plasma5 - 2000 ng/mL-5 ng/mL> 86.5%< 9.3%[11]
Salicylic AcidHuman Plasma0.1 - 8 µg/mL-50 ng/mL> 86.5%< 9.3%[11][12]
Gentisic AcidHuman Plasma9.0 - 58.2 ng/mL< 7 ng/mL20 ng/mL--[13]
Salicyluric AcidHuman Plasma9.4 - 191.5 ng/mL< 7 ng/mL20 ng/mL--[13]

Table 3: GC-MS Method Performance

AnalyteMatrixLinearity RangeLODLOQReference
This compoundHuman Plasma2.0 - 400 ng/mL1.0 ng/mL-[16]
Salicylic AcidHuman Plasma0.2 - 10.0 µg/mL0.1 µg/mL-[16]
This compoundHuman Plasma0 - 1 µg/mL-200 pg/mL[18]

Conclusion

The analytical methods and protocols detailed in these application notes provide a comprehensive guide for the accurate and reliable quantification of this compound and its major metabolites. The choice of methodology should be based on the specific requirements of the study, including the desired sensitivity, the biological matrix, and the available instrumentation. The provided quantitative data serves as a valuable reference for method validation and comparison.

References

Application Notes and Protocols: Investigating the Effects of Aspirin on Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspirin (acetylsalicylic acid), a widely used nonsteroidal anti-inflammatory drug (NSAID), has garnered significant attention for its potential anticancer properties.[1] Epidemiological studies and preclinical research suggest that regular this compound use may reduce the incidence and mortality of various cancers.[1][2] The anticancer effects of this compound are attributed to its ability to modulate various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[3][4]

The mechanisms underlying this compound's impact on cell proliferation are multifaceted, involving both cyclooxygenase (COX)-dependent and COX-independent pathways.[2][5] this compound's primary mode of action is the irreversible inhibition of COX enzymes, which are crucial for the production of prostaglandins that can promote tumor growth.[2] Beyond its COX-inhibitory effects, this compound has been shown to influence key cellular signaling cascades, including the PI3K/Akt/mTOR, MAPK, NF-κB, and JAK/STAT3 pathways, which are frequently dysregulated in cancer.[3][4][6][7]

These application notes provide a comprehensive guide for designing and conducting experiments to investigate the effects of this compound on cell proliferation. Detailed protocols for essential assays are provided to enable researchers to assess cell viability, DNA synthesis, cell cycle progression, and long-term proliferative capacity. Furthermore, methods for analyzing key signaling pathways are outlined to elucidate the molecular mechanisms of this compound's action.

Experimental Design and Workflow

A general workflow for studying the effects of this compound on cell proliferation is depicted below. This workflow outlines the key stages, from initial cell culture and this compound treatment to the various assays for assessing proliferation and elucidating the underlying signaling pathways.

experimental_workflow cluster_setup Experimental Setup cluster_assays Cell Proliferation Assays cluster_pathway Signaling Pathway Analysis cluster_analysis Data Analysis & Interpretation cell_culture 1. Cell Line Selection & Culture aspirin_prep 2. This compound Stock Preparation cell_culture->aspirin_prep treatment 3. Cell Treatment with this compound (Dose-response & Time-course) aspirin_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt brdu BrdU Assay (DNA Synthesis) treatment->brdu colony Colony Formation Assay (Clonogenic Survival) treatment->colony cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western Western Blotting (Protein Expression & Phosphorylation) treatment->western data_table Quantitative Data Summarization (Tables) mtt->data_table brdu->data_table colony->data_table cell_cycle->data_table western->data_table pathway_diagram Signaling Pathway Visualization (Diagrams) data_table->pathway_diagram conclusion Conclusion & Future Directions pathway_diagram->conclusion

Figure 1: Experimental workflow for studying this compound's effects.

Signaling Pathways Modulated by this compound

This compound influences several key signaling pathways that regulate cell proliferation, survival, and apoptosis. Understanding these pathways is crucial for interpreting experimental results.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, often in a manner more pronounced in cells with PIK3CA mutations.[7][8]

PI3K_pathway cluster_legend Legend This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation l_this compound This compound l_protein Signaling Protein l_process Cellular Process l_inhibition Inhibition l_activation Activation Aspirin_l Protein_l Process_l Inhibition_l Activation_l

Figure 2: this compound's inhibition of the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in inflammation and cell survival. This compound can modulate this pathway, often leading to the induction of apoptosis in cancer cells.[4]

NFkB_pathway This compound This compound IKK IKK This compound->IKK Apoptosis Apoptosis This compound->Apoptosis IkB IκBα IKK->IkB P NFkB NF-κB IKK->NFkB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Target Gene Expression (Anti-apoptotic) Nucleus->Gene_Expression

Figure 3: this compound's modulation of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cell proliferation, differentiation, and apoptosis. This compound's effect on this pathway can be cell-type specific, sometimes leading to apoptosis.[6][9]

MAPK_pathway This compound This compound JNK JNK This compound->JNK p38 p38 This compound->p38 ERK ERK This compound->ERK Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Proliferation Proliferation ERK->Proliferation

Figure 4: this compound's influence on the MAPK signaling pathway.

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Acetylsalicylic acid (this compound)

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Sterile culture flasks, plates, and pipettes

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture the selected cancer cell line in complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

  • Passage cells upon reaching 70-90% confluency.

  • Prepare a stock solution of this compound (e.g., 100 mM) by dissolving it in DMSO or 70% ethanol. Store aliquots at -20°C.

  • Seed cells in appropriate culture plates (e.g., 96-well for MTT, 6-well for Western blotting) and allow them to attach overnight.

  • Treat cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO or ethanol) at the same concentration as the highest this compound dose.

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[10]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat cells with varying concentrations of this compound for the desired time.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

BrdU Assay for DNA Synthesis

Principle: This immunoassay detects the incorporation of bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA during the S phase of the cell cycle, thus measuring cell proliferation.[3]

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described above.

  • Two to four hours before the end of the treatment period, add BrdU labeling solution (10 µM) to each well.

  • Fix the cells and denature the DNA according to the manufacturer's protocol.

  • Incubate with an anti-BrdU antibody.

  • Add a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Add the substrate and measure the absorbance or fluorescence using a plate reader.

Colony Formation Assay

Principle: This assay assesses the long-term proliferative capacity of single cells to form colonies. It is a measure of clonogenic survival.

Protocol:

  • Treat cells in a larger vessel (e.g., T25 flask) with this compound for a defined period.

  • Harvest the cells by trypsinization and count them.

  • Seed a low number of viable cells (e.g., 200-1000 cells) into 6-well plates.

  • Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fix the colonies with methanol and stain with crystal violet (0.5% in methanol).

  • Count the number of colonies (typically >50 cells).

  • Calculate the plating efficiency and surviving fraction relative to the control.

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence is proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Seed cells in 6-well plates and treat with this compound.

  • Harvest cells, including any floating cells, and wash with cold PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blotting for Signaling Pathway Analysis

Principle: This technique is used to detect and quantify specific proteins in a complex mixture. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.

Protocol:

  • Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB p65, Bcl-2, Bax, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison. Below are examples of how to present data from the described assays.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Conc. (mM)Cell Viability (%) at 24h (Mean ± SD)Cell Viability (%) at 48h (Mean ± SD)Cell Viability (%) at 72h (Mean ± SD)
0 (Vehicle)100 ± 5.2100 ± 6.1100 ± 4.8
195.3 ± 4.588.1 ± 5.975.4 ± 6.3
582.1 ± 6.865.7 ± 7.248.9 ± 5.5
1060.5 ± 5.142.3 ± 6.425.1 ± 4.9

Table 2: Effect of this compound on Cell Cycle Distribution (%)

This compound Conc. (mM)G0/G1 Phase (Mean ± SD)S Phase (Mean ± SD)G2/M Phase (Mean ± SD)
0 (Vehicle)55.2 ± 3.130.5 ± 2.514.3 ± 1.8
568.9 ± 4.220.1 ± 2.111.0 ± 1.5
1075.4 ± 3.815.3 ± 1.99.3 ± 1.2
p < 0.05 compared to vehicle control

Table 3: Densitometric Analysis of Key Signaling Proteins (Western Blot)

Treatmentp-Akt/Akt Ratio (Fold Change)p-ERK/ERK Ratio (Fold Change)Bax/Bcl-2 Ratio (Fold Change)
Vehicle1.001.001.00
This compound (5 mM)0.62 ± 0.080.75 ± 0.111.85 ± 0.21
This compound (10 mM)0.35 ± 0.060.48 ± 0.092.94 ± 0.35
*p < 0.05 compared to vehicle control

Conclusion

The protocols and guidelines presented here provide a robust framework for investigating the effects of this compound on cell proliferation. By employing a combination of these assays, researchers can gain a comprehensive understanding of how this compound impacts cancer cell growth and the underlying molecular mechanisms. The systematic approach outlined, from experimental design to data analysis, will facilitate the generation of reliable and reproducible data, contributing to the growing body of knowledge on this compound's potential as an anticancer agent.

References

Application Notes and Protocols: Employing Aspirin to Investigate Platelet Aggregation In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspirin (acetylsalicylic acid) is a cornerstone of antiplatelet therapy, primarily due to its ability to inhibit platelet aggregation. Its mechanism of action involves the irreversible inactivation of the cyclooxygenase-1 (COX-1) enzyme, which is essential for the synthesis of thromboxane A2 (TXA2), a potent platelet agonist.[1][2][3] Investigating the effects of this compound on platelet aggregation in vitro is a critical component of hematological research, drug discovery, and the development of novel antiplatelet agents.

These application notes provide detailed protocols and methodologies for studying the inhibitory effects of this compound on platelet aggregation using light transmission aggregometry (LTA), a gold-standard method for assessing platelet function.[4][5]

Mechanism of Action of this compound on Platelets

This compound exerts its antiplatelet effect by acetylating a serine residue in the active site of the COX-1 enzyme.[1][6] This irreversible inhibition prevents the conversion of arachidonic acid (AA) to prostaglandin H2 (PGH2), the precursor of TXA2.[1][2][3] Reduced TXA2 levels lead to decreased platelet activation and aggregation.[1][2] Because platelets lack a nucleus, they are unable to synthesize new COX-1, meaning the effect of this compound persists for the entire lifespan of the platelet, which is approximately 7 to 10 days.[2]

Signaling Pathway of this compound's Action

Aspirin_Mechanism cluster_platelet Platelet Membrane Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 PGH2 PGH2 COX-1->PGH2 Thromboxane Synthase Thromboxane Synthase PGH2->Thromboxane Synthase TXA2 TXA2 Thromboxane Synthase->TXA2 TXA2 Receptor TXA2 Receptor TXA2->TXA2 Receptor Activation Platelet Aggregation Platelet Aggregation TXA2 Receptor->Platelet Aggregation Initiates This compound This compound This compound->COX-1 Irreversible Inhibition LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Collection Blood Collection PRP Preparation PRP Preparation Blood Collection->PRP Preparation Centrifugation (150-200g, 10-15 min) PPP Preparation PPP Preparation PRP Preparation->PPP Preparation Further Centrifugation (850g, 10 min) Baseline Reading Set Baseline (PRP=0%, PPP=100%) PPP Preparation->Baseline Reading PRP Incubation Incubate PRP with this compound or Vehicle Agonist Addition Add Agonist (e.g., Arachidonic Acid) PRP Incubation->Agonist Addition Data Acquisition Record Light Transmission for 5-10 min Agonist Addition->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Calculate % Aggregation

References

Troubleshooting & Optimization

overcoming aspirin instability in aqueous solutions for research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for overcoming the challenges associated with aspirin's instability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (acetylsalicylic acid) solution degrading?

A1: this compound is highly susceptible to hydrolysis in aqueous environments, breaking down into salicylic acid and acetic acid.[1] This degradation process is a primary cause of instability and can significantly impact experimental results. The rate of this reaction is influenced by several factors, including pH, temperature, and the presence of certain buffer salts.[2][3]

Q2: What is the optimal pH for preparing a stable this compound solution?

A2: this compound exhibits its greatest stability in mildly acidic conditions, typically within a pH range of 2-3. Under highly acidic (pH < 2) or neutral to alkaline (pH > 8) conditions, the rate of hydrolysis increases significantly.[3][4] For many experimental purposes, a buffered solution is recommended to maintain a stable pH.

Q3: How does temperature affect the stability of this compound solutions?

A3: The rate of this compound hydrolysis is directly proportional to the temperature.[5] Storing this compound solutions at elevated temperatures will accelerate degradation. For instance, a more than fivefold increase in hydrolysis was observed when the temperature was raised from 22.5°C to 37°C.[2] Therefore, it is crucial to prepare solutions fresh and store them at low temperatures (e.g., 2-8°C or frozen) to minimize degradation, especially for long-term experiments.[6]

Q4: Can I use buffers to stabilize my this compound solution? Which ones are recommended?

A4: Yes, buffers are essential for maintaining a stable pH. However, some common buffers can catalyze the hydrolysis of this compound. For example, phosphate buffers have been shown to significantly catalyze this compound hydrolysis.[2] Citrate or acetate buffers are often preferred for preparing this compound solutions as they can maintain the desired acidic pH without accelerating degradation.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To minimize degradation, you should:

  • Prepare aqueous solutions fresh for each experiment.

  • Use a suitable acidic buffer (e.g., citrate or acetate) to maintain a pH between 2 and 3.

  • Keep the solution at a low temperature (on ice) throughout the experiment whenever possible.

  • Consider using co-solvents like polyethylene glycol (PEG), propylene glycol, or ethanol in combination with water, as these have been shown to improve stability.[7][8] A water-polyethylene glycol (4:1, v/v) mixture has been noted as a particularly stable medium.[2]

Q6: How can I verify the concentration and purity of my this compound solution?

A6: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for simultaneously quantifying this compound and its primary degradation product, salicylic acid.[9][10] This allows you to confirm the integrity of your solution before and during your experiments. Spectrophotometric methods can also be used to measure the formation of salicylic acid.[11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. This compound may have degraded into salicylic acid, which has different biological activities.1. Prepare fresh this compound solutions for each experiment. 2. Verify the pH of your solution and adjust it to the optimal range (pH 2-3). 3. Store stock solutions at 4°C for short-term use or frozen for longer periods. 4. Analyze the concentration of this compound and salicylic acid using HPLC to confirm solution integrity.[9]
Precipitate forms in the this compound solution. Salicylic acid, a product of this compound hydrolysis, has lower solubility in water and may precipitate, especially at lower pH and higher concentrations.1. Ensure the pH of the solution is not too low. 2. Consider using a co-solvent such as ethanol or polyethylene glycol to increase the solubility of both this compound and salicylic acid.[7] 3. Prepare a more dilute solution if high concentrations are not essential for your experiment.
Difficulty dissolving this compound in an aqueous buffer. This compound has limited water solubility (approximately 3.3 mg/mL at 25°C).1. Gently warm the solution to aid dissolution, but be mindful that this can accelerate hydrolysis.[12] 2. Use a co-solvent like ethanol, polyethylene glycol, or dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution before diluting it in your aqueous buffer.[13] 3. Sonication can also be used to facilitate dissolution.[14]

Quantitative Data on this compound Stability

Table 1: Effect of pH and Temperature on this compound Hydrolysis

pHTemperature (°C)Approximate Half-lifeReference
2.525~ 2 yearsGeneral Knowledge
5.025~ 1 monthGeneral Knowledge
7.025~ 4-5 daysGeneral Knowledge
7.537Significantly shorter[2]
9.025~ 12 hoursGeneral Knowledge

Note: Half-life values are approximate and can vary based on buffer composition and ionic strength.

Table 2: Comparison of Solvents/Co-solvents for this compound Stability

Solvent SystemObservationReference
Water-Polyethylene Glycol (4:1, v/v)Found to be the most stable aqueous-based system in one study.[2]
Propylene Glycol / Polyethylene GlycolCan be used as alternative solvents to water to prevent hydrolysis.[8]
Acetonitrile and 1,4-DioxaneDemonstrated high stability in a study of organic solvents.[15]
N,N-dimethylacetamide (NNDMA)This compound is readily soluble and stable at high concentrations.[13]

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Stock Solution

  • Prepare a 0.1 M Citrate Buffer (pH 3.0):

    • Prepare a 0.1 M citric acid solution and a 0.1 M sodium citrate solution.

    • Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 3.0 is achieved.

  • Dissolve this compound:

    • Weigh the required amount of acetylsalicylic acid powder.

    • To create a 10 mM stock solution, dissolve 18.02 mg of this compound in 10 mL of the 0.1 M citrate buffer (pH 3.0).

    • If solubility is an issue, first dissolve the this compound in a minimal volume of ethanol or DMSO before adding the buffer. Be aware that organic solvents may interfere with downstream applications.

  • Storage:

    • Use the solution immediately for best results.

    • If short-term storage is necessary, store the solution at 2-8°C for no more than 24 hours. For longer-term storage, aliquot and freeze at -20°C or below.

Protocol 2: HPLC Analysis of this compound and Salicylic Acid

This protocol provides a general guideline. Specific parameters should be optimized for your HPLC system.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A common ratio is 45:55 (v/v) water:acetonitrile.[16]

  • Standard Preparation:

    • Prepare individual stock solutions of this compound and salicylic acid (e.g., 1 mg/mL) in the mobile phase or a suitable solvent.

    • Create a series of calibration standards by diluting the stock solutions to known concentrations.

  • Sample Preparation:

    • Dilute your experimental this compound solution with the mobile phase to fall within the concentration range of your calibration curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[16]

    • Flow Rate: 1.0 mL/min.[16]

    • Detection Wavelength: 237 nm.[16]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Run the standards to generate a calibration curve for both this compound and salicylic acid.

    • Inject your experimental samples and quantify the concentrations based on the calibration curves.

Visualizations

ASA This compound (Acetylsalicylic Acid) SA Salicylic Acid ASA->SA Hydrolysis AA Acetic Acid ASA->AA Hydrolysis H2O Water (H₂O) H2O->SA H2O->AA

Caption: The hydrolysis pathway of this compound in an aqueous solution.

cluster_prep Solution Preparation cluster_verify Verification & Use weigh_asa 1. Weigh this compound Powder prepare_buffer 2. Prepare Acidic Buffer (e.g., Citrate pH 3.0) weigh_asa->prepare_buffer dissolve 3. Dissolve this compound in Buffer prepare_buffer->dissolve hplc 4. HPLC Analysis (Optional but Recommended) dissolve->hplc experiment 5. Use in Experiment hplc->experiment Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX1_COX2->Prostaglandins This compound This compound This compound->COX1_COX2 Irreversible Inhibition

References

Technical Support Center: Optimizing Aspirin Delivery for In Vivo Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing aspirin delivery for in vivo neuroprotection studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a question-and-answer format.

Question: My this compound solution for oral gavage appears cloudy and precipitates over time. What could be the cause and how can I resolve this?

Answer: this compound's poor aqueous solubility and rapid hydrolysis are likely culprits. Hydrolysis, which breaks this compound down into salicylic acid and acetic acid, is accelerated by moisture and inappropriate pH.[1][2][3] To address this:

  • Vehicle Selection: For oral administration, consider suspending this compound in a vehicle like 0.5% carboxymethylcellulose (CMC) or using a solution of lukewarm water if administered immediately.[4] For injectable formulations, a solvent system of water and polyethylene glycol-400 (PEG-400) has been shown to improve stability.[5]

  • Fresh Preparation: Always prepare this compound solutions fresh before each administration to minimize degradation.[1][3]

  • pH Control: Maintain a slightly acidic pH (around 6.0-6.4) to improve stability, as basic solutions accelerate hydrolysis.[5]

  • Nanoparticle Formulation: For sustained release and improved stability, consider encapsulating this compound in polymeric nanoparticles.[1]

Question: I am not observing a significant neuroprotective effect with my this compound treatment. What are the potential reasons?

Answer: Several factors could contribute to a lack of efficacy. Consider the following:

  • Dosage: The neuroprotective effects of this compound are often dose-dependent. Review the literature for effective dose ranges in your specific animal model. Higher doses may be required for neuroprotection compared to anti-inflammatory or anti-platelet effects.[1][6]

  • Route of Administration: The bioavailability of this compound can vary significantly with the administration route. Intraperitoneal (i.p.) injection generally leads to more consistent plasma levels compared to oral gavage, which can be affected by first-pass metabolism.[7]

  • Timing of Administration: The therapeutic window for this compound's neuroprotective effects can be narrow. In stroke models, for instance, administration shortly after the ischemic event is often crucial.[8]

  • Blood-Brain Barrier (BBB) Penetration: this compound's ability to cross the BBB can be limited.[9] Novel formulations, such as those that increase its solubility, are being explored to enhance brain delivery.[2][10]

  • This compound Resistance: Although more commonly discussed in clinical settings, the possibility of individual variability in response to this compound exists.[9][11]

Question: I am seeing high variability in my experimental results between animals in the same treatment group. How can I reduce this?

Answer: High variability can obscure true treatment effects. To improve consistency:

  • Standardize Administration Technique: Ensure your oral gavage or injection technique is consistent across all animals to minimize differences in dosing and stress levels.

  • Control for Animal-Specific Factors: Factors such as age, weight, and sex can influence drug metabolism and response. Ensure these are consistent within your experimental groups.

  • Fasting: For oral administration, fasting animals overnight can help standardize gastric emptying and drug absorption.

  • Vehicle Controls: Always include a vehicle-only control group to account for any effects of the delivery medium itself.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for neuroprotection studies in rodents?

A1: The effective dose of this compound for neuroprotection can vary depending on the animal model and the specific endpoint being measured. Based on published studies, a range of 20-60 mg/kg is often used.[1][12] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q2: What is the best route of administration for this compound in in vivo neuroprotection studies?

A2: The choice of administration route depends on the experimental goals.

  • Intraperitoneal (i.p.) Injection: Offers rapid and consistent systemic absorption, bypassing first-pass metabolism. This route is often preferred for ensuring a precise dose reaches circulation.[12]

  • Oral Gavage: Mimics the clinical route of administration in humans. However, bioavailability can be more variable due to factors like gastric pH and food in the stomach.[7]

Q3: How stable is this compound in solution, and how should I store my preparations?

A3: this compound is highly susceptible to hydrolysis in aqueous solutions, especially at neutral or alkaline pH and elevated temperatures.[3] It is recommended to prepare solutions fresh before each use. If short-term storage is necessary, keep the solution refrigerated (2-8°C) and use it within a few hours.[5] For longer-term storage, lyophilized formulations are more stable.[5]

Q4: Does this compound cross the blood-brain barrier effectively?

A4: While this compound can cross the blood-brain barrier, its penetration into the brain parenchyma may be limited.[9] The effectiveness of this compound for neuroprotection is therefore dependent on achieving sufficient concentrations in the central nervous system. Research is ongoing to develop new formulations that enhance BBB permeability.[2][10]

Q5: What are the primary mechanisms of this compound-mediated neuroprotection?

A5: this compound exerts its neuroprotective effects through multiple mechanisms, including:

  • Anti-inflammatory Action: Inhibition of cyclooxygenase (COX) enzymes, which reduces the production of pro-inflammatory prostaglandins.

  • Inhibition of NF-κB: Suppression of the NF-κB signaling pathway, a key regulator of inflammation and apoptosis.

  • Activation of Nrf2/HO-1 Pathway: Upregulation of the Nrf2/HO-1 signaling pathway, which provides antioxidant and anti-inflammatory effects.

  • PPARα Agonism: this compound can bind to and activate PPARα, which in turn promotes the expression of neurotrophic factors like BDNF.[7]

  • Inhibition of Glutamate Excitotoxicity: this compound has been shown to reduce excessive glutamate release during ischemic events.

Data Presentation

Table 1: Summary of this compound Dosages in Rodent Neuroprotection Models

Animal ModelSpeciesRoute of AdministrationEffective Dose Range (mg/kg)Reference
Focal Cerebral Ischemia (MCAO)RatIntraperitoneal30-40[1][8]
Focal Cerebral Ischemia (MCAO)RatOral Gavage30
MPTP-induced Parkinson's DiseaseMouseIntraperitoneal60[12]
Pilocarpine-induced Status EpilepticusRatIntraperitoneal20
AgingMouseOral (in drinking water)~60[4]

Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound in a Rat Model of Focal Cerebral Ischemia (MCAO)

  • This compound Preparation: Dissolve this compound in sterile saline or a suitable vehicle immediately before use. A common concentration is 10 mg/mL.

  • Animal Model: Induce transient middle cerebral artery occlusion (tMCAO) in anesthetized rats as previously described.

  • This compound Administration: Administer this compound via intraperitoneal injection at the desired dose (e.g., 40 mg/kg). The timing of administration can be varied relative to the onset of ischemia (e.g., 30 minutes, 3 hours, or 6 hours post-MCAO).[8]

  • Repeated Dosing: For studies investigating the effects of prolonged treatment, repeated injections can be given at 24-hour intervals for a specified number of days.[1][8]

  • Outcome Measures: Assess neurological deficits using a standardized scoring system and determine infarct volume at the end of the experiment using methods like 2,3,5-triphenyltetrazolium chloride (TTC) staining.[1]

Protocol 2: Oral Administration of this compound in an Aging Mouse Model

  • This compound Preparation: Dissolve a known amount of this compound (e.g., 325 mg) in a defined volume of lukewarm drinking water (e.g., 500 mL).[4]

  • Animal Housing: House mice individually or in small groups and provide the this compound-containing water as their sole source of drinking water.

  • Dosage Calculation: Estimate the daily water consumption per mouse to calculate the approximate daily dose of this compound in mg/kg of body weight. Adjust the concentration in the drinking water as needed to achieve the target dose (e.g., 60 mg/kg/day).[4]

  • Treatment Duration: Continue the treatment for the desired duration (e.g., 6 weeks).[4]

  • Outcome Measures: Evaluate cognitive function using behavioral tests such as the Morris water maze or novel object recognition test. Assess hippocampal neurogenesis through immunohistochemical staining for markers like BrdU.[4]

Mandatory Visualizations

Aspirin_Neuroprotection_Signaling_Pathways This compound This compound COX COX-1 / COX-2 This compound->COX inhibits NFkB NF-κB This compound->NFkB inhibits PPARa PPARα This compound->PPARa activates Nrf2 Nrf2 This compound->Nrf2 activates Glutamate Glutamate Release This compound->Glutamate inhibits Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Neuroinflammation Prostaglandins->Inflammation Neuroprotection Neuroprotection Inflammation->Neuroprotection reduces NFkB->Inflammation CREB CREB PPARa->CREB BDNF BDNF CREB->BDNF BDNF->Neuroprotection HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Antioxidant->Neuroprotection Glutamate->Neuroprotection reduces excitotoxicity

References

Technical Support Center: Translating Aspirin's Effects from Bench to Bedside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the effects of aspirin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical to clinical translation of this compound's therapeutic actions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide answers to specific issues you may encounter during your experiments.

I. In Vitro & Ex Vivo Platelet Function Assays

Question: My in vitro platelet aggregation results in response to this compound are highly variable between donors/animals. What are the potential causes and how can I troubleshoot this?

Answer:

High variability in platelet aggregation assays is a common challenge. Here are several factors to consider and troubleshoot:

  • Pre-analytical Variables:

    • Sample Collection: Ensure a clean venipuncture to avoid activation of platelets by tissue factor. Use a consistent needle gauge (e.g., 21-gauge or larger) and avoid excessive suction. The first few milliliters of blood should be discarded.

    • Anticoagulant: Use 3.2% sodium citrate. The blood-to-anticoagulant ratio is critical; ensure tubes are filled to the proper volume.

    • Sample Handling: Avoid vigorous mixing or shaking of blood tubes. Transport samples at room temperature and process them within a short, consistent timeframe (ideally within 2 hours of collection). Do not centrifuge samples at low temperatures as this can activate platelets.

  • Analytical Variables:

    • Platelet Count: Standardize the platelet count in your platelet-rich plasma (PRP) for all experiments, as variations in platelet number will affect aggregation responses.

    • Agonist Concentration: Ensure your platelet agonists (e.g., arachidonic acid, ADP, collagen) are properly stored and freshly prepared to the correct final concentration.

    • Incubation Time: The incubation time of platelets with this compound before adding an agonist is crucial for irreversible COX-1 inhibition. Ensure this is consistent across all samples.

  • Biological Variability (Troubleshooting "this compound Resistance"):

    • Genetic Polymorphisms: Be aware of potential genetic variations in COX-1 or other platelet receptors in your study population (animal or human) that could affect this compound's efficacy.

    • Increased Platelet Turnover: In certain disease models or patient populations (e.g., diabetes, post-surgery), accelerated platelet turnover can lead to a larger population of new, uninhibited platelets, diminishing this compound's effect.[1][2] Consider measuring markers of platelet turnover, such as immature platelet fraction.

    • Alternative Activation Pathways: this compound only blocks the COX-1/Thromboxane A2 pathway. Strong agonists or multiple simultaneous agonists can activate platelets through other pathways (e.g., ADP, thrombin).[3]

Question: How can I confirm that this compound is effectively inhibiting COX-1 in my experimental system?

Answer:

Directly measuring the downstream product of COX-1 activity is the most reliable method.

  • Measure Thromboxane B2 (TXB2) Levels: TXB2 is the stable metabolite of Thromboxane A2 (TXA2), the direct product of COX-1 in platelets. A significant reduction in serum TXB2 levels after this compound treatment is a direct indicator of effective COX-1 inhibition. This can be measured using a commercially available ELISA kit.

  • Arachidonic Acid-Induced Aggregation: Use arachidonic acid (AA) as the agonist in your platelet aggregation assay. Since AA is the substrate for COX-1, a lack of aggregation in the presence of AA strongly suggests effective COX-1 inhibition.[4][5]

II. Animal Models & Preclinical Studies

Question: I am not observing the expected antithrombotic effect of this compound in my animal model. What could be the issue?

Answer:

Translating antithrombotic effects from animal models to humans is fraught with challenges. Here are some key areas to investigate:

  • Species Differences in Metabolism and Pharmacokinetics:

    • The metabolism of this compound can differ significantly between species. For instance, rats have a lower dependence on the salicyluric acid formation pathway compared to humans.[6][7] This can alter the drug's half-life and efficacy.

    • Ensure your dosing regimen accounts for these differences. Simple weight-based dose scaling is often inaccurate. Use allometric scaling based on body surface area to calculate the human equivalent dose (HED) or animal equivalent dose (AED).[8][9][10]

  • Dose and Administration Route:

    • The method of administration can impact bioavailability. Oral gavage in rats leads to a rapid peak and decline in salicylate concentration, while diet-based dosing provides a more constant exposure.[11]

    • Ensure the dose is appropriate for the species and the intended clinical application. Low-dose this compound for cardiovascular prophylaxis in humans may not translate directly to a low mg/kg dose in a rodent model.

  • Choice of Animal Model:

    • The type of thrombosis model is critical. Some models, like those involving high shear stress or multiple agonists, may be less sensitive to this compound's effects because they involve COX-1 independent pathways of platelet activation.[3]

    • Consider the underlying pathology. Many animal models induce thrombosis in healthy vessels, which may not fully recapitulate the complex interplay of atherosclerosis and thrombosis where this compound is clinically used.[12]

  • Gastrointestinal (GI) Toxicity:

    • Be aware that the GI toxicity of this compound can also vary between species. Monitor your animals for signs of GI distress or bleeding, as this can affect their overall health and confound your results.

III. Clinical Trial Design & Biomarkers

Question: We are designing a clinical trial for a new this compound formulation. What are the key challenges we should anticipate?

Answer:

Designing a successful clinical trial for an established drug like this compound requires careful consideration of several factors:

  • Endpoint Selection: Defining a clinically meaningful primary endpoint is crucial. For primary prevention trials, this can be challenging due to the relatively low event rates in the general population, requiring a very large sample size and long follow-up.[13]

  • Patient Population:

    • Careful selection of the target population is essential. The risk-benefit ratio of this compound can vary significantly with age, comorbidities (like diabetes), and baseline cardiovascular risk.

    • "this compound resistance" is a clinical phenomenon where patients experience thrombotic events despite this compound therapy. This can be due to a variety of factors including non-compliance, drug interactions, and biological mechanisms.[1][2][14] Consider strategies to assess and account for this in your trial design.

  • Dose Selection: While low-dose this compound is standard for cardiovascular prevention, the optimal dose can still be a subject of debate and may differ based on the indication.[4]

  • Biomarker Strategy: Incorporate relevant biomarkers to assess target engagement (e.g., serum TXB2) and to potentially stratify patients or explore mechanisms of action.

Data Presentation: Quantitative Comparisons

Table 1: Species Differences in this compound Metabolism (Rat vs. Human)
Metabolite/ParameterRat (10-100 mg/kg oral dose)Human (600 mg oral dose)Key Takeaway
Major Urinary Metabolite Salicylic Acid (43-51% of dose)[6][7]Salicyluric Acid (63.1 ± 8.4% of dose)[6][7]The primary metabolic pathway differs significantly between rats and humans.
Salicyluric Acid Excretion Decreases with increasing dose[6][7]Decreased in overdose situations[6][7]Both species show a limited capacity for this pathway at higher doses.
Dependence on Salicyluric Acid Pathway Low; compensated by other routes[6][7]High; incomplete compensation in overdose[6][7]Rats have more efficient alternative metabolic pathways for salicylate.
Table 2: Animal to Human Dose Conversion

This table provides factors for converting animal doses to Human Equivalent Doses (HED) based on body surface area.

Animal SpeciesBody Weight (kg)Km Factor (Body Weight / Body Surface Area)To Convert Animal Dose (mg/kg) to HED (mg/kg), Multiply by:
Human 6037-
Rat 0.1560.162[9][10]
Mouse 0.0230.081[9][15]
Rabbit 1.8120.324[15]
Dog 10200.541[15]

Formula: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Source: Adapted from FDA guidance and publications on interspecies dose conversion.[8][9][10][15]

Experimental Protocols

Protocol 1: Light Transmittance Aggregometry (LTA) for this compound Effect
  • Blood Collection and PRP Preparation:

    • Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the blood at 240g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).[16]

    • Keep the remaining blood to centrifuge at a higher speed (e.g., 2000g for 15 minutes) to obtain platelet-poor plasma (PPP), which will be used as a blank.

  • Platelet Count Adjustment:

    • Measure the platelet count in the PRP and adjust to a standardized concentration (e.g., 250 x 109/L) using PPP.

  • Assay Procedure:

    • Pipette the adjusted PRP into an aggregometer cuvette with a stir bar.

    • Incubate at 37°C for a specified time.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add the platelet agonist (e.g., arachidonic acid at a final concentration of 1.9 mg/ml).[16]

    • Record the change in light transmittance for 5-10 minutes.

  • Interpretation for this compound Effect:

    • A significant reduction in the maximum aggregation percentage in response to arachidonic acid is indicative of an effective this compound-induced inhibition of COX-1.[5]

Protocol 2: Thromboxane B2 (TXB2) Measurement by ELISA
  • Sample Preparation:

    • For serum TXB2, allow whole blood to clot at 37°C for 60 minutes to allow for maximum thromboxane generation.

    • Centrifuge at 1000-2000g for 15 minutes and collect the serum.

    • For plasma or urine samples, collect as per standard procedures and store at -80°C until analysis.

  • ELISA Procedure (General Steps for a Competitive ELISA):

    • Prepare standards and samples. Samples may require dilution.

    • Add standards and samples to the wells of a microplate pre-coated with an anti-TXB2 antibody.

    • Add a fixed amount of HRP-conjugated TXB2 to each well. This will compete with the TXB2 in the sample for binding to the antibody.

    • Incubate for a specified time (e.g., 1-2 hours at 37°C).[17][18]

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.

    • Incubate for a set time (e.g., 15-30 minutes) in the dark.

    • Add a stop solution to terminate the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • The concentration of TXB2 in the samples will be inversely proportional to the absorbance.

    • Calculate the TXB2 concentration in the samples from the standard curve.[19][20]

Visualizations

COX1_Signaling_Pathway membrane Cell Membrane phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) aa Arachidonic Acid (AA) pla2->aa cleaves cox1 Cyclooxygenase-1 (COX-1) aa->cox1 substrate pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 converts to This compound This compound This compound->cox1 txs Thromboxane Synthase pgh2->txs substrate txa2 Thromboxane A2 (TXA2) txs->txa2 produces platelet_activation Platelet Activation & Aggregation txa2->platelet_activation stimulates

Caption: this compound's mechanism of action via irreversible inhibition of the COX-1 pathway.

Aspirin_Resistance_Mechanisms cluster_pharmaco Pharmacokinetic/Dynamic Factors cluster_bio Biological Factors ar This compound Resistance (Reduced Antiplatelet Effect) non_compliance Patient Non-compliance non_compliance->ar dosing Inadequate Dosing dosing->ar drug_interactions Drug Interactions (e.g., NSAIDs) drug_interactions->ar turnover Increased Platelet Turnover turnover->ar genetic Genetic Polymorphisms (e.g., COX-1, GPIIIa) genetic->ar alt_pathways COX-1 Independent Activation Pathways (ADP, Thrombin) alt_pathways->ar inflammation Systemic Inflammation (Upregulation of COX-2) inflammation->ar

Caption: Multifactorial mechanisms contributing to the phenomenon of this compound resistance.

Preclinical_Workflow start Hypothesis / Target Validation invitro In Vitro / Ex Vivo Assays - Platelet Aggregation (LTA) - TXB2 Measurement (ELISA) - Flow Cytometry start->invitro dose_range Dose-Range Finding Studies (Animal Models) invitro->dose_range animal_model Select Appropriate Animal Model of Thrombosis dose_range->animal_model efficacy Efficacy Studies (Thrombosis Models) animal_model->efficacy efficacy->dose_range refine dose safety Safety/Toxicity Studies - GI Bleeding Assessment - General Toxicology efficacy->safety safety->dose_range refine dose pk_pd Pharmacokinetic (PK) / Pharmacodynamic (PD) Modeling safety->pk_pd go_nogo Go/No-Go Decision for Clinical Development pk_pd->go_nogo end IND-Enabling Studies go_nogo->end

Caption: A typical experimental workflow for the preclinical evaluation of this compound's effects.

References

Technical Support Center: Aspirin Dosage and Gastrointestinal Effects in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining aspirin dosage to minimize gastrointestinal (GI) side effects in laboratory animals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound causes gastrointestinal side effects?

A1: this compound's primary mechanism for causing GI damage is through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1.[1][2] COX-1 is responsible for producing prostaglandins that protect the stomach lining by stimulating mucus and bicarbonate secretion and maintaining mucosal blood flow.[1] By irreversibly blocking COX-1, this compound reduces these protective prostaglandins, leaving the gastric mucosa vulnerable to injury from stomach acid.[2][3]

Q2: Are there species-specific differences in sensitivity to this compound-induced GI toxicity?

A2: Yes, significant species-specific differences exist. For instance, rats have been shown to be more susceptible to this compound-induced hemorrhagic death and anemia compared to mice at similar dietary concentrations.[4] Cats are also particularly sensitive to this compound toxicity due to their slower clearance of the drug.[5][6] It is crucial to consult literature specific to the animal model being used.

Q3: What are the typical signs of gastrointestinal distress in lab animals receiving this compound?

A3: Common signs of GI distress include decreased appetite, nausea, vomiting, and intestinal irritation.[5] More severe signs indicating gastrointestinal bleeding can include black, tarry stools (melena), "coffee ground" appearance in vomit, or frank blood in the stools.[5] Anemia and low blood protein may be observed in cases of significant bleeding.[5]

Q4: How does the fed state of the animal affect this compound-induced gastrointestinal damage?

A4: The fed state can have a differential impact on this compound-induced damage in different parts of the GI tract. One study in rats found that fasting animals were about 13 times more susceptible to gastric (stomach) damage from this compound than fed rats.[7] Conversely, the same study showed that fed rats were approximately eight times more susceptible to intestinal damage.[7] It is generally recommended to administer this compound with food to reduce gastric irritation.[5]

Troubleshooting Guides

Problem: High incidence of mortality in rats at a planned this compound dosage.

Possible Cause Troubleshooting Step
Dosage is too high for the species and strain. Review the literature for established LD50 values and dose-response curves for the specific rat strain. The acute oral LD50 for this compound in rats is approximately 0.9 g/kg.[8] Consider that hemorrhagic effects are dose-dependent in rats.[4]
Dehydration or compromised renal function. Ensure animals have ad libitum access to water. This compound is excreted by the kidneys, and impaired function can lead to toxicity.[8]
Interaction with other administered compounds. Review all components of the experimental protocol for potential drug interactions that could exacerbate this compound's toxicity.
Incorrect vehicle or formulation. Ensure the vehicle used to dissolve or suspend the this compound is appropriate and non-toxic.

Problem: Inconsistent or non-reproducible levels of gastric ulceration in an experimental model.

Possible Cause Troubleshooting Step
Variability in drug administration. Standardize the administration technique (e.g., oral gavage) to ensure each animal receives the intended dose. Prepare fresh this compound solutions daily.[9]
Differences in food consumption. Control for the fed or fasted state of the animals, as this can significantly impact the extent of gastric versus intestinal injury.[7]
Inter-animal variability in response ("this compound resistance"). Acknowledge that there can be individual differences in both pharmacokinetic and pharmacodynamic responses to this compound.[10][11] Increase the number of animals per group to account for this variability.
Subjective scoring of ulceration. Develop a clear and standardized ulcer scoring system (ulcer index) and have it applied consistently, preferably by a blinded observer.

Data Presentation

Table 1: this compound Dosages Used to Induce Gastrointestinal Injury in Rodents

Animal ModelThis compound DoseAdministration RouteDurationObserved EffectReference
Albino Rats100 mg/kgOralDaily for 7 and 14 daysIncreased gastric ulcers, congested blood vessels, and inflammatory infiltrate.[3][9]
Wistar Rats200 mg/kgOralDaily for 5 daysSignificant increase in ulcer index and total acidity.[12]
Sprague Dawley Rats100 mg/kgOralSingle doseGastric mucosal injury.[13]
CD1 (ICR) Mice500 mg/kgOralDaily for 35 daysExtensive ulceration and severe mucosal lesions in the glandular stomach.[14]
Fxr-knockout Mice300 mg/kgIntragastricSingle doseProminent intestinal damage.[15]

Table 2: Toxic this compound Dosages in Companion Animals (for reference)

AnimalMild Toxicity DoseSignificant Toxicity DoseNotesReference
Dogs< 50 mg/kg> 100 mg/kgMay cause mild GI side effects at lower doses.[6]
Cats-> 80 mg/kgCats are more sensitive to this compound toxicity.[6]

Experimental Protocols

Protocol 1: Induction of Gastric Ulcers in Rats with this compound

This protocol is based on methodologies described in the literature for creating a model of this compound-induced gastric injury.[16][17]

  • Animal Model: Adult Wistar or Sprague-Dawley rats (200-300g).

  • Housing: House animals in cages with raised mesh bottoms to prevent coprophagy.

  • Fasting: Fast the animals for 36 hours prior to this compound administration, with free access to water.

  • This compound Preparation: Prepare a fresh suspension of this compound in 1% carboxymethyl cellulose (CMC).

  • This compound Administration: Administer a single oral dose of this compound (e.g., 500 mg/kg) via gavage.[16][17]

  • Sacrifice and Tissue Collection: Euthanize the animals 6 hours after this compound administration.[16]

  • Stomach Examination:

    • Dissect the stomach and open it along the greater curvature.

    • Gently rinse with saline to remove gastric contents.

    • Pin the stomach flat on a board for macroscopic examination of ulcers.

  • Ulcer Index Calculation:

    • Measure the length (mm) of each lesion.

    • The sum of the lengths of all lesions for each stomach is the ulcer index.

    • A standardized scoring system can also be used.

Mandatory Visualizations

Aspirin_COX_Pathway cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxane Prostaglandins & Thromboxane COX1->Prostaglandins_Thromboxane COX2->Prostaglandins_Thromboxane This compound This compound This compound->COX1 Irreversible Inhibition This compound->COX2 Inhibition GI_Protection GI Protection (Mucus, Bicarbonate, Blood Flow) Prostaglandins_Thromboxane->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxane->Inflammation_Pain

Caption: this compound's inhibition of COX-1 and COX-2 pathways.

Experimental_Workflow Start Start: Acclimatize Animals Fasting Fast Animals (36h) (Access to Water) Start->Fasting Dosing Prepare & Administer this compound (e.g., 500 mg/kg, oral gavage) Fasting->Dosing Wait Wait for 6 Hours Dosing->Wait Sacrifice Euthanize Animals Wait->Sacrifice Dissection Dissect Stomach Sacrifice->Dissection Analysis Macroscopic & Microscopic Analysis (Calculate Ulcer Index) Dissection->Analysis End End: Data Interpretation Analysis->End

Caption: Workflow for an acute this compound-induced gastric ulcer model.

References

Technical Support Center: Improving the Bioavailability of Aspirin in Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the bioavailability of aspirin in experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the bioavailability of this compound?

This compound, or acetylsalicylic acid (ASA), presents several challenges to achieving optimal bioavailability. As a weakly acidic drug, its absorption is highly dependent on the pH of the gastrointestinal (GI) tract.[1] Key challenges include:

  • Poor Aqueous Solubility: this compound is only slightly soluble in water, which can limit its dissolution rate, a critical step for absorption.

  • GI Tract Irritation: Direct contact of this compound with the gastric mucosa can lead to irritation and bleeding, which has led to the development of formulations like enteric-coated tablets that can, in turn, affect absorption.[1]

  • First-Pass Metabolism: A portion of the absorbed this compound is rapidly hydrolyzed to salicylic acid in the gut wall and liver before it reaches systemic circulation, reducing the amount of active drug available.[2]

  • Formulation-Dependent Absorption: The rate and extent of this compound absorption can vary significantly depending on the formulation (e.g., plain tablets, buffered tablets, enteric-coated tablets).[3][4]

Q2: What are the main formulation strategies to improve this compound's bioavailability?

Several formulation strategies are employed to overcome the challenges associated with this compound's bioavailability. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its solubility and dissolution rate.[5]

  • Nanotechnology: Reducing the particle size of this compound to the nanoscale (nanoparticles, nanosuspensions) increases the surface area for dissolution, leading to improved absorption.[4][6] Lipid-based nanocarriers like liposomes and solid lipid nanoparticles can also enhance solubility and stability.[7]

  • Prodrugs: Modifying the this compound molecule to create a prodrug can improve its solubility and absorption characteristics. The prodrug is then converted to the active this compound molecule in the body.[8]

  • Enteric Coating: This strategy protects the stomach from irritation by preventing the tablet from dissolving until it reaches the more alkaline environment of the small intestine. However, this can sometimes lead to delayed or variable absorption.[1]

  • Use of Absorption Enhancers: Incorporating substances like bile salts, fatty acids, or surfactants into the formulation can improve membrane permeability and enhance this compound absorption.

Q3: Which experimental models are suitable for assessing the bioavailability of new this compound formulations?

A variety of experimental models can be used, each with its own advantages and limitations:

  • In Vitro Models: These include dissolution testing using USP apparatus to assess the release rate of this compound from the formulation in different simulated GI fluids. Cell culture models, such as Caco-2 cells, can be used to study intestinal permeability.[3][9]

  • In Situ Models: The in situ intestinal perfusion model in rats is a commonly used technique to study the absorption and metabolism of drugs in a segment of the intestine while maintaining an intact blood supply.[9]

  • In Vivo Models: Animal models, such as rats, rabbits, and dogs, are crucial for preclinical bioavailability and pharmacokinetic studies.[9][10] These studies involve administering the this compound formulation and collecting blood samples over time to determine pharmacokinetic parameters like Cmax, Tmax, and AUC.

Troubleshooting Guides

Problem 1: Inconsistent or low drug release from my solid dispersion formulation in in vitro dissolution studies.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete amorphization of this compound Characterize the solid dispersion using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm the amorphous state of this compound. If crystalline this compound is present, optimize the preparation method (e.g., increase the polymer-to-drug ratio, adjust the solvent or temperature).
Poor polymer selection The chosen hydrophilic polymer may not be optimal for this compound. Experiment with different polymers (e.g., PEGs of various molecular weights, PVP, HPMC) to find one that provides the best solubility enhancement.[5]
Inappropriate drug-to-polymer ratio The ratio of this compound to the polymer is critical. A low polymer concentration may not be sufficient to fully disperse the drug. Prepare solid dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4) and evaluate their dissolution profiles.[5]
Suboptimal preparation method The method used to prepare the solid dispersion (e.g., solvent evaporation, fusion method, kneading) can significantly impact its performance.[5] If using the solvent evaporation method, ensure the complete removal of the solvent. For the fusion method, ensure a homogenous melt is achieved without degrading the drug or polymer.

Problem 2: Low encapsulation efficiency and high particle size variability in my this compound nanoparticle formulation prepared by the solvent evaporation method.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Poor miscibility of organic and aqueous phases Ensure the chosen organic solvent (e.g., ethyl acetate, dichloromethane) is appropriate for dissolving both the polymer and this compound and is immiscible with the aqueous phase.[6]
Inadequate surfactant concentration The concentration of the emulsifying agent (e.g., Tween 20) is crucial for stabilizing the emulsion and preventing particle aggregation. Optimize the surfactant concentration to achieve smaller and more uniform nanoparticles.
Inefficient homogenization/sonication The energy input during emulsification is critical for reducing droplet size. Optimize the homogenization speed and time or the sonication parameters (amplitude and duration) to achieve the desired particle size.[6]
Drug leakage during solvent evaporation Rapid solvent evaporation can sometimes lead to drug precipitation on the surface of the nanoparticles. Control the rate of evaporation by adjusting the temperature or using a rotary evaporator.

Problem 3: High inter-individual variability in the pharmacokinetic profile of my novel this compound formulation in an animal study.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Physiological variability in animals Factors such as age, weight, and health status of the animals can contribute to variability. Ensure that the animals used in the study are from a homogenous population.[11]
Food effect The presence of food in the GI tract can significantly affect the absorption of this compound.[12] Standardize the feeding schedule of the animals (e.g., fasting overnight before drug administration) to minimize this variability.
Inconsistent dosing technique Ensure that the drug formulation is administered consistently to all animals. For oral gavage, ensure the dose is delivered directly into the stomach.
Stress-induced physiological changes Handling and dosing procedures can induce stress in animals, which can alter GI motility and blood flow, affecting drug absorption. Acclimatize the animals to the experimental procedures before the study.

Data Presentation: Pharmacokinetic Parameters of Different this compound Formulations

The following tables summarize key pharmacokinetic parameters from comparative bioavailability studies of various this compound formulations.

Table 1: Comparison of Pharmacokinetic Parameters of Different Oral this compound Formulations in Humans

Formulation (Dose)Cmax (µg/mL)Tmax (min)AUC (µg·h/mL)Reference
Plain this compound Tablet (500 mg)4.445-
Micronized this compound Tablet (500 mg)13.817.5-
Soluble this compoundSignificantly higher than other formulationsShorter than other formulationsSignificantly higher than other formulations[13]
Enteric-Coated this compound (100 mg)-180 - 360725.5 (ng·h/mL)[14]
Plain this compound (100 mg)-30 - 60823.1 (ng·h/mL)[14]
Chewable this compound (1950 mg)12.2 (mg/dL)1801743 (mg·min/dL)[4]
Swallowed Solid this compound (1950 mg)10.4 (mg/dL)1801153 (mg·min/dL)[4]
Chewed Solid this compound (1950 mg)11.3 (mg/dL)1801401 (mg·min/dL)[4]
Enteric-Coated this compound (81 mg) - Test5433 (ng/mL)3.66 (h)23800 (ng·h/mL)[15]
Enteric-Coated this compound (81 mg) - Reference5719 (ng/mL)4.02 (h)21527 (ng·h/mL)[15]

Table 2: Pharmacokinetic Parameters of this compound Nanoparticles in Animal Models

FormulationAnimal ModelCmaxTmaxAUCReference
This compound SuppositoriesRabbit-LowerLower[16][17]
This compound Nanoparticle Loaded SuppositoriesRabbit-HigherHigher[16][17]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoparticles by the Solvent Evaporation Method

This protocol provides a general procedure for preparing this compound-loaded polymeric nanoparticles.[6][18]

  • Organic Phase Preparation: Dissolve a specific amount of a biodegradable polymer (e.g., ethylcellulose) and this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing an emulsifying agent (e.g., Tween 20).

  • Emulsification: Add the organic phase to the aqueous phase under continuous high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove the excess emulsifier, and then lyophilize them for long-term storage.

  • Characterization: Characterize the prepared nanoparticles for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vivo Bioavailability Study in a Rabbit Model

This protocol outlines a general procedure for assessing the bioavailability of a novel this compound formulation in rabbits.[11]

  • Animal Acclimatization: House the rabbits in individual cages under standard laboratory conditions for at least one week before the experiment to allow for acclimatization.

  • Fasting: Fast the rabbits overnight (approximately 12 hours) before drug administration, with free access to water.

  • Dosing: Administer a single oral dose of the test this compound formulation or a reference formulation to each rabbit.

  • Blood Sampling: Collect blood samples (approximately 1-2 mL) from the marginal ear vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) to prevent the hydrolysis of this compound.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for the concentration of this compound and its major metabolite, salicylic acid, using a validated analytical method such as high-performance liquid chromatography (HPLC).[19][20][21]

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.

  • Statistical Analysis: Compare the pharmacokinetic parameters of the test and reference formulations using appropriate statistical tests to determine relative bioavailability.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound and Salicylic Acid in Plasma

This protocol provides a general method for the simultaneous determination of this compound and salicylic acid in plasma samples.[19][20]

  • Sample Preparation:

    • To a plasma sample, add an internal standard.

    • Acidify the plasma sample.

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 237 nm).

  • Quantification:

    • Generate a calibration curve using standard solutions of this compound and salicylic acid of known concentrations.

    • Determine the concentrations of this compound and salicylic acid in the plasma samples by comparing their peak areas to those of the calibration standards.

Mandatory Visualizations

Signaling Pathways

Aspirin_COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Platelet_Aggregation Platelet Aggregation Prostaglandins_Thromboxanes->Platelet_Aggregation This compound This compound This compound->COX1 irreversible inhibition This compound->COX2 irreversible inhibition

Caption: this compound's mechanism of action via irreversible inhibition of COX-1 and COX-2 enzymes.

Aspirin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_n NF-κB (active) NFkB->NFkB_n translocation IkB_NFkB IκB-NF-κB (inactive complex) IkB_NFkB->IKK stimulus IkB_NFkB->IkB releases IkB_NFkB->NFkB releases This compound This compound This compound->IKK inhibits Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression promotes

Caption: this compound's inhibition of the NF-κB signaling pathway.[1][2][8][22]

Aspirin_Wnt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Wnt->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin promotes degradation Beta_Catenin_n β-catenin Beta_Catenin->Beta_Catenin_n translocation This compound This compound This compound->Destruction_Complex promotes activity TCF_LEF TCF/LEF Beta_Catenin_n->TCF_LEF binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates

Caption: this compound's modulation of the Wnt/β-catenin signaling pathway.[5][10][23][24][25]

Experimental Workflow

Bioavailability_Workflow Formulation Novel this compound Formulation Dosing Oral Administration Formulation->Dosing Animal_Model Animal Model (e.g., Rabbit) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation HPLC_Analysis HPLC Analysis (this compound & Salicylic Acid) Plasma_Separation->HPLC_Analysis Pharmacokinetic_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC_Analysis->Pharmacokinetic_Analysis Bioavailability_Assessment Bioavailability Assessment Pharmacokinetic_Analysis->Bioavailability_Assessment

Caption: Experimental workflow for in vivo bioavailability assessment of a novel this compound formulation.

References

Technical Support Center: Optimizing Cell Culture Conditions for Aspirin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing cell culture experiments involving aspirin (acetylsalicylic acid, ASA). It includes frequently asked questions, troubleshooting advice for common issues, experimental protocols, and data on effective concentrations.

Frequently Asked Questions (FAQs)

Q1: How should I prepare an this compound stock solution for cell culture experiments?

A1: Due to this compound's low solubility in water (approx. 3 mg/mL at 25°C), a common practice is to first dissolve it in an organic solvent.

  • Recommended Solvents: Use sterile DMSO or 100% ethanol to create a concentrated stock solution (e.g., 100 mM to 1 M).[1][2] this compound is highly soluble in these solvents (approx. 41 mg/mL in DMSO, 80 mg/mL in ethanol).[2]

  • Preparation Steps:

    • Weigh out high-purity this compound (do not use crushed commercial tablets, which contain fillers).[1]

    • Dissolve in the chosen solvent (DMSO or ethanol) to make a high-concentration stock.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C to prevent degradation.[1]

  • Important: When treating cells, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Q2: this compound is acidic. Do I need to adjust the pH of my culture medium after adding it?

A2: Yes, this is a critical step. This compound is acetylsalicylic acid and will lower the pH of your culture medium, especially at higher concentrations (e.g., 1-5 mM).[3][4] A drop in pH can independently reduce cell viability and confound your results.[1]

  • Mitigation Strategy: It is recommended to adjust the pH of the final culture medium back to its optimal physiological range (typically pH 7.2-7.4) after adding the this compound stock solution.[1] This can be done using sterile 1N NaOH. Prepare a pH control medium (medium with this compound added, but pH not adjusted) to determine the impact of acidification alone.

Q3: How stable is this compound in cell culture medium? Should I prepare it fresh?

A3: this compound is unstable in aqueous solutions, particularly at neutral or alkaline pH, and at 37°C. It hydrolyzes into salicylic acid and acetic acid.[5]

  • Best Practice: It is strongly recommended to prepare fresh dilutions of your this compound stock in culture medium immediately before each experiment. Avoid storing diluted this compound solutions. Aqueous solutions should be kept on ice and used within 30 minutes of preparation.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly High Cell Death (Even at Low this compound Concentrations) 1. pH Drop: The acidic nature of this compound has lowered the medium's pH to a cytotoxic level.[4]1. Measure the pH of the medium after adding this compound. Adjust it back to ~7.4 with sterile NaOH. Include a pH-matched control (acidified medium without this compound) to isolate the effect of pH.[1]
2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO, ethanol) is too high.2. Calculate the final solvent concentration in your medium; ensure it is below the toxic threshold for your cell line (usually <0.1%). Always run a vehicle-only control.
3. This compound Precipitation: White precipitate is visible in the culture medium after adding the stock solution.3. The concentration of this compound exceeds its solubility limit in the medium. Prepare a more dilute stock solution or gently warm the medium to 37°C before adding the stock to aid dissolution. Ensure the final solvent concentration is sufficient to maintain solubility.
Inconsistent or Non-Reproducible Results 1. This compound Degradation: The this compound stock or diluted solution has hydrolyzed to salicylic acid.[5]1. Use freshly prepared dilutions for every experiment. Store frozen stock aliquots and avoid repeated freeze-thaw cycles.[1] You may also test the effect of salicylic acid in parallel to see if the observed effects are due to this compound or its breakdown product.
2. Inaccurate Pipetting: Small volumes of concentrated stock solution are difficult to pipette accurately.2. Perform serial dilutions. Create an intermediate dilution of your stock in sterile medium or PBS before making the final dilutions for your culture plates.
Low Efficacy of this compound (No Effect on Cells) 1. Sub-optimal Concentration: The this compound concentration is too low for the specific cell line or experimental duration.1. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 mM to 10 mM) and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal IC50 value.[6][7]
2. Cell Line Resistance: The cell line may be inherently resistant to this compound's effects.2. Consult literature for typical this compound sensitivity in your cell line. Consider testing a known sensitive cell line as a positive control.

Data Presentation: Effective this compound Concentrations

The effective concentration of this compound is highly dependent on the cell line and incubation time. The following table summarizes reported concentrations from various studies.

Cell LineAssayConcentration RangeEffect ObservedCitation
Human LymphocytesWST-11, 3, 5 mM (48h)Significant decrease in viability[3][4]
Neuroendocrine Tumor Cells (BON1, NCI-H727)Cell Titer0.5 - 5 mM (72-216h)Time- and dose-dependent decrease in viability[7]
Human Lung Cancer (PC-9)MTT1 - 4 mM (48h)Increased proliferation[6]
Human Lung Cancer (PC-9)MTT8 - 16 mM (48h)Inhibited proliferation[6]
Laryngeal Cancer (Hep-2)MTT10 - 200 µg/mL (48h)Dose-dependent decrease in viability (IC50 ≈ 91.2 µg/mL)[8]
Rheumatoid Synovial CellsWST-10.3 - 10 mM (24h)Suppressed proliferation (IC50 ≈ 2.1 mM)[9]
Osteosarcoma (MG-63)Proliferation Assay20 - 1000 µM (24h)Significant inhibition of cell growth[10]

Experimental Protocols & Visualizations

General Workflow for this compound Treatment and Viability Assay

This workflow outlines the key steps for assessing the effect of this compound on cell viability using an MTT assay.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock (in DMSO) seed_cells Seed Cells in 96-well Plate dilute Prepare Serial Dilutions of this compound in Medium seed_cells->dilute add_treat Add this compound/Vehicle to Cells dilute->add_treat incubate Incubate for 24/48/72 hours add_treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_sol Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_sol read_abs Read Absorbance (e.g., 570 nm) add_sol->read_abs calc_viability Calculate % Viability vs. Vehicle Control read_abs->calc_viability plot_dose Plot Dose-Response Curve & Calculate IC50 calc_viability->plot_dose

Caption: Experimental workflow for an this compound cell viability study.

Key Signaling Pathway: this compound's Inhibition of NF-κB

This compound is known to inhibit the pro-inflammatory NF-κB signaling pathway, which is a key mechanism for its anti-cancer and anti-inflammatory effects.[11][12]

G cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates This compound This compound This compound->IKK Inhibits Complex p65/p50/IκBα (Inactive Cytoplasmic Complex) IkB->Complex Degraded & Releases NFkB_p50 p50 Nucleus Nucleus NFkB_p50->Nucleus Translocation NFkB_p65 p65 NFkB_p65->Nucleus Translocation Transcription Gene Transcription (Inflammation, Proliferation, Anti-Apoptosis) Nucleus->Transcription Promotes

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Troubleshooting Logic: Diagnosing Unexpected Cell Death

This diagram provides a logical flow to diagnose the root cause of unexpected cytotoxicity in your this compound experiments.

G Start High Cell Death Observed Check_Vehicle Is Viability Low in Vehicle Control? Start->Check_Vehicle Solvent_Tox Root Cause: Solvent Toxicity Check_Vehicle->Solvent_Tox Yes Check_pH Is Viability Low in Un-neutralized this compound? Check_Vehicle->Check_pH No pH_Tox Root Cause: pH-Induced Cytotoxicity Check_pH->pH_Tox Yes Aspirin_Tox Conclusion: Cell death is due to This compound's bioactivity Check_pH->Aspirin_Tox No

Caption: Troubleshooting flowchart for unexpected cytotoxicity.

References

mitigating off-target effects of aspirin in experimental systems

Author: BenchChem Technical Support Team. Date: November 2025

Aspirin Off-Target Effects: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of this compound (acetylsalicylic acid) in experimental systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound I should be aware of in my cell culture experiments?

A1: Beyond its intended cyclooxygenase (COX-1 and COX-2) inhibition, this compound can induce several off-target effects, particularly at higher concentrations (typically >1 mM) often used in in vitro studies. These include:

  • Mitochondrial Dysfunction: this compound can uncouple oxidative phosphorylation, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).

  • Modulation of Signaling Pathways: this compound has been shown to influence various signaling pathways independently of COX inhibition, including the NF-κB and MAPK/ERK pathways.

  • Acetylation of Cellular Proteins: The acetyl group of this compound can be transferred to proteins other than COX, such as tubulin and various transcription factors, altering their function.

  • Induction of Apoptosis: At high concentrations, this compound can trigger programmed cell death through mechanisms that may not be related to prostaglandin synthesis inhibition.

Q2: How can I differentiate between on-target (COX-dependent) and off-target effects of this compound in my experiment?

A2: To dissect the specific effects of this compound, a combination of control experiments is recommended:

  • Use of Other NSAIDs: Compare the effects of this compound with other non-steroidal anti-inflammatory drugs (NSAIDs) that have different mechanisms. For example, using a COX-2 selective inhibitor can help isolate COX-2-dependent effects.

  • Salicylate Control: Use sodium salicylate as a control. Salicylate is the primary metabolite of this compound but lacks the acetyl group, so it does not acetylate COX enzymes. This helps to distinguish effects caused by the acetyl group from those caused by the salicylate moiety.

  • Prostaglandin E2 (PGE2) Rescue: To confirm if an observed effect is due to COX inhibition, attempt to reverse it by adding exogenous PGE2, the downstream product of COX activity. If the effect is rescued, it is likely on-target.

  • Genetic Controls: Utilize COX-1 or COX-2 knockout/knockdown cell lines or animal models. If the effect of this compound persists in these models, it is likely an off-target effect.

Q3: What concentration of this compound should I use to minimize off-target effects?

A3: The concentration of this compound is a critical factor. For selective COX inhibition, it is advisable to use the lowest effective concentration, typically in the range of 10-100 µM. Many of the reported off-target effects are observed at concentrations of 1 mM and higher. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system and desired effect.

Troubleshooting Guide

Problem 1: I am observing high levels of cell death in my this compound-treated cultures, which is confounding my results.

Potential Cause Suggested Solution
This compound concentration is too high, leading to cytotoxicity. Perform a dose-response experiment to determine the IC50 for cytotoxicity in your cell line. Use a concentration well below this value for your experiments. Consider a concentration range of 10 µM to 500 µM for initial testing.
Off-target mitochondrial uncoupling is inducing apoptosis. Measure mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) and cellular ATP levels. If mitochondrial dysfunction is detected, consider using a lower concentration of this compound or a different NSAID.
The vehicle control (e.g., DMSO, ethanol) is causing toxicity. Ensure the final concentration of the vehicle is consistent across all treatment groups and is at a non-toxic level (typically <0.1%). Run a vehicle-only control to confirm its inertness.

Problem 2: My results with this compound are inconsistent with other NSAIDs that also inhibit COX enzymes.

Potential Cause Suggested Solution
This compound is acting through a COX-independent pathway. Use sodium salicylate as a control to determine if the effect is due to the salicylate moiety rather than COX acetylation.
Off-target acetylation of other proteins is responsible for the observed effect. Investigate the acetylation status of known off-target proteins (e.g., tubulin, p65 subunit of NF-κB) via Western blotting with acetyl-lysine specific antibodies.
The experimental endpoint is sensitive to changes in cellular redox state, which this compound can modulate. Measure reactive oxygen species (ROS) levels (e.g., using DCFDA) in your experimental system. If this compound is altering ROS levels, this may be an off-target effect to consider in your interpretation.

Quantitative Data Summary

Table 1: Comparative IC50 Values of this compound for On-Target and Off-Target Effects

Target/Effect Cell Line/System IC50 Value (Approximate) Reference
COX-1 Inhibition Purified enzyme~15 µMGeneral Knowledge
COX-2 Inhibition Purified enzyme~200 µMGeneral Knowledge
NF-κB Inhibition Various0.5 - 5 mMGeneral Knowledge
Induction of Apoptosis Colon cancer cells> 5 mMGeneral Knowledge
Mitochondrial Uncoupling Isolated mitochondria1 - 10 mMGeneral Knowledge

Note: These values are approximate and can vary significantly between different experimental systems.

Experimental Protocols

Protocol 1: Dose-Response Curve to Determine this compound Cytotoxicity

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in your cell culture medium to achieve a range of final concentrations (e.g., 0, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 5 mM, 10 mM).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining kit (e.g., Trypan Blue exclusion).

  • Data Analysis: Plot cell viability (%) against this compound concentration and determine the IC50 value (the concentration at which 50% of cells are non-viable).

Protocol 2: Prostaglandin E2 (PGE2) Rescue Experiment

  • Experimental Setup: Design your experiment with the following groups:

    • Vehicle Control

    • This compound (at the desired concentration)

    • This compound + Exogenous PGE2

    • PGE2 only

  • Treatment: Treat the cells with this compound for a predetermined amount of time.

  • PGE2 Addition: Add PGE2 to the "this compound + PGE2" and "PGE2 only" wells. A typical concentration to use is 1-10 µM, but this should be optimized for your system.

  • Incubation: Continue the incubation for the desired experimental duration.

  • Endpoint Measurement: Measure your experimental endpoint of interest (e.g., gene expression, protein phosphorylation, cell migration).

  • Interpretation: If the effect of this compound is reversed or significantly attenuated by the addition of PGE2, it is strong evidence for an on-target, COX-dependent mechanism.

Visualizations

G start Start: Unexpected Result with this compound q1 Is cell viability compromised? start->q1 s1 Perform dose-response curve (Protocol 1). Lower this compound concentration. q1->s1 Yes q2 Does Salicylate reproduce the effect? q1->q2 No s1->q2 s2 Effect is likely due to salicylate moiety, not COX acetylation. q2->s2 Yes q3 Is the effect rescued by exogenous PGE2? q2->q3 No s5 Investigate off-target pathways (e.g., NF-kB, protein acetylation). s2->s5 s3 Effect is likely ON-TARGET (COX-dependent) q3->s3 Yes s4 Effect is likely OFF-TARGET (COX-independent) q3->s4 No s4->s5

Caption: Troubleshooting workflow for this compound's off-target effects.

G This compound This compound cox COX-1 / COX-2 This compound->cox Acetylation (Inhibition) salicylate Salicylate This compound->salicylate acetyl Acetyl Group This compound->acetyl pge2 Prostaglandins (e.g., PGE2) cox->pge2 Blocked on_target On-Target Effects (Inflammation, etc.) pge2->on_target nfkb IKKβ salicylate->nfkb Inhibition other_proteins Other Proteins (e.g., Tubulin) acetyl->other_proteins Acetylation off_target Off-Target Effects (Signaling, Cytoskeleton) nfkb->off_target other_proteins->off_target

Caption: this compound's on-target vs. off-target signaling pathways.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in aspirin-related experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.

I. Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound synthesis, purification, and in vitro/in vivo testing.

A. This compound Synthesis & Purity

Question: Why is my this compound yield consistently low?

Answer: A low yield in this compound synthesis can be attributed to several factors:

  • Incomplete Reaction: The reaction between salicylic acid and acetic anhydride may not have gone to completion. Ensure adequate reaction time and proper heating.[1]

  • Procedural Losses: Product can be lost during transfers between glassware and during the filtration and purification steps.[1]

  • Side Reactions: Undesired reactions can consume starting materials, reducing the formation of this compound.[2]

  • Hydrolysis: this compound can hydrolyze back to salicylic acid and acetic acid, especially in the presence of moisture.[3]

  • Impurities in Reactants: The purity of the starting materials (salicylic acid and acetic anhydride) is crucial. Impurities will not react to form this compound, thus lowering the yield.[2]

Troubleshooting Flowchart for Low this compound Yield

Low_Yield_Troubleshooting start Low this compound Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction procedural_loss Procedural Loss? incomplete_reaction->procedural_loss No solution1 Increase reaction time/temp. Ensure adequate mixing. incomplete_reaction->solution1 Yes hydrolysis Hydrolysis? procedural_loss->hydrolysis No solution2 Careful transfer of product. Minimize loss during filtration. procedural_loss->solution2 Yes impurities Reactant Impurities? hydrolysis->impurities No solution3 Ensure dry conditions. Use fresh reagents. hydrolysis->solution3 Yes solution4 Use high-purity reactants. impurities->solution4 Yes

Caption: Troubleshooting logic for addressing low this compound yield.

Question: My synthesized this compound is impure. How can I improve its purity?

Answer: Impurities in your this compound sample, often unreacted salicylic acid, can be addressed through recrystallization. Dissolving the crude product in a minimal amount of warm ethanol followed by the slow addition of cold water will allow for the recrystallization of purer this compound crystals, leaving impurities dissolved in the solvent.[4][5] The purity can be assessed using a ferric chloride test; a purple color indicates the presence of salicylic acid.[4][6]

B. In Vitro Cell-Based Assays

Question: I am observing inconsistent results in my cell viability assays with this compound.

Answer: Inconsistent results in cell-based assays can stem from several sources:

  • This compound Solution Preparation: this compound has limited solubility in water. For consistent results, it is recommended to dissolve this compound in a suitable solvent like 70% ethanol in a sodium carbonate buffer or Tris-HCl to create a stock solution.[7] Solutions should be freshly prepared.[7]

  • Cell Culture Conditions: Ensure consistent cell seeding density, use fresh culture media and supplements, and maintain stable incubator conditions (temperature and CO2 levels).[8]

  • Assay Protocol: Adhere strictly to the incubation times and reagent volumes specified in your chosen cell viability assay protocol (e.g., MTT, MTS).[7]

  • Cell Line Variability: Different cell lines can exhibit varying sensitivities to this compound.[9][10]

Question: My dose-response curve for this compound does not show a clear sigmoidal shape.

Answer: The classic sigmoidal dose-response curve may not always be observed with this compound for several reasons:

  • Dual Effects: At low concentrations, this compound has been observed to promote cell growth in some cell lines, while higher concentrations are inhibitory.[10][11] This can lead to a biphasic or non-monotonic dose-response.

  • Assay-Dependent Effects: The observed effect of this compound can be highly dependent on the specific assay used to measure cell viability or proliferation.[12]

  • Cell Line Specificity: The response to this compound is highly cell-line specific. For example, cells with PIK3CA mutations may be more sensitive to this compound's anti-proliferative effects.[13]

C. Anti-Platelet Function Assays

Question: I am not observing the expected inhibition of platelet aggregation with this compound.

Answer: Several factors can influence the outcome of platelet aggregation assays:

  • Assay Method: The choice of agonist and the specific aggregation assay used are critical. Arachidonic acid (AA)-induced aggregation is the most specific for assessing this compound's effect on COX-1.[14] Other agonists like ADP or collagen may show less inhibition.[14]

  • Sample Handling: Proper blood collection and sample preparation are crucial. Use of the correct anticoagulant (citrate is common), appropriate centrifugation to obtain platelet-rich plasma, and timely analysis are important.[15][16][17]

  • Patient-Related Factors: In a clinical setting, non-compliance with this compound therapy is a major reason for a lack of effect.[18] Other medications, such as other NSAIDs, can also interfere with the assay.

Experimental Workflow for Platelet Aggregation Assay

Platelet_Aggregation_Workflow start Start: Blood Collection centrifuge Centrifugation to obtain Platelet-Rich Plasma (PRP) start->centrifuge prepare_ppp Prepare Platelet-Poor Plasma (PPP) (for baseline) centrifuge->prepare_ppp aggregometer Perform Aggregometry (e.g., Light Transmission Aggregometry) prepare_ppp->aggregometer add_agonist Add Agonist (e.g., Arachidonic Acid) aggregometer->add_agonist measure Measure Change in Light Transmittance add_agonist->measure end End: Analyze Aggregation Curve measure->end

Caption: A simplified workflow for a typical platelet aggregation assay.

II. Quantitative Data Summary

The following tables summarize key quantitative data from this compound-related experiments.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (mM)Reference
HT-29Colon CancerNot Specified~5[19]
HCT-15Colon CancerEMSA0.83 µM[20]
SW-480Colon CancerEMSA64 µM[20]
Hep-2Laryngeal CarcinomaMTT91.2 µg/ml (~0.5 mM)[21]
PC-9Lung CancerMTT>16 mM (inhibitory)[10]
A549Lung CancerMTT>8 mM (inhibitory)[22]
HCT116Colon CancerMTT>8 mM (inhibitory)[22]

Table 2: Dose-Dependent Effects of this compound on Cell Proliferation

Cell LineThis compound Concentration (mM)Effect on ProliferationReference
PC-91, 2, 4Increased[10]
PC-98, 16Decreased[10]
ST2 (Bone Marrow Stromal)0.001, 0.01Increased[11]
ST2 (Bone Marrow Stromal)0.1, 1Decreased[11]
Multiple Colorectal Cancer0.5, 1.0, 2.5Decreased (more sensitive in PIK3CA mutant)[13]

III. Experimental Protocols

A. Synthesis and Purification of this compound

This protocol describes a standard laboratory procedure for the synthesis and subsequent purification of this compound.

Materials:

  • Salicylic acid

  • Acetic anhydride

  • Concentrated phosphoric acid (85%) or sulfuric acid

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks (50 mL and 125 mL)

  • Graduated cylinders

  • Hot plate

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask, filter paper)

Procedure:

  • Reaction Setup: Weigh approximately 2.0 g of salicylic acid and place it in a 125 mL Erlenmeyer flask. In a fume hood, add 5.0 mL of acetic anhydride to the flask, followed by 5 drops of concentrated sulfuric acid or phosphoric acid to act as a catalyst.[23][24]

  • Heating: Gently heat the flask in a boiling water bath for 5-10 minutes to facilitate the reaction.[23]

  • Decomposition of Excess Acetic Anhydride: Carefully add 10 mL of ice-cold deionized water to the flask to decompose any unreacted acetic anhydride.[23]

  • Crystallization: Cool the solution in an ice bath until the this compound crystals precipitate out.[23]

  • Filtration: Collect the crude this compound crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water.[4][23]

  • Recrystallization (Purification): Transfer the crude this compound to a beaker and dissolve it in a minimal amount of warm ethanol. Slowly add warm water until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization.[4][5]

  • Final Filtration and Drying: Collect the purified this compound crystals by vacuum filtration and allow them to air dry completely.[23]

B. HPLC Analysis of this compound Purity

This protocol outlines a reverse-phase HPLC method for determining the purity of a synthesized this compound sample.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • This compound standard

  • Synthesized this compound sample

  • Mobile Phase: A mixture of water (with 0.1% orthophosphoric acid, pH 3.0) and acetonitrile (e.g., 45:55 v/v).[25]

  • Solvent for sample preparation (same as mobile phase)

  • Volumetric flasks, pipettes, syringes, and filters

Procedure:

  • Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the solvent to prepare a stock solution. Further dilute the stock solution to a working concentration (e.g., 75 µg/mL).[25]

  • Sample Solution Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the solvent to achieve a similar concentration to the standard solution.[26]

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: Water (0.1% orthophosphoric acid, pH 3.0) : Acetonitrile (45:55)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 237 nm[25]

    • Injection Volume: 10-20 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Interpretation: Compare the retention time of the peak in the sample chromatogram to that of the standard to confirm the identity of this compound. Calculate the purity of the sample by comparing the peak area of the this compound in the sample to the peak area of the standard.

IV. Signaling Pathway Diagrams

A. This compound's Effect on the COX Pathway

This compound irreversibly inhibits both COX-1 and COX-2 enzymes by acetylating a serine residue in their active sites.[27] This blocks the conversion of arachidonic acid to prostaglandins and thromboxanes, which are key mediators of inflammation and platelet aggregation.[27]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins Thromboxanes Thromboxanes COX1->Thromboxanes COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation This compound This compound This compound->COX1 This compound->COX2 NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB_NFkB->IkB Degradation of IκB NFkB NF-κB IkB_NFkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene_Expression Target Gene Expression (Inflammation, Survival) NFkB_nuc->Gene_Expression Stimuli Stimuli (e.g., TNF-α, IL-1) Stimuli->IKK Aspirin_short This compound (Short-term) Aspirin_short->IKK Inhibits Aspirin_long This compound (Prolonged) Aspirin_long->IkB_NFkB Induces IκB degradation

References

Technical Support Center: Improving the Solubility of Aspirin for Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with aspirin.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary solvents for dissolving this compound powder?

This compound (acetylsalicylic acid) is a crystalline solid that is sparingly soluble in water but shows good solubility in several organic solvents. For preparing concentrated stock solutions, the most commonly used solvents are Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][2] After dissolving in an organic solvent, the stock solution can be further diluted into aqueous buffers or cell culture media for experiments.[1][2]

Q2: How do I prepare a concentrated stock solution of this compound?

To prepare a stock solution, dissolve the this compound powder in an organic solvent of choice, such as DMSO or ethanol.[2] It is recommended to use a solvent that has been purged with an inert gas to minimize oxidation.[2] The solution should be stored properly, typically at -20°C or -70°C for long-term stability, to prevent degradation.[3]

Q3: What is the solubility of this compound in various common laboratory solvents?

The solubility of this compound can vary significantly depending on the solvent and temperature. The following table summarizes the solubility data for this compound in several common solvents.

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
Ethanol~80 mg/mL[1][2]~444 mMA common choice for stock solutions.
DMSO~41 mg/mL[1][2]~227.5 mMAnother common choice for stock solutions.
Dimethylformamide (DMF)~30 mg/mL[1][2]~166.5 mMUsed for preparing stock solutions.
PBS (pH 7.2)~2.7 mg/mL[1][2]~15 mMLimited solubility in aqueous buffers.
Water (25°C)~3 mg/mL[4]~16.6 mMSolubility is low and temperature-dependent.[5]
AcetoneFreely Soluble[6]-High solubility.[7]

Molecular Weight of this compound: 180.16 g/mol [8]

Q4: How stable is this compound in solution, and what factors affect its stability?

This compound is susceptible to hydrolysis, breaking down into salicylic acid and acetic acid.[6][9] This degradation is accelerated by:

  • Moisture: this compound is stable in dry air but hydrolyzes in the presence of moisture.[9]

  • pH: Hydrolysis is significantly faster in basic solutions (pH > 7.4).[1][2] Aqueous solutions should be prepared fresh, stored on ice, and ideally used within 30 minutes.[1][2]

  • Temperature: Higher temperatures increase the rate of hydrolysis.[10][11]

Troubleshooting Guides

Problem 1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS).

Cause: this compound has low solubility in neutral aqueous solutions like PBS.[1][2]

Solutions:

  • Use an Organic Solvent First: Prepare a concentrated stock solution in DMSO or ethanol, and then dilute it to the final working concentration in your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your experimental system.[1][2]

  • Slightly Basic Solution: this compound's solubility increases when it is converted to its salt form in a basic solution.[12] You can dissolve it in a mild basic solution like sodium bicarbonate.[12][13] However, be aware that this significantly accelerates its hydrolysis into salicylic acid.[1][2] This method is not suitable if the acetyl group is required for your experiment.

Problem 2: After diluting my organic stock solution into my aqueous buffer, a precipitate formed.

Cause: This occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit in that medium, causing it to "crash out" of solution. The high percentage of organic solvent in the initial mix can also cause buffer salts to precipitate.[14]

Solutions:

  • Lower the Stock Concentration: Use a less concentrated stock solution to ensure that when you add it to the aqueous buffer, the final concentration of this compound remains below its solubility limit.

  • Increase Final Volume: Dilute the stock solution into a larger volume of the aqueous buffer.

  • Stepwise Dilution: Instead of a single dilution, perform a serial dilution. For example, first, dilute the stock 10-fold in media, then use this intermediate dilution to reach your final concentration.[3]

  • Vortex While Diluting: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to disperse the this compound molecules quickly before they can aggregate and precipitate.

Problem 3: I need to prepare an organic solvent-free solution of this compound for my experiment.

Cause: The physiological effects of residual organic solvents like DMSO can be a concern in sensitive assays.[1]

Solutions:

  • Direct Dissolution in Buffer: You can dissolve this compound directly in an aqueous buffer like PBS (pH 7.2), but the maximum achievable concentration is low (around 2.7 mg/mL).[1][2] Gentle heating (e.g., to 37°C) can aid dissolution, but be mindful of increased hydrolysis.[15]

  • Use of Co-solvents: Employing a binary solvent system, such as a mixture of water and ethanol, can enhance solubility compared to water alone.[16]

  • Basic Hydrolysis Method (for Salicylate): If your assay targets the effects of salicylate rather than acetylsalicylic acid, you can intentionally hydrolyze the this compound. Dissolve the this compound in a solution of sodium hydroxide (e.g., 1.0 M NaOH) and heat it to boiling.[17][18] This completely converts the this compound to sodium salicylate, which is highly water-soluble. Neutralize the solution to the desired pH before use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of crystalline this compound powder in a sterile conical tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO or ethanol to achieve the target concentration (e.g., for a 100 mM stock, dissolve 18.02 mg of this compound in 1 mL of solvent).

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Purging the solvent with an inert gas like nitrogen or argon before addition can improve stability.[2]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -70°C.

Protocol 2: Preparation of this compound Solution Directly in Aqueous Buffer
  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.2).

  • Weighing: Weigh out the this compound powder. Do not exceed a final concentration of ~2.7 mg/mL.[1][2]

  • Dissolution: Add the this compound powder to the buffer. Stir or vortex continuously. Gentle warming in a water bath (e.g., 37°C) can be used to facilitate dissolution.[15]

  • Immediate Use: This solution is prone to hydrolysis. It should be prepared fresh, stored on ice, and used within 30 minutes for best results.[1][2]

Visualizations

Aspirin_Solubilization_Workflow start Start: Need to prepare This compound solution q1 Is the acetyl group critical for the assay? start->q1 q2 Is a high concentration (>3 mg/mL) required? q1->q2 Yes proc3 Hydrolyze this compound with NaOH to form sodium salicylate. Neutralize before use. q1->proc3 No q3 Are organic solvents (e.g., DMSO) acceptable? q2->q3 Yes proc2 Dissolve directly in aqueous buffer (e.g., PBS). Use immediately. q2->proc2 No proc1 Use organic solvent (DMSO/Ethanol) to create a high-concentration stock. Dilute into aqueous buffer. q3->proc1 Yes q3->proc2 No end Solution Prepared proc1->end proc2->end proc3->end

Caption: Decision workflow for preparing an this compound solution.

Aspirin_MOA cluster_membrane Cell Membrane ArachidonicAcid Arachidonic Acid COX COX-1 & COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins & Thromboxanes COX->Prostaglandins COX->Blocked This compound This compound (Acetylsalicylic Acid) This compound->COX Inhibition Irreversible Acetylation

Caption: this compound's mechanism of inhibiting COX enzymes.

Aspirin_Hydrolysis This compound This compound (Acetylsalicylic Acid) Water + H₂O Products SalicylicAcid Salicylic Acid Products->SalicylicAcid AceticAcid Acetic Acid Products->AceticAcid Condition1 Moisture Condition1->Water Condition2 Heat Condition2->Water Condition3 Basic pH (>7.4) Condition3->Water

Caption: Chemical hydrolysis of this compound into its byproducts.

References

optimizing storage conditions for long-term stability of aspirin stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preparing and storing aspirin (acetylsalicylic acid, ASA) stock solutions to ensure their long-term stability and experimental reliability.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in stock solutions?

A1: The primary cause of this compound instability in solution is hydrolysis. This compound is an ester that readily hydrolyzes in the presence of water to form salicylic acid and acetic acid.[1][2][3] This degradation process is influenced by several factors, including solvent, temperature, and pH.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: For long-term storage, preparing stock solutions in appropriate organic solvents is recommended. This compound is soluble in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[4][5] Acetonitrile and 1,4-dioxane have also been shown to be stable solvents for this compound.[6] When preparing organic stock solutions, it is advisable to purge the solvent with an inert gas to minimize oxidation.[4][5] For immediate use in biological experiments, further dilutions can be made in aqueous buffers, but these aqueous solutions are not stable and should be used shortly after preparation.[4][5]

Q3: How should I store solid this compound powder?

A3: Solid crystalline this compound is stable for at least two to four years when stored at room temperature in a dry environment.[4][5] It is crucial to protect it from moisture to prevent hydrolysis.

Q4: Can I prepare this compound stock solutions in aqueous buffers like PBS?

A4: Yes, but with significant limitations. The solubility of this compound in PBS (pH 7.2) is approximately 2.7 mg/mL.[4][5] However, aqueous solutions of this compound are highly unstable due to rapid hydrolysis.[1][3] It is recommended to store aqueous solutions on ice and use them within 30 minutes of preparation.[4]

Q5: What is the effect of pH on this compound solution stability?

A5: The rate of this compound hydrolysis is highly dependent on pH. The reaction is accelerated in both acidic and, more significantly, in alkaline (basic) conditions.[7][8][9] Avoid adding this compound to basic solutions (pH > 7.4) as this will rapidly hydrolyze the compound to salicylic acid.[4][5] The hydrolysis rate is generally slowest in the pH range of 2-3.

Q6: How does temperature affect the stability of this compound stock solutions?

A6: Higher temperatures significantly accelerate the rate of this compound hydrolysis.[1][10][11] Studies have shown a more than fivefold increase in hydrolysis when the temperature is raised from 22.5°C to 37°C.[1] For optimal stability, especially for aqueous solutions intended for short-term storage, it is crucial to keep them cold (e.g., on ice or refrigerated at <8°C).[12][13] Long-term storage of organic stock solutions at -20°C or -70°C can further enhance stability.[14][15]

Troubleshooting Guide

Problem: I observe precipitation in my this compound stock solution upon storage.

  • Possible Cause: The concentration of this compound may have exceeded its solubility in the chosen solvent at the storage temperature. Solubility decreases at lower temperatures.

  • Solution: Gently warm the solution to redissolve the precipitate. If it persists, consider preparing a more dilute stock solution or storing it at a slightly higher temperature if stability is not compromised. Ensure the solvent is appropriate for the desired concentration.

Problem: My experimental results are inconsistent when using my this compound stock solution.

  • Possible Cause: Your this compound stock solution may have degraded, leading to a lower effective concentration of the active compound. This is particularly common with aqueous solutions.

  • Solution: Prepare fresh stock solutions, especially when working with aqueous buffers. For organic stock solutions, aliquot them into smaller, single-use vials to avoid repeated freeze-thaw cycles and contamination. Always store solutions at the recommended temperature and protect them from light.

Problem: I suspect my this compound solution has hydrolyzed. How can I confirm this?

  • Possible Cause: The solution was prepared in an aqueous buffer and stored for too long, or it was exposed to high temperatures or a non-optimal pH.

  • Solution: You can analytically confirm degradation by using High-Performance Liquid Chromatography (HPLC).[16][17][18] The appearance of a peak corresponding to salicylic acid alongside the this compound peak is a clear indicator of hydrolysis.

Data on this compound Stability

The following tables summarize key quantitative data regarding the solubility and stability of this compound under various conditions.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Ethanol~80 mg/mL[4][5]
Dimethyl Sulfoxide (DMSO)~41 mg/mL[4][5]
Dimethylformamide (DMF)~30 mg/mL[4][5]
PBS (pH 7.2)~2.7 mg/mL[4][5]

Table 2: Effect of Temperature on this compound Stability in Aqueous Solutions

Storage TemperatureThis compound Concentration Remaining (after 7 days)SolventReference
25°C (Room Temperature)~22%Distilled Water / Normal Saline[14]
4°C (Refrigerated)~90%Distilled Water / Normal Saline[14]
-20°C (Frozen)~94%Distilled Water / Normal Saline[14]

Experimental Protocols

Protocol 1: Preparation of a Stable Organic this compound Stock Solution
  • Materials: Crystalline this compound powder, anhydrous ethanol (or DMSO, acetonitrile), inert gas (e.g., argon or nitrogen), sterile conical tubes or vials.

  • Procedure:

    • Weigh the desired amount of crystalline this compound in a sterile container.

    • Add the appropriate volume of the chosen organic solvent (e.g., ethanol) to achieve the target concentration.

    • Purge the headspace of the container with an inert gas to displace oxygen.

    • Seal the container tightly.

    • Gently agitate or vortex until the this compound is completely dissolved.

    • For long-term storage, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.

    • Store at -20°C or below.

Protocol 2: Stability Testing of this compound Solutions using HPLC

This protocol outlines a general procedure for assessing the stability of this compound solutions by quantifying the parent compound and its primary degradation product, salicylic acid.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, a C18 reverse-phase column, and data acquisition software.

  • Reagents and Standards:

    • This compound reference standard

    • Salicylic acid reference standard

    • Mobile phase: A mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile) is commonly used. A typical ratio is 50:50 (v/v).[17]

    • Diluent: The mobile phase is often used as the diluent.

  • Chromatographic Conditions (Example):

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)[18]

    • Mobile Phase: 0.1% glacial acetic acid in water:acetonitrile (50:50 v/v)[17]

    • Flow Rate: 1.0 mL/min[17]

    • Detection Wavelength: 227 nm or 246 nm[16][17]

    • Column Temperature: 30°C[16]

  • Procedure:

    • Sample Preparation: Prepare the this compound stock solution to be tested. At specified time points (e.g., 0, 24, 48 hours) and under defined storage conditions (e.g., temperature, pH), withdraw an aliquot of the solution. Dilute the aliquot to a suitable concentration for HPLC analysis using the mobile phase.

    • Standard Preparation: Prepare a series of standard solutions of this compound and salicylic acid of known concentrations to generate a calibration curve.

    • Analysis: Inject the prepared standards and samples into the HPLC system.

    • Data Interpretation: Identify and quantify the peaks for this compound and salicylic acid based on their retention times compared to the standards. The decrease in the this compound peak area and the increase in the salicylic acid peak area over time indicate degradation.

Visualizations

Aspirin_Degradation_Pathway This compound This compound (Acetylsalicylic Acid) Salicylic_Acid Salicylic Acid This compound->Salicylic_Acid Hydrolysis Acetic_Acid Acetic Acid This compound->Acetic_Acid Hydrolysis Water Water (H₂O)

Caption: Hydrolysis degradation pathway of this compound.

Experimental_Workflow_Stability_Testing cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into Vials prep_stock->aliquot store Store at Defined Conditions (T, pH) aliquot->store sample Sample at Time Points (t₀, t₁, t₂, ...) store->sample hplc HPLC Analysis sample->hplc quantify Quantify this compound & Salicylic Acid hplc->quantify data_analysis Data Analysis quantify->data_analysis Calculate Degradation Rate

Caption: Workflow for this compound stability testing.

References

Validation & Comparative

A Comparative Guide to the Mechanism of Action: Aspirin vs. Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the mechanisms of action of two common nonsteroidal anti-inflammatory drugs (NSAIDs), aspirin and ibuprofen. We will delve into their molecular interactions with cyclooxygenase (COX) enzymes, supported by quantitative experimental data and detailed methodologies for key assays.

Introduction

This compound (acetylsalicylic acid) and ibuprofen are widely used for their analgesic, anti-inflammatory, and antipyretic properties. Both drugs exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins and thromboxanes. However, the nature of their interaction with these enzymes, their selectivity, and the downstream physiological consequences differ significantly. Understanding these distinctions is crucial for targeted drug development and clinical application.

The Cyclooxygenase (COX) Pathway

The primary targets of both this compound and ibuprofen are the COX enzymes, specifically COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostanoids that mediate inflammation, pain, fever, and platelet aggregation.

COX_Pathway cluster_membrane Cell Membrane cluster_prostanoids Prostanoids cluster_effects Physiological Effects Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid Releases COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Substrate PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Catalyzes conversion to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane_A2 Thromboxane A2 (TXA2) PGH2->Thromboxane_A2 Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation

Caption: The Cyclooxygenase (COX) signaling pathway.

Mechanism of Action: A Head-to-Head Comparison

The fundamental difference in the mechanism of action between this compound and ibuprofen lies in the nature and permanence of their interaction with the COX enzymes.

This compound: Irreversible Acetylation

This compound acts as an irreversible inhibitor of both COX-1 and COX-2.[1][2] It covalently modifies the enzymes by acetylating a serine residue (Ser-530 in COX-1 and Ser-516 in COX-2) within the active site.[1][3] This acetylation physically blocks the binding of arachidonic acid to the catalytic site, thereby preventing the synthesis of prostaglandins and thromboxanes.[1] Because this inhibition is irreversible, the restoration of COX activity requires the synthesis of new enzyme molecules, a process that can take several days for platelets which are anucleated.[4][5] This long-lasting effect is particularly significant for the antiplatelet action of this compound.[5]

Aspirin_Mechanism This compound This compound COX_Enzyme COX Enzyme (Active) This compound->COX_Enzyme Irreversibly Binds & Acetylates Serine Residue Acetylated_COX Acetylated COX (Inactive) No_Prostaglandins No Prostaglandin Synthesis Acetylated_COX->No_Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzyme Binds to Active Site Arachidonic_Acid->Acetylated_COX Binding Blocked

Caption: this compound's irreversible inhibition of COX enzymes.

Ibuprofen: Reversible, Competitive Inhibition

In contrast to this compound, ibuprofen is a reversible and competitive inhibitor of both COX-1 and COX-2.[6][7] It binds non-covalently to the active site of the COX enzymes, competing with arachidonic acid.[7][8] This binding is transient, and the inhibitory effect is dependent on the concentration of ibuprofen in the surrounding tissues. As ibuprofen is metabolized and cleared from the body, the COX enzymes are released from inhibition and can resume their normal function.[9]

Ibuprofen_Mechanism Ibuprofen Ibuprofen COX_Enzyme COX Enzyme Ibuprofen->COX_Enzyme Reversibly Binds Prostaglandins Prostaglandin Synthesis Ibuprofen->Prostaglandins Inhibits COX_Enzyme->Prostaglandins Catalyzes Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzyme Competes for Active Site Inhibited_Prostaglandins Inhibited Prostaglandin Synthesis

Caption: Ibuprofen's reversible, competitive inhibition of COX.

Quantitative Comparison of COX Inhibition

The potency and selectivity of this compound and ibuprofen against COX-1 and COX-2 can be quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 RatioPrimary MechanismReference(s)
This compound 3.5729.30.12Irreversible acetylation of Ser-530 (COX-1)[10]
Ibuprofen 12800.15Reversible, competitive inhibition[1]

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Experimental Protocols

In Vitro COX Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the IC50 values of NSAIDs against purified COX-1 and COX-2 enzymes.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of COX-1 or COX-2 by 50%.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test inhibitors (this compound, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at a specific wavelength (e.g., 590 nm for colorimetric assays) or fluorescence.

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and test inhibitors in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following wells in triplicate:

    • Background Wells: Assay buffer and heme.

    • 100% Initial Activity Wells: Assay buffer, heme, and COX enzyme.

    • Inhibitor Wells: Assay buffer, heme, COX enzyme, and varying concentrations of the test inhibitor.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for a specific time (e.g., 2 minutes) at the controlled temperature.

  • Measurement: Measure the product formation using a suitable detection method. For colorimetric assays, this involves adding a colorimetric substrate and measuring the absorbance.[1] For other methods, this could involve quantifying prostaglandin E2 (PGE2) or other prostanoids via ELISA or LC-MS/MS.

  • Data Analysis:

    • Subtract the average background absorbance from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

IC50_Workflow Start Start Reagent_Prep Prepare Reagents (Enzyme, Inhibitor, etc.) Start->Reagent_Prep Plate_Setup Set up 96-well Plate (Background, Control, Inhibitor) Reagent_Prep->Plate_Setup Pre_Incubation Pre-incubate with Inhibitor Plate_Setup->Pre_Incubation Reaction_Start Initiate Reaction (Add Arachidonic Acid) Pre_Incubation->Reaction_Start Incubation Incubate Reaction_Start->Incubation Measurement Measure Product Formation (e.g., Absorbance) Incubation->Measurement Data_Analysis Analyze Data (Calculate % Inhibition, Plot Curve) Measurement->Data_Analysis IC50_Value Determine IC50 Data_Analysis->IC50_Value

References

A Comparative Guide to the Anti-Inflammatory Effects of Novel Aspirin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of novel aspirin analogs with the parent drug, this compound. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to support further research and development in this area.

Comparative Anti-Inflammatory Activity

The anti-inflammatory efficacy of various this compound analogs has been evaluated using both in vitro and in vivo models. The data below summarizes the inhibitory activity against key enzymes in the inflammatory cascade and the outcomes of animal models of inflammation.

In Vitro Cyclooxygenase (COX) Inhibition

The primary mechanism of action for this compound and its analogs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. The following table compares the inhibitory activity of different this compound analogs against COX-1 and COX-2.

CompoundCOX-1 InhibitionCOX-2 InhibitionSelectivityReference
This compound IC50: 1.3 ± 0.5 µM (platelets)IC50: >100 µM (platelets)COX-1 selective[1]
o-NOSH-Aspirin ~40-50% inhibition~20-27% inhibitionPreferential for COX-1[2]
m-NOSH-Aspirin ~40-50% inhibition~20-27% inhibitionPreferential for COX-1[2]
p-NOSH-Aspirin ~40-50% inhibition~20-27% inhibitionPreferential for COX-1[2]

Note: Inhibition percentages for NOSH-aspirin isomers were determined at their respective IC50s for cell growth inhibition.

In Vivo Anti-Inflammatory Effects: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to assess the acute anti-inflammatory activity of compounds. The table below presents the efficacy of this compound and its analogs in reducing paw edema in rats.

CompoundDoseRoute of AdministrationPaw Edema InhibitionReference
This compound 100 mg/kgp.o.47.2 ± 3.8%[3]
Nitrothis compound 100 mg/kgp.o.46.9 ± 1.6%[3]
Nitrothis compound -i.p.ED50: 64.3 µmol/kg[3]
This compound -i.p.ED50: >555 µmol/kg[3]
GA (this compound Conjugate) 100 mg/kg-Comparable to this compound[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Carrageenan-Induced Paw Edema in Rats

This protocol outlines the induction and assessment of acute inflammation in a rat model.

1. Animal Preparation:

  • Male Wistar rats (or other appropriate strain) are used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

  • Animals are fasted for 12 hours before the experiment.

2. Induction of Edema:

  • A 1% w/v solution of carrageenan in sterile saline is prepared.

  • 0.1 mL of the carrageenan solution is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.

3. Drug Administration:

  • Test compounds (this compound and its analogs) and the vehicle control are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses, typically 30-60 minutes before carrageenan injection.

4. Measurement of Paw Edema:

  • Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Measurement of Interleukin-1 Beta (IL-1β) Levels

This protocol describes the quantification of the pro-inflammatory cytokine IL-1β in biological samples.

1. Sample Collection and Preparation:

  • For in vivo studies, blood samples are collected from animals at specified time points after the induction of inflammation.

  • For in vitro studies, cell culture supernatants are collected.

  • Samples are centrifuged to remove cellular debris and stored at -80°C until analysis.

2. Enzyme-Linked Immunosorbent Assay (ELISA):

  • A commercial ELISA kit for the specific species (e.g., rat, mouse, human) IL-1β is used.

  • The assay is performed according to the manufacturer's instructions. Briefly:

    • Microplate wells are coated with a capture antibody specific for IL-1β.

    • Samples and standards are added to the wells and incubated.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.

    • The absorbance is measured using a microplate reader, and the concentration of IL-1β in the samples is determined by comparison to a standard curve.

3. Real-Time Reverse Transcription PCR (RT-PCR) for IL-1β mRNA:

  • Total RNA is extracted from tissues or cells using a suitable RNA isolation kit.

  • RNA is reverse-transcribed into cDNA.

  • Real-time PCR is performed using primers specific for IL-1β and a housekeeping gene (for normalization).

  • The relative expression of IL-1β mRNA is calculated using the comparative Ct method.

NF-κB Activation Assay

This protocol details a method to assess the activation of the transcription factor NF-κB, a key regulator of inflammation.

1. Cell Culture and Treatment:

  • A suitable cell line (e.g., macrophages, endothelial cells) is cultured.

  • Cells are pre-treated with the test compounds (this compound and its analogs) for a specified duration.

  • Cells are then stimulated with an inflammatory agent (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]) to induce NF-κB activation.

2. Luciferase Reporter Assay:

  • Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

  • After treatment and stimulation, cell lysates are prepared.

  • Luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the test compound indicates inhibition of NF-κB activation.

3. Immunofluorescence Staining for NF-κB Nuclear Translocation:

  • Cells are grown on coverslips and subjected to the same treatment and stimulation as above.

  • Cells are fixed, permeabilized, and stained with an antibody specific for the p65 subunit of NF-κB.

  • A fluorescently labeled secondary antibody is used for visualization.

  • The subcellular localization of NF-κB is observed using a fluorescence microscope. Inhibition of NF-κB activation is indicated by the retention of p65 in the cytoplasm.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in inflammation and the experimental workflows described in this guide.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drugs Drug Intervention Stimulus Stimulus Receptor Receptor Stimulus->Receptor PLA2 Phospholipase A2 Receptor->PLA2 activates IKK IKK Complex Receptor->IKK Phospholipids Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid releases PLA2->Phospholipids acts on COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 COX1_2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins IkB IκB IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 releases NFkB_active Active NF-κB NFkB_p50_p65->NFkB_active DNA DNA NFkB_active->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes This compound This compound This compound->COX1_2 inhibits NOSH_this compound NOSH_this compound NOSH_this compound->COX1_2 inhibits NOSH_this compound->NFkB_active inhibits

Caption: Simplified signaling pathway of inflammation and points of intervention by this compound and NOSH-aspirin.

carrageenan_workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats) Start->Animal_Acclimatization Baseline_Measurement Baseline Paw Volume Measurement Animal_Acclimatization->Baseline_Measurement Drug_Administration Drug/Vehicle Administration (p.o. or i.p.) Baseline_Measurement->Drug_Administration Carrageenan_Injection Carrageenan Injection (sub-plantar) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (hourly for 5 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition Calculation) Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

nfkB_workflow Start Start Cell_Culture Cell Culture (e.g., Macrophages) Start->Cell_Culture Drug_Pretreatment Pre-treatment with This compound/Analogs Cell_Culture->Drug_Pretreatment Inflammatory_Stimulation Stimulation with LPS or TNF-α Drug_Pretreatment->Inflammatory_Stimulation Assay Choose Assay Inflammatory_Stimulation->Assay Luciferase_Assay Luciferase Reporter Assay Assay->Luciferase_Assay IF_Staining Immunofluorescence Staining Assay->IF_Staining Data_Acquisition Data Acquisition (Luminometry/Microscopy) Luciferase_Assay->Data_Acquisition IF_Staining->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing NF-κB activation.

References

Aspirin vs. Other NSAIDs: A Comparative Analysis of Their Impact on Platelet Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) on platelet function, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these commonly used medications and their implications for platelet-dependent processes.

Executive Summary

This compound remains unique among NSAIDs due to its irreversible inhibition of cyclooxygenase-1 (COX-1) in platelets, leading to a prolonged antiplatelet effect that lasts for the lifespan of the platelet. Other non-selective NSAIDs, such as ibuprofen and naproxen, exhibit reversible COX-1 inhibition, resulting in a transient antiplatelet effect. COX-2 selective inhibitors, like celecoxib, have minimal impact on platelet function at therapeutic doses. This fundamental difference in the mechanism of action has significant implications for cardiovascular prophylaxis and potential drug-drug interactions.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound and other NSAIDs on platelet function.

Table 1: Comparative Inhibition of Platelet COX-1 and Aggregation

DrugTargetInhibition TypeIC50 for COX-1 Inhibition (μM)Inhibition of Arachidonic Acid-Induced Platelet Aggregation
This compound COX-1Irreversible1.3 ± 0.5[1]Significant reduction[2]
Ibuprofen COX-1 & COX-2Reversible1.4 ± 0.4[1]Significant reduction[2]
Naproxen COX-1 & COX-2Reversible-Significant reduction[2]
Celecoxib COX-2 selectiveReversible2.2 ± 0.3[1]No significant inhibition[2]
Valdecoxib COX-2 selectiveReversible28 ± 9[1]-
Rofecoxib COX-2 selectiveReversible>100[1]-
Etoricoxib COX-2 selectiveReversible>100[1]-

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates a more potent inhibitor.

Table 2: Interference with this compound's Antiplatelet Effect

Interfering DrugEC50 for Blocking this compound (10 μM) Inactivation of Platelet COX-1 (μM)
Ibuprofen 0.048 ± 0.005[1][3]
Celecoxib 0.21 ± 0.01[1][3]
Valdecoxib 0.7 ± 0.2[1][3]
Rofecoxib 5.3 ± 0.8[1][3]
Etoricoxib 19 ± 4[1][3]

EC50 values represent the concentration of the drug required to block 50% of this compound's inhibitory effect on COX-1. A lower EC50 indicates a greater potential for interference.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Protocol:

  • Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate as an anticoagulant. The first few milliliters of blood should be discarded to avoid activation of platelets due to venipuncture.

  • PRP and PPP Preparation:

    • Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. Carefully collect the supernatant, which is the PRP.

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2500 x g) for 15-20 minutes. The supernatant is the PPP and is used to set the 100% aggregation baseline.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using autologous PPP.

  • Aggregation Measurement:

    • Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a magnetic stir bar.

    • Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with the PPP sample.

    • Add a platelet agonist (e.g., arachidonic acid, ADP, collagen) to the PRP and record the change in light transmission over time as platelets aggregate.

  • Data Analysis: The extent of platelet aggregation is expressed as the maximum percentage change in light transmission.

Serum Thromboxane B2 (TXB2) Assay

This assay measures the concentration of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2 (TXA2), in serum. Since platelets are the primary source of TXA2, serum TXB2 levels reflect platelet COX-1 activity.

Protocol (using a competitive ELISA kit):

  • Blood Collection and Clotting: Collect whole blood in a plain tube without any anticoagulant. Allow the blood to clot at 37°C for a specific time (e.g., 60 minutes) to allow for maximal thromboxane production.

  • Serum Separation: Centrifuge the clotted blood at a high speed (e.g., 1500 x g) for 10 minutes to separate the serum.

  • Sample Preparation: Dilute the serum sample with the assay buffer provided in the ELISA kit.

  • ELISA Procedure:

    • Add standards, controls, and diluted serum samples to the wells of a microplate pre-coated with an anti-TXB2 antibody.

    • Add a fixed amount of HRP-conjugated TXB2 to each well. This will compete with the TXB2 in the sample for binding to the antibody.

    • Incubate the plate according to the kit's instructions.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that will react with the HRP to produce a color change.

    • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: The concentration of TXB2 in the samples is inversely proportional to the absorbance and is calculated based on a standard curve generated from the standards.

Mandatory Visualizations

Signaling Pathway of COX-1 Inhibition

COX1_Inhibition cluster_this compound cluster_nsaids Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation This compound This compound This compound->COX1 aspirin_label Irreversible Inhibition Other_NSAIDs Other NSAIDs (Ibuprofen, Naproxen) Other_NSAIDs->COX1 nsaids_label Reversible Inhibition Irreversible_Inhibition Irreversible Acetylation Reversible_Inhibition Reversible Competition

Caption: Mechanism of COX-1 inhibition by this compound and other NSAIDs.

Experimental Workflow for Light Transmission Aggregometry

LTA_Workflow Start Start Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) Start->Blood_Collection Centrifuge_Low Low-Speed Centrifugation (e.g., 200 x g, 15 min) Blood_Collection->Centrifuge_Low Centrifuge_High High-Speed Centrifugation (e.g., 2500 x g, 20 min) Blood_Collection->Centrifuge_High Separate_PRP Separate Platelet-Rich Plasma (PRP) Centrifuge_Low->Separate_PRP Adjust_Count Adjust Platelet Count in PRP (using PPP) Separate_PRP->Adjust_Count Separate_PPP Separate Platelet-Poor Plasma (PPP) Centrifuge_High->Separate_PPP Separate_PPP->Adjust_Count Aggregometry Perform Aggregometry Adjust_Count->Aggregometry Analysis Data Analysis (% Aggregation) Aggregometry->Analysis End End Analysis->End

Caption: Workflow for preparing samples for Light Transmission Aggregometry.

Logical Relationship of NSAID Effects on Platelet Function

NSAID_Logic NSAID_Class NSAID Classification This compound This compound NSAID_Class->this compound Non_Selective_NSAIDs Non-Selective NSAIDs (Ibuprofen, Naproxen) NSAID_Class->Non_Selective_NSAIDs COX2_Selective_NSAIDs COX-2 Selective NSAIDs (Celecoxib) NSAID_Class->COX2_Selective_NSAIDs Irreversible_COX1 Irreversible COX-1 Inhibition This compound->Irreversible_COX1 Reversible_COX1 Reversible COX-1 Inhibition Non_Selective_NSAIDs->Reversible_COX1 Minimal_COX1 Minimal COX-1 Inhibition COX2_Selective_NSAIDs->Minimal_COX1 Prolonged_Antiplatelet Prolonged Antiplatelet Effect (Lifespan of Platelet) Irreversible_COX1->Prolonged_Antiplatelet Transient_Antiplatelet Transient Antiplatelet Effect Reversible_COX1->Transient_Antiplatelet No_Significant_Antiplatelet No Significant Antiplatelet Effect Minimal_COX1->No_Significant_Antiplatelet

Caption: Classification of NSAIDs and their resulting effects on platelet function.

References

Aspirin's Anti-Cancer Efficacy: A Comparative Analysis Across Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

Aspirin, a long-established non-steroidal anti-inflammatory drug (NSAID), has garnered significant attention for its potential as an anti-cancer agent. Extensive research has demonstrated its ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and interfere with key signaling pathways that drive tumorigenesis. This guide provides a comparative overview of this compound's efficacy in various cancer cell line models, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in this field.

Quantitative Efficacy of this compound Across Cancer Cell Lines

The anti-proliferative and cytotoxic effects of this compound have been evaluated in a multitude of cancer cell lines. The following tables summarize the quantitative data on this compound's efficacy, primarily focusing on cell viability and apoptosis.

Cancer TypeCell LineThis compound ConcentrationTime (hours)EffectReference
Colorectal Cancer SW4800.5-10 mM48Dose-dependent decrease in cell viability and migration.[1]
RKO, SW480, HT-29, HCT-1162.5-10 mM72Inhibition of cell proliferation and induction of apoptosis.[2]
PIK3CA-mutant (various)Not specified48 & 72Greater dose-dependent loss of cell viability compared to PIK3CA-wild-type cells.[3]
Hepatocellular Carcinoma Huh-7, Hep-G2, Hep-3B, Li-7, HLE, HLF, PLC/PRF/52.5, 5, 10 mM48Significant dose- and time-dependent inhibition of cell proliferation.[4][5]
HepG2~15 µmol/ml (IC50)24Dose-dependent decrease in cell viability.[6]
Gallbladder Squamous Cell Carcinoma ITOC-03, ITOC-042.5, 5, 10 mmol/L24 & 48Dose- and time-dependent inhibition of cell viability.[7]
Laryngeal Cancer Hep-210-200 µg/ml48Inhibition of cell viability and induction of apoptosis.[8]
Neuroblastoma SK-N-SH (N)Not specifiedUp to 7 daysReduced cell proliferation and motility; induced neuronal-like differentiation without affecting cell viability.[9]
Breast Cancer (Estrogen Receptor-Negative) MDA-MB-231, SK-BR-3>3000 µM (IC50 for this compound)Not specifiedp-NO-ASA, an this compound derivative, showed significantly higher potency with IC50 values of 13 and 17 µM, respectively.[10][11]

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are mediated through a complex interplay of signaling pathways. These can be broadly categorized as cyclooxygenase (COX)-dependent and COX-independent mechanisms.

COX-Dependent Pathway

The most well-characterized mechanism of this compound is the irreversible inhibition of COX enzymes (COX-1 and COX-2).[10][11] COX-2 is often overexpressed in tumors and plays a crucial role in producing prostaglandins, such as prostaglandin E2 (PGE2), which promote inflammation, cell proliferation, angiogenesis, and invasion.[10][12] By inhibiting COX-2, this compound reduces PGE2 levels, thereby suppressing pro-tumorigenic signaling.[10][12]

COX_Dependent_Pathway This compound This compound COX2 COX-2 This compound->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 produces Tumorigenesis Tumorigenesis (Proliferation, Angiogenesis, Invasion) PGE2->Tumorigenesis promotes

Caption: this compound's COX-Dependent Anti-Cancer Mechanism.

COX-Independent Pathways

This compound also exerts its anti-cancer effects through mechanisms independent of COX inhibition. These include the modulation of key signaling pathways involved in cell growth, survival, and apoptosis.

PI3K/Akt Pathway: this compound has been shown to affect the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[13][14] In some cancer cells, particularly those with activating mutations in the PIK3CA gene (which encodes the catalytic subunit of PI3K), this compound can enhance sensitivity to apoptosis.[3][14]

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is frequently dysregulated in cancers, particularly colorectal cancer.[15] this compound can modulate this pathway by promoting the degradation of β-catenin, a key transcriptional co-activator that drives the expression of genes involved in cell proliferation.[11][15]

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cancer. This compound can inhibit the activation of NF-κB, leading to the downregulation of its target genes, which are involved in cell survival, proliferation, and angiogenesis.[10][11]

COX_Independent_Pathways cluster_this compound This compound cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound PI3K_AKT PI3K/Akt Pathway This compound->PI3K_AKT inhibits Wnt_beta_catenin Wnt/β-catenin Pathway This compound->Wnt_beta_catenin inhibits NF_kB NF-κB Pathway This compound->NF_kB inhibits Proliferation Decreased Proliferation PI3K_AKT->Proliferation Apoptosis Increased Apoptosis PI3K_AKT->Apoptosis Wnt_beta_catenin->Proliferation NF_kB->Proliferation NF_kB->Apoptosis

Caption: this compound's Modulation of Key COX-Independent Signaling Pathways.

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental protocols are crucial. Below are standardized methodologies for key assays used to evaluate this compound's efficacy in cancer cell lines.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare fresh solutions of this compound in cell culture medium at various concentrations (e.g., 0, 2.5, 5, 10 mM). Remove the old medium from the wells and add 100 µL of the this compound-containing medium.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Experimental_Workflow cluster_assays Efficacy Assessment start Cancer Cell Culture treatment This compound Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle data_analysis Data Analysis & Comparison viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: General Experimental Workflow for Assessing this compound's Efficacy.

References

head-to-head comparison of aspirin and salicylic acid in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals, providing a detailed comparative analysis of the in vitro effects of aspirin and its primary metabolite, salicylic acid. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and visualizes critical signaling pathways.

Introduction

This compound (acetylsalicylic acid) is one of the most widely used nonsteroidal anti-inflammatory drugs (NSAIDs) globally. Upon administration, it is rapidly hydrolyzed to salicylic acid, which is also pharmacologically active. While both compounds exhibit anti-inflammatory, analgesic, and antipyretic properties, their mechanisms and potencies in various in vitro models can differ significantly. Understanding these differences at a molecular level is crucial for targeted drug development and for elucidating their therapeutic effects. This guide provides a head-to-head comparison of this compound and salicylic acid based on in vitro experimental data, focusing on their anti-inflammatory, anti-cancer, and antioxidant activities.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from in vitro studies comparing the efficacy of this compound and salicylic acid in various assays.

Table 1: Anti-inflammatory Effects - COX Inhibition
CompoundAssay TypeCell Line/EnzymeIC50 / InhibitionCitation
This compound COX-1 InhibitionPurified ovine COX-1~7.5 µM[1]
This compound COX-2 InhibitionPurified ovine COX-2Less potent than on COX-1
Salicylic Acid COX-1 InhibitionPurified COX-1Virtually no inhibitory activity[2]
Salicylic Acid COX-2 InhibitionPurified COX-2Virtually no inhibitory activity[2][3]
Sodium Salicylate PGE2 ReleaseHuman A549 cellsIC50 ≈ 5 µg/mL[4]
Table 2: Anti-inflammatory Effects - Gene Expression
CompoundTarget GeneCell LineEffectConcentrationCitation
This compound COX-2 mRNAHUVEC~70% reduction10⁻⁴ M[2]
Sodium Salicylate COX-2 mRNAHUVEC~70% reduction10⁻⁴ M[2]
This compound NF-κB ActivationHeLa CellsInhibitionDose-dependent[5]
Sodium Salicylate NF-κB ActivationT-cellsInhibition-[6]
Table 3: Anti-Cancer Effects - Cytotoxicity and Apoptosis
CompoundCell LineAssayEffectIC50 / ConcentrationCitation
This compound HepG2 (Hepatocellular Carcinoma)MTT AssayDecreased cell viabilityIC50 ≈ 15 µmol/ml[7]
This compound SW480 (Colorectal Cancer)MTT AssayInhibited proliferationDose-dependent
This compound B-CLL (B-cell Chronic Lymphocytic Leukemia)Cytotoxicity AssayCytotoxicMean IC50 = 5.9 ± 1.13 mmol/L[8]
Salicylic Acid B-CLL (B-cell Chronic Lymphocytic Leukemia)Cytotoxicity AssayCytotoxicMean IC50 = 6.96 ± 1.13 mmol/L[8]
This compound Jurkat (T-cell leukemia)Annexin V/PIInduced apoptosis1, 2, and 4 mM[9]
Salicylic Acid Melanoma B16F10Cell ViabilityReduced viability10 mM[10]
Salicylic Acid Bel-7402 (Hepatoma)Annexin V-FITC/PIInduced apoptosis5 mM, 10 mM[11]
Table 4: Anti-Cancer Effects - Apoptotic Protein Expression
CompoundCell LineProteinEffectConcentrationCitation
This compound HepG2BaxIncreasedDose-dependent[7]
This compound HepG2Bcl-2Slightly decreasedDose-dependent[7]
This compound JurkatBaxIncreased4 mM[9]
This compound JurkatBcl-2Decreased4 mM[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Viability Assessment: MTT Assay

Objective: To determine the cytotoxic or anti-proliferative effects of this compound and salicylic acid on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, SW480) in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/mL and incubate overnight at 37°C in a 5% CO₂ humidified incubator.[12]

  • Compound Treatment: Prepare stock solutions of this compound and salicylic acid. Perform serial dilutions to achieve the desired final concentrations. Replace the culture medium with fresh medium containing the respective compounds or a vehicle control.

  • Incubation: Incubate the plates for 24 to 72 hours, depending on the cell line and experimental design.[12]

  • MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound or salicylic acid.

Protocol:

  • Cell Treatment: Seed cells in a suitable culture dish and treat with various concentrations of this compound, salicylic acid, or a vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to obtain a cell pellet.[10]

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[13]

Gene Expression Analysis: COX-2 mRNA Quantification by RT-PCR

Objective: To determine the effect of this compound and salicylic acid on the expression of the COX-2 gene.

Protocol:

  • Cell Culture and Treatment: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in medium containing 0.5% FBS for 24 hours.[14] Pretreat the cells with increasing concentrations of this compound or sodium salicylate for 30 minutes.[14]

  • Induction of COX-2: Induce COX-2 expression by adding an inflammatory stimulus such as IL-1β (1 ng/ml) or PMA (100 nM) for 2 hours.[14]

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for COX-2 and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Quantify the relative expression of COX-2 mRNA using the comparative Ct method (ΔΔCt).

Protein Expression Analysis: Western Blotting for Bax and Bcl-2

Objective: To assess the effect of this compound and salicylic acid on the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1-2 hours at room temperature.[9]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[9][16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and salicylic acid, as well as a generalized experimental workflow for their in vitro comparison.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HUVEC, HepG2) treatment Cell Treatment (Dose-response & Time-course) cell_culture->treatment compound_prep Compound Preparation (this compound & Salicylic Acid) compound_prep->treatment anti_inflammatory Anti-inflammatory (COX assay, NF-kB assay) treatment->anti_inflammatory anti_cancer Anti-cancer (MTT, Apoptosis assay) treatment->anti_cancer protein_expression Protein Expression (Western Blot) treatment->protein_expression data_analysis Data Analysis & Comparison (IC50, % Inhibition) anti_inflammatory->data_analysis anti_cancer->data_analysis protein_expression->data_analysis

Caption: Generalized experimental workflow for the in vitro comparison of this compound and salicylic acid.

cox_inhibition_pathway arachidonic_acid Arachidonic Acid cox1 COX-1 arachidonic_acid->cox1 cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins (Inflammation, Pain) cox1->prostaglandins cox2->prostaglandins This compound This compound This compound->cox1 Inhibits (irreversible) This compound->cox2 Inhibits (less potent) salicylic_acid Salicylic Acid salicylic_acid->cox2 Suppresses Expression

Caption: COX inhibition pathway for this compound and salicylic acid.

nfkb_inhibition_pathway stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) ikb_kinase IKK Complex stimuli->ikb_kinase ikb IκB ikb_kinase->ikb Phosphorylates & Degrades nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocates gene_expression Pro-inflammatory Gene Expression (e.g., COX-2) nucleus->gene_expression Activates aspirin_sa This compound & Salicylic Acid aspirin_sa->ikb_kinase Inhibits

Caption: NF-κB inhibition pathway for this compound and salicylic acid.

apoptosis_pathway aspirin_sa This compound & Salicylic Acid bcl2 Bcl-2 (Anti-apoptotic) aspirin_sa->bcl2 Downregulates bax Bax (Pro-apoptotic) aspirin_sa->bax Upregulates mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Apoptosis induction pathway for this compound and salicylic acid.

Conclusion

The in vitro evidence presents a nuanced comparison between this compound and salicylic acid. This compound is a direct and irreversible inhibitor of COX enzymes, particularly COX-1, a mechanism that salicylic acid lacks.[2][3][17] However, both compounds demonstrate comparable efficacy in suppressing the expression of COX-2 mRNA, suggesting an alternative anti-inflammatory mechanism independent of direct enzyme inhibition.[2] Both this compound and salicylic acid have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[5][6]

In the context of cancer, both molecules exhibit cytotoxic and pro-apoptotic effects across various cancer cell lines, albeit with varying potencies.[7][8][10][11] Their ability to induce apoptosis appears to be mediated, at least in part, through the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[7][9]

While this compound's effects are often attributed to its ability to acetylate target proteins, salicylic acid demonstrates a broad range of biological activities in its own right.[18] This guide provides a foundational in vitro comparison, and further research is warranted to fully elucidate the distinct and overlapping mechanisms of these two important therapeutic agents. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and interpret future studies in this field.

References

Confirming Aspirin's Antithrombotic Effect via Cyclooxygenase-1 (COX-1) Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Aspirin's role as a cornerstone in the prevention of cardiovascular thrombotic events is well-established. Its primary mechanism of action lies in the irreversible inhibition of the cyclooxygenase (COX) enzyme. This guide provides a comparative analysis of experimental data that confirms the specific inhibition of COX-1 as the key driver of this compound's antithrombotic effects, offering valuable insights for researchers, scientists, and drug development professionals.

The Central Mechanism: Irreversible COX-1 Acetylation

This compound exerts its antithrombotic effect by covalently modifying the COX-1 enzyme in platelets.[1][2][3] It acts as an acetylating agent, transferring its acetyl group to a serine residue (specifically Ser-530) within the active site of COX-1.[1][4][5] This acetylation creates a steric blockade, preventing the enzyme's natural substrate, arachidonic acid, from binding.[4]

This inhibition is irreversible and lasts for the entire lifespan of the platelet, which is approximately 8 to 10 days.[2][5] Since platelets are anucleated, they cannot synthesize new COX-1 enzyme, meaning that recovery of function only occurs through the generation of new platelets.[4][5] This permanent inactivation of platelet COX-1 is the foundation of low-dose this compound's long-lasting antithrombotic efficacy.

Signaling Pathway: this compound's Disruption of Thromboxane A2 Synthesis

The critical consequence of COX-1 inhibition in platelets is the blockade of thromboxane A2 (TXA2) synthesis. TXA2 is a potent vasoconstrictor and promoter of platelet activation and aggregation.[6][7] The pathway begins with the release of arachidonic acid from the platelet membrane, which is then converted by COX-1 into the prostaglandin endoperoxide PGH2.[6][8] PGH2 is subsequently metabolized by thromboxane synthase to form TXA2.[6][8] By blocking the initial step catalyzed by COX-1, this compound effectively shuts down the production of this key prothrombotic mediator.[2][3][9]

cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol AA Arachidonic Acid COX1 COX-1 AA->COX1 substrate PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 catalysis TXS Thromboxane Synthase PGH2->TXS substrate TXA2 Thromboxane A2 (TXA2) TXS->TXA2 catalysis Aggregation Platelet Aggregation & Vasoconstriction TXA2->Aggregation activation This compound This compound This compound->COX1 Irreversible Acetylation

Figure 1. This compound's inhibition of the COX-1 pathway for Thromboxane A2 synthesis.

Comparative Data on COX Inhibition and Platelet Function

The selectivity of this compound for COX-1 over COX-2 at low doses is crucial for its safety and efficacy profile as an antithrombotic agent. While this compound can inhibit both isoforms, it is significantly more potent against COX-1.[4]

Table 1: Comparative Inhibitory Concentrations (IC50) of this compound

EnzymeThis compound IC50 (µM)Key Observation
COX-1 ~3.5High selectivity at low doses.[4]
COX-2 ~30Requires significantly higher concentrations for inhibition.[4]

This selectivity ensures that at typical low doses (75-100 mg/day), this compound predominantly inhibits platelet COX-1, thereby preventing TXA2 formation, while having minimal effect on systemic COX-2, which is involved in producing prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[4][10]

Table 2: Experimental Data on this compound's Effect on Platelet Aggregation

Study TypeThis compound RegimenAgonistKey FindingsReference
Human, Placebo-controlled75 mg & 300 mg daily for 5 daysCollagen, ArachidonateBoth doses significantly reduced platelet aggregation compared to placebo.[11] The 300 mg dose achieved maximal effect after a single dose.[11][11]
Human, Controlled TrialThis compound vs. Control (in patients with infection)-This compound prolonged Platelet Function Analyzer® closure time by 100% vs. 12% in controls, indicating decreased aggregation.[12][12]
Human, Controlled TrialThis compound vs. Control (in patients with infection)-This compound decreased serum Thromboxane B2 (sTxB2) by 95%, while it increased by 52% in the control group.[12][12]
Murine Model0.15 mg/kg vs. 0.6 mg/kgArachidonic AcidBoth doses significantly suppressed platelet aggregation.[13][13]

Competition with Other NSAIDs

The antithrombotic effect of this compound can be compromised by the concurrent use of other non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen.[5] These reversible inhibitors compete with this compound for the same binding site on COX-1. If ibuprofen occupies the active site when this compound is present, it can prevent this compound from acetylating Ser-530, thereby antagonizing its irreversible inhibitory effect.[5][14] In contrast, highly selective COX-2 inhibitors (coxibs) like rofecoxib and etoricoxib show minimal interference with this compound's antiplatelet action at therapeutic doses because of their low affinity for COX-1.[5][14]

Table 3: In Vivo Antithrombotic Effects of this compound in Animal Models

Animal ModelThis compound DoseKey FindingsReference
He-Ne Laser-Induced Thrombosis>0.5 mg/kg (IV)Dose-dependent inhibition of thrombus formation in arterioles.[15][15]
Laser Injury Arterial Thrombosis0.15 mg/kg vs. 0.6 mg/kg (with Clopidogrel)The lower, prostacyclin-sparing dose (0.15 mg/kg) resulted in smaller thrombi compared to the higher dose.[16][16]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of antithrombotic agents. Below are methodologies for key experiments cited in the literature.

Experimental Workflow: Platelet Aggregation Assay

cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis p1 Whole Blood Collection (Sodium Citrate Anticoagulant) p2 Centrifugation (e.g., 120-200g for 8-12 min) p1->p2 p3 Collect Platelet-Rich Plasma (PRP) p2->p3 a1 PRP placed in Aggregometer Cuvette p3->a1 a2 Add Agonist (e.g., Arachidonic Acid, Collagen) a1->a2 a3 Measure Light Transmittance Change over Time a2->a3 d1 Calculate % Aggregation a3->d1 d2 Compare this compound vs. Control/Placebo d1->d2

Figure 2. Standard workflow for assessing platelet aggregation via Light Transmission Aggregometry.

Protocol 1: Platelet Aggregation by Light Transmission Aggregometry (LTA)

This protocol is a synthesized methodology based on established procedures.[17][18]

  • Blood Collection: Draw whole blood from subjects into tubes containing an anticoagulant, typically 3.2% sodium citrate. The first few milliliters of blood should be discarded to avoid activation from the venipuncture.[18]

  • PRP Preparation: Process the blood samples within one hour of collection. Centrifuge the whole blood at a low speed (e.g., 200 x g for 8-10 minutes) at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.[18]

  • Platelet Count Adjustment: Determine the platelet count in the PRP and, if necessary, adjust it to a standardized concentration (e.g., 200-350 x 10³/µL) using platelet-poor plasma (PPP), which is obtained by a second, high-speed centrifugation of the remaining blood.[17]

  • Aggregation Measurement:

    • Pipette a specific volume of PRP into a glass cuvette with a magnetic stir bar and place it in the aggregometer, which maintains the sample at 37°C.

    • Establish a baseline light transmission reading.

    • Add a platelet agonist (e.g., arachidonic acid, collagen, ADP) to induce aggregation.

    • As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over several minutes.

  • Data Analysis: The extent of aggregation is typically quantified as the maximum percentage change in light transmission from the baseline.

Protocol 2: In Vivo Laser-Induced Thrombosis Model

This protocol outlines the key steps of a common in vivo model to assess thrombosis.[15][16]

  • Animal Preparation: Anesthetize the animal (e.g., mouse) and surgically expose a mesenteric or cremaster arteriole.

  • Fluorescent Labeling: Administer a fluorescent dye intravenously (e.g., rhodamine 6G) to label platelets, allowing for visualization via fluorescence microscopy.

  • Vessel Injury: Induce a standardized injury to the vessel wall using a focused laser pulse. This triggers a physiological thrombotic response.

  • Thrombus Monitoring: Record the formation and growth of the thrombus in real-time using video microscopy. The process is monitored until the vessel is occluded or for a predetermined amount of time.

  • Data Analysis: Quantify the antithrombotic effect by measuring parameters such as the time to vessel occlusion, the maximum size of the thrombus, or the stability of the formed thrombus. Compare these parameters between animals treated with this compound and control (vehicle-treated) animals.

Conclusion

The experimental evidence overwhelmingly confirms that this compound's antithrombotic effect is mediated through the irreversible inhibition of COX-1 in platelets. This targeted action prevents the synthesis of thromboxane A2, a critical mediator of platelet aggregation. The data clearly distinguishes this compound's mechanism from reversible NSAIDs and highlights its selectivity for COX-1 at low, cardioprotective doses. The provided protocols offer standardized approaches for researchers to further investigate and compare the efficacy of novel antithrombotic agents against this well-established benchmark.

References

A Comparative Guide to Validating Biomarkers for Aspirin's Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of key biomarkers and methodologies used to validate the therapeutic efficacy of aspirin, focusing on its dual roles as an anti-platelet and anti-inflammatory agent. It is designed for researchers, scientists, and drug development professionals seeking to objectively assess this compound's performance against other alternatives, supported by experimental data and detailed protocols.

This compound, or acetylsalicylic acid, exerts its primary effects through the irreversible inactivation of cyclooxygenase (COX) enzymes.[1] Its anti-platelet action is mainly due to the inhibition of COX-1 in platelets, which blocks the production of thromboxane A2 (TXA2), a potent mediator of platelet aggregation.[1][2] The anti-inflammatory properties of this compound are mediated through the inhibition of both COX-1 and COX-2, which reduces the synthesis of pro-inflammatory prostaglandins.[3]

Part 1: Validating this compound's Anti-Platelet Efficacy

The gold standard for assessing this compound's anti-platelet effect is to measure the inhibition of thromboxane production and its impact on platelet function.

Key Biomarkers and Measurement Assays

The most reliable biochemical markers are the stable metabolites of the highly unstable Thromboxane A2 (TXA2).[4] Due to TXA2's short half-life of about 30 seconds, its direct measurement is not feasible.[4] Instead, its downstream metabolites, Thromboxane B2 (TXB2) and urinary 11-dehydrothromboxane B2 (11-dTXB2), are quantified.[4]

Biomarker Assay Type Sample Type Principle Reported Sensitivity / Range Key Advantages/Disadvantages
Thromboxane B2 (TXB2) ELISA (Competitive)Serum, Plasma, Urine, Culture MediaCompetition between sample TXB2 and a labeled TXB2 conjugate for a limited number of specific antibody binding sites.[4]Sensitivity: ~10-47 pg/mL; Range: ~13-10,000 pg/mL[5]Adv: Widely available, relatively inexpensive. Disadv: Serum/plasma levels prone to in-vitro platelet activation, leading to falsely elevated results.[6]
11-dehydrothromboxane B2 (11-dTXB2) ELISA (Competitive)Urine[6]Measures the major urinary metabolite of TXB2, reflecting in-vivo TXA2 production over time.[7][8]Commercially available kits are widely used.[6][9]Adv: Non-invasive sample collection (urine), stable marker reflecting systemic platelet activation.[6][7] Disadv: Requires normalization to creatinine to account for urine dilution.[8]
11-dehydrothromboxane B2 (11-dTXB2) LC-MS/MSUrineLiquid chromatography separation followed by tandem mass spectrometry for highly specific quantification.[10]Linear range of 50 pg - 10 ng per tube demonstrated.[10]Adv: High specificity and accuracy, considered a reference method. Disadv: Requires specialized equipment and expertise, more expensive.[7]
Functional Platelet Assays

Functional assays measure the direct effect of this compound on platelet aggregation.

Assay Principle Agonist Used Output Key Advantages/Disadvantages
Light Transmission Aggregometry (LTA) Measures the increase in light transmission through platelet-rich plasma as platelets aggregate in response to an agonist.[11][12]Arachidonic Acid (AA)[13]Percent of maximum aggregation. A response of ≥20% is often considered this compound non-sensitive.[13][14]Adv: Considered the "gold standard" for platelet function testing.[13] Disadv: Labor-intensive, requires sample processing within a short timeframe, poor standardization between labs.[6]
VerifyNow® this compound Test A point-of-care turbidimetric assay using fibrinogen-coated microparticles that aggregate in whole blood in proportion to unblocked platelet receptors.[15][16]Arachidonic Acid[17]This compound Reaction Units (ARU). A result >550 ARU suggests no evidence of this compound-induced platelet dysfunction.Adv: Rapid results, easy to use, requires no sample preparation.[16] Disadv: May have poor agreement with LTA for identifying this compound resistance.[14]
Signaling Pathway: this compound's Inhibition of Platelet Aggregation

This compound irreversibly acetylates a serine residue in the active site of the COX-1 enzyme in platelets.[1] This action blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for Thromboxane A2 (TXA2).[1] Without TXA2, a key signal for platelet activation and aggregation is lost, leading to an anti-thrombotic effect.

G cluster_platelet Platelet Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation This compound This compound This compound->Inhibition Inhibition->COX1

Caption: this compound's irreversible inhibition of the COX-1 enzyme in platelets.

Experimental Protocol: Light Transmission Aggregometry (LTA) for this compound Sensitivity

This protocol provides a general framework for assessing this compound's effect on platelet function using LTA.

  • Sample Collection: Draw whole blood into tubes containing 3.2% sodium citrate. Samples should be hand-carried to the lab and not agitated.[15]

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 120g) for 5-10 minutes to obtain PRP.[11]

  • Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 850g) for 10 minutes to obtain PPP, which will be used as a blank/reference.[11]

  • Assay Procedure:

    • Place a cuvette with PPP into the aggregometer to calibrate the instrument to 100% light transmission.

    • Place a cuvette with PRP into the aggregometer to set the baseline of 0% light transmission.

    • Add the platelet agonist, arachidonic acid (final concentration 0.5 mg/mL), to the PRP sample.[13]

  • Data Acquisition: The aggregometer records the change in light transmittance over time as platelets aggregate. The maximum aggregation percentage is recorded.

  • Interpretation: A maximum aggregation of ≥20% in response to arachidonic acid is commonly used as a cut-off to identify potential this compound resistance.[13]

Part 2: Validating this compound's Anti-Inflammatory Efficacy

Validating this compound's anti-inflammatory effects is more complex due to the wide array of inflammatory pathways. The primary mechanism involves inhibiting COX-2 to reduce the synthesis of pro-inflammatory prostaglandins like Prostaglandin E2 (PGE2).[3] However, effects on other circulating inflammatory markers have also been investigated, though with conflicting results.[3]

Key Biomarkers and Observed Effects
Biomarker Effect of this compound Context / Study Finding
Prostaglandin E2 (PGE2) Metabolites Decreased High-dose this compound therapy has been shown to decrease urinary PGE2 metabolites.[18]
Prostaglandin D2 (PGD2) Metabolites Decreased Urinary PGD2 metabolites decreased in both this compound-exacerbated respiratory disease (AERD) and this compound-tolerant asthma groups on high-dose this compound.[18]
Leukotriene E4 (LTE4) Increased In patients with AERD, high-dose this compound paradoxically increased urinary LTE4, a marker of type 2 inflammation.[18][19]
sTNFR1, sVEGFR2, CCL15 Inversely Associated Regular this compound use was associated with lower levels of soluble tumor necrosis factor receptor 1, soluble VEGF receptor 2, and chemokine C-C motif ligand 15.[3]
Visfatin Decreased In patients with subcortical silent brain infarcts, visfatin levels were significantly lower after 3 months of this compound treatment.[20]
Interleukin 4 (IL-4) Positively Associated Regular this compound use was positively associated with IL-4 levels in one study.[3]
Signaling Pathway: this compound's Anti-Inflammatory Action

In inflammatory and endothelial cells, inflammatory stimuli can induce the expression of the COX-2 enzyme.[21] COX-2 converts arachidonic acid into PGH2, which is then converted by various synthases into pro-inflammatory prostaglandins (like PGE2) that mediate inflammation, pain, and fever.[21] this compound inhibits COX-2, reducing the production of these mediators.[22]

G cluster_cell Inflammatory/Endothelial Cell Stimuli Inflammatory Stimuli COX2_Induction COX-2 Induction Stimuli->COX2_Induction COX2 COX-2 Enzyme COX2_Induction->COX2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation This compound This compound This compound->Inhibition Inhibition->COX2

Caption: this compound's inhibition of the inducible COX-2 enzyme pathway.

Experimental Protocol: Urinary 11-dTXB2 Measurement by ELISA

This protocol outlines the general steps for quantifying a key this compound-responsive biomarker using a commercial ELISA kit.

  • Sample Collection: Collect a random urine sample. No special preparation is typically required.[6]

  • Sample Preparation (if required): Some protocols may require a simple one-step solid-phase extraction to purify the sample and remove interfering materials.[7]

  • ELISA Procedure (Competitive Assay):

    • Pipette standards and urine samples into a microtiter plate pre-coated with a capture antibody.[23]

    • Add an enzyme-conjugated form of the biomarker (e.g., 11-dTXB2-Alkaline Phosphatase conjugate) and a specific primary antibody.

    • Incubate the plate to allow competition between the biomarker in the sample and the enzyme-conjugated biomarker for binding to the primary antibody.[23]

    • Wash the plate to remove unbound reagents.[23]

    • Add a substrate solution (e.g., pNpp) that reacts with the enzyme to produce a color change.

    • Stop the reaction and measure the absorbance (optical density) using a microplate reader.[5]

  • Data Analysis: The concentration of 11-dTXB2 in the sample is inversely proportional to the color intensity. Calculate the concentration by comparing the sample's optical density to the standard curve generated from the standards.[5] Normalize the result to urinary creatinine concentration to account for variations in urine dilution.[9]

Part 3: Comparison with Alternative COX Inhibitors

This compound's efficacy can be compared to other non-steroidal anti-inflammatory drugs (NSAIDs) which also target COX enzymes. A key difference is that this compound's inhibition of COX-1 is irreversible, lasting for the life of the platelet (7-10 days), whereas other NSAIDs are typically reversible inhibitors.[22]

Drug Mechanism of Action Selectivity Effect on Thromboxane B2 Clinical Consideration
This compound Irreversible acetylation of COX-1 and COX-2.[1]More selective for COX-1 than COX-2.[1][22]Strong, sustained suppression with low doses due to irreversible inhibition in platelets.[1]Cardioprotective effect is well-established at low doses.[24]
Ibuprofen (Non-selective NSAID) Reversible inhibition of COX-1 and COX-2.[24]Non-selective.Transient suppression. Can interfere with this compound's access to the COX-1 active site, potentially blunting its cardioprotective effect if taken concurrently.[24]Used for pain and inflammation; its anti-platelet effect is short-lived.
Celecoxib (COX-2 selective inhibitor) Preferentially blocks COX-2.[24]COX-2 selective.Minimal effect. Does not significantly inhibit platelet COX-1 at therapeutic doses.[22]Used for pain and inflammation with a lower risk of gastrointestinal side effects. May interfere with this compound's binding to COX-1.[24]

Conclusion

Validating the therapeutic efficacy of this compound requires a multi-faceted approach that considers both its anti-platelet and anti-inflammatory actions. For anti-platelet effects, the measurement of urinary 11-dehydrothromboxane B2 offers a reliable and non-invasive biomarker, while functional assays like Light Transmission Aggregometry provide direct evidence of platelet inhibition. For anti-inflammatory validation, the landscape is more complex, with changes in prostaglandin metabolites being the most direct measure, though other inflammatory markers are under active investigation. When comparing this compound to alternatives, its irreversible inhibition of COX-1 is the defining characteristic that underpins its unique and long-lasting cardioprotective effects. This guide provides the foundational methodologies and comparative data necessary for researchers to design robust validation studies.

References

Aspirin's Proteomic Footprint: A Comparative Guide to Cellular Responses

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular proteome in response to aspirin treatment versus a placebo. It synthesizes experimental data from multiple studies to illuminate the molecular mechanisms underlying this compound's diverse therapeutic effects.

This guide summarizes key quantitative proteomic changes, details the experimental methodologies used to obtain these findings, and visualizes the implicated signaling pathways and experimental workflows.

Quantitative Proteomic Changes Induced by this compound

This compound instigates significant alterations in the protein expression profiles of various cell types. The following tables summarize the key differentially expressed proteins identified in studies comparing this compound-treated cells to placebo controls.

Table 1: Differentially Expressed Proteins in Colon Cancer Cells Treated with this compound [1][2][3]

ProteinRegulationFold ChangeFunction
p53Upregulated2.52Tumor suppressor, cell cycle regulation
CDK1Downregulated0.5Cell cycle progression
MCM6DownregulatedNot specifiedDNA replication and repair
RRM2DownregulatedNot specifiedDNA replication and repair
ARFIP2DownregulatedNot specifiedActin cytoskeletal regulation

Data derived from studies on HT29 colon cancer cells treated with 10 mmol/L of this compound for 24 hours.[1][2][3]

Table 2: Differentially Expressed Proteins in Plasma from Individuals Treated with this compound [4][5]

ProteinRegulationFold Change (this compound vs. Placebo)Putative Function
Succinate dehydrogenase subunit C (SDHC)Downregulated0.66Mitochondrial energy metabolism
Myosin-1 (MYH1)Upregulated1.62Muscle contraction, cellular structure
Nuclear receptor subfamily 2 group F member 1 (NR2F1)DownregulatedNot specifiedTranscriptional regulation
Musashi-1 (MSI1)Downregulated0.71RNA-binding protein, stem cell regulation
Forkhead box protein O1 (FOXO1)UpregulatedNot specifiedTranscription factor, apoptosis, cell cycle
KH domain-containing, RNA-binding, signal transduction-associated protein 3 (KHDRBS3)UpregulatedNot specifiedRNA binding
NF-kappa-B inhibitor epsilon (NFKBIE)Upregulated1.63Inhibition of NF-κB signaling
Lysozyme (LYZ)UpregulatedNot specifiedInnate immunity
Ikaros family zinc finger 1 (IKZF1)UpregulatedNot specifiedHematopoietic development, immune regulation

Data from a randomized crossover trial with healthy individuals taking 325 mg/day of this compound for 60 days.[4][5]

Experimental Protocols

The following sections detail the methodologies employed in the cited proteomics studies.

I. Proteomic Analysis of Colon Cancer Cells[1][2][3]

1. Cell Culture and Treatment:

  • Human HT29 colon cancer cells were cultured under standard conditions.

  • Cells were treated with 10 mmol/L of this compound for 24 hours. Control cells were treated with a vehicle (placebo).

2. Protein Extraction, Digestion, and Quantitative Analysis:

  • Global protein expression profiles of this compound-treated and control cells were determined using quantitative proteomic analysis.

  • Bioinformatics analyses, including identification of differential proteins, protein annotation, Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis, and protein-protein interaction (PPI) network analysis, were performed.

  • Differentially expressed proteins, such as p53 and CDK1, were further quantified using real-time polymerase chain reaction (PCR) and Western blotting.

II. Plasma Proteomic Analysis in a Randomized Crossover Trial[4][5]

1. Study Design:

  • A randomized, double-blinded, crossover trial was conducted with 44 healthy, non-smoking men and women.

  • Participants received a regular dose of this compound (325 mg/day) and a placebo for 60 days each, with a washout period in between.

2. Proteomic Analysis:

  • The plasma proteome was analyzed using a high-density antibody microarray with approximately 3,300 full-length antibodies.

  • Moderated paired t-tests were performed on individual antibodies to identify statistically significant differences in plasma protein levels between the this compound and placebo treatments.

  • Gene-set analyses were performed based on KEGG and Gene Ontology (GO) pathways.

III. Analysis of this compound-Mediated Lysine Acetylation[6][7]

1. Cell Culture and Isotopic Labeling:

  • HeLa cells were cultured and treated with isotopically labeled this compound-d3. This allows for the specific identification of this compound-mediated acetylation events.

2. Acetylated Peptide Enrichment and LC-MS/MS:

  • A highly specific peptide enrichment strategy was used to purify acetylated lysine-containing peptides.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was employed to identify and quantify the sites of lysine acetylation.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for comparative proteomics.

experimental_workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis cluster_data_analysis Data Analysis cluster_validation Validation cell_culture Cell Culture (e.g., HT29) treatment Treatment Groups cell_culture->treatment This compound This compound treatment->this compound placebo Placebo treatment->placebo extraction Protein Extraction This compound->extraction placebo->extraction digestion Protein Digestion extraction->digestion lcms LC-MS/MS Analysis digestion->lcms identification Protein Identification lcms->identification quantification Protein Quantification identification->quantification bioinformatics Bioinformatics Analysis (Pathway, Network) quantification->bioinformatics validation Western Blot / PCR bioinformatics->validation

Caption: Experimental workflow for comparative proteomics of this compound-treated cells.

p53_cdk1_pathway This compound This compound p53 p53 This compound->p53 Upregulates cdk1 CDK1 This compound->cdk1 Downregulates g1_s_arrest G1/S Phase Cell Cycle Arrest p53->g1_s_arrest apoptosis Apoptosis p53->apoptosis cdk1->g1_s_arrest Inhibits

Caption: this compound-induced p53-CDK1 pathway leading to cell cycle arrest and apoptosis.

nfkb_pathway This compound This compound nf_kbie NFKBIE (IκBε) This compound->nf_kbie Upregulates nf_kb NF-κB nf_kbie->nf_kb Inhibits inflammation Pro-inflammatory Gene Expression nf_kb->inflammation

Caption: this compound's inhibition of the NF-κB signaling pathway via upregulation of NFKBIE.

References

Validating the Specificity of Aspirin's Acetylation of Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aspirin's therapeutic effects, primarily its anti-inflammatory, analgesic, antipyretic, and antiplatelet activities, are attributed to its ability to acetylate and irreversibly inactivate cyclooxygenase (COX) enzymes.[1][2] However, the acetyl group of this compound can also be transferred to other cellular proteins, leading to a broad range of on- and off-target effects.[3][4][5] Validating the specificity of this compound's acetylation is therefore crucial for understanding its complete mechanism of action, identifying potential new therapeutic applications, and predicting adverse effects.

This guide provides a comparative overview of key experimental methodologies used to validate the specificity of this compound's protein acetylation, supported by experimental data and detailed protocols.

Comparison of Methodologies for Assessing Acetylation Specificity

The validation of this compound's acetylation specificity relies on techniques that can distinguish between the intended target, primarily COX-1, and a multitude of other potential protein targets. The most robust approaches often involve a combination of proteomic screening and targeted validation methods.

Methodology Principle Advantages Limitations Typical Application
Mass Spectrometry-Based Proteomics with Isotopic Labeling Utilizes isotopically labeled this compound (e.g., this compound-d3) to differentiate between this compound-mediated and endogenous acetylation.[3][4] Tryptic digests of cell lysates are analyzed by LC-MS/MS to identify and quantify acetylated peptides.- Unbiased, proteome-wide identification of acetylation sites.- High sensitivity and specificity.- Can quantify the stoichiometry of acetylation.- Requires specialized equipment and bioinformatics expertise.- May not detect low-abundance acetylated proteins.- Global profiling of the this compound-mediated acetylome.- Identification of novel off-target proteins.
Western Blotting Employs antibodies that specifically recognize acetylated lysine residues or antibodies targeting the acetylated form of a specific protein (e.g., anti-acCOX-1).[5][6]- Relatively simple and widely available technique.- Can confirm the acetylation of a specific protein of interest.- Can provide semi-quantitative data on acetylation levels.- Antibody-dependent, with potential for cross-reactivity.- Not suitable for proteome-wide screening.- Less sensitive than mass spectrometry.- Validation of specific this compound targets identified by proteomics.- Routine screening for COX-1 acetylation in clinical samples.
Immunoprecipitation followed by Mass Spectrometry or Western Blotting Uses an antibody against a protein of interest to enrich it from a complex mixture, followed by detection of its acetylation status by mass spectrometry or western blotting.- Increases the sensitivity of detection for low-abundance proteins.- Confirms the identity of the acetylated protein.- Dependent on the availability and specificity of the primary antibody.- Targeted validation of the acetylation of a specific protein.
Enzyme Activity Assays Measures the functional consequence of acetylation on a target enzyme's activity. For example, assessing COX-1 activity after this compound treatment.- Provides direct evidence of the functional impact of acetylation.- Can be high-throughput.- Does not directly measure acetylation.- An indirect measure of target engagement.- Determining the IC50 of this compound for its target enzyme.- Screening for inhibitors of this compound's acetylating activity.

Quantitative Data on this compound's Acetylation Specificity

While this compound is highly effective at acetylating COX-1, numerous studies have demonstrated its ability to acetylate a wide array of other proteins in a dose-dependent manner.

Table 1: Comparison of this compound's Acetylation of COX-1 vs. COX-2

Parameter COX-1 COX-2 Reference
IC50 for Acetylation ~3.5 µM~30 µM[7]
Maximal Acetylation in HCA7 cells (100 µM this compound) Not applicable (not expressed)56 ± 3%[8]
Maximal Acetylation in HCA7 cells (1000 µM this compound) Not applicable (not expressed)74 ± 5%[8]
Effect of Acetylation Irreversible inhibitionPartial inhibition of catalytic activity[2][7]

Table 2: Examples of Off-Target Proteins Acetylated by this compound

Protein Cellular Function Identified Acetylation Sites Reference
p53 Tumor suppressorLysine 382[5]
Human Serum Albumin Plasma proteinLys-199, Lys-402, Lys-519, Lys-545 (at 0.3 mM this compound); 26 lysines (at 20 mM this compound)[9]
Glycolytic Enzymes (e.g., Aldolase, GAPDH) MetabolismMultiple sites identified in HCT-116 cells[10]
Histones Chromatin structure and gene regulationCore histones identified as targets[11]
Mitochondrial Proteins Energy metabolism, apoptosisNumerous mitochondrial proteins identified[12]

Experimental Protocols

Mass Spectrometry-Based Proteomic Analysis of this compound-Mediated Acetylation

This protocol provides a general workflow for identifying this compound-mediated acetylation sites using stable isotope labeling and mass spectrometry.

a. Cell Culture and Treatment:

  • Culture human cells (e.g., HeLa or HCT-116) to 80-90% confluency.

  • Treat cells with a desired concentration of this compound-d3 (deuterated this compound) or a vehicle control (e.g., DMSO) for a specified time (e.g., 8-12 hours).[3]

b. Cell Lysis and Protein Extraction:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.

  • Quantify protein concentration using a standard assay (e.g., BCA assay).

c. Protein Digestion:

  • Reduce protein disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

  • Digest proteins into peptides using an appropriate protease, such as trypsin, overnight at 37°C.

d. Acetyl-Peptide Enrichment:

  • Use an antibody-based enrichment kit specific for acetylated lysine residues to isolate acetylated peptides from the total peptide mixture.

e. LC-MS/MS Analysis:

  • Analyze the enriched acetylated peptides using a high-resolution mass spectrometer (e.g., Q Exactive) coupled to a nano-liquid chromatography system.

  • Acquire data in a data-dependent acquisition (DDA) mode.

f. Data Analysis:

  • Process the raw MS data using software such as MaxQuant.[3]

  • Search the data against a human protein database, specifying d3-acetylation of lysine as a variable modification.

  • Identify and quantify the d3-acetylated peptides to determine the sites of this compound-mediated acetylation.

Western Blot Analysis of Protein Acetylation

This protocol describes the detection of protein acetylation by western blotting.

a. Sample Preparation:

  • Treat cells with this compound or a vehicle control as described above.

  • Lyse cells and quantify protein concentration.

b. SDS-PAGE and Protein Transfer:

  • Separate protein lysates (20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

c. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBS-T) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for acetylated lysine or a specific acetylated protein (e.g., anti-acCOX-1) overnight at 4°C.[5][6]

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

d. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Reprobe the blot with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomics Workflow cluster_western Western Blot Workflow cell_culture Cell Culture aspirin_treatment This compound/Aspirin-d3 Treatment cell_culture->aspirin_treatment cell_lysis Cell Lysis & Protein Extraction aspirin_treatment->cell_lysis protein_digestion Protein Digestion (Trypsin) cell_lysis->protein_digestion Proteomics sds_page SDS-PAGE cell_lysis->sds_page Western Blot enrichment Acetyl-Peptide Enrichment protein_digestion->enrichment lcms LC-MS/MS Analysis enrichment->lcms data_analysis Data Analysis & Site Identification lcms->data_analysis transfer Protein Transfer (PVDF) sds_page->transfer immunoblot Immunoblotting (Anti-AcK Ab) transfer->immunoblot detection Detection (ECL) immunoblot->detection signaling_pathway cluster_cox Primary Target cluster_off_target Off-Targets This compound This compound cox1 COX-1 This compound->cox1 Acetylation p53 p53 This compound->p53 Acetylation albumin Albumin This compound->albumin Acetylation glycolytic_enzymes Glycolytic Enzymes This compound->glycolytic_enzymes Acetylation histones Histones This compound->histones Acetylation inhibition Inhibition of Prostaglandin Synthesis cox1->inhibition off_target_effects Diverse Cellular Effects (e.g., altered gene expression, metabolism) p53->off_target_effects glycolytic_enzymes->off_target_effects histones->off_target_effects therapeutic_effects Anti-inflammatory Anti-platelet inhibition->therapeutic_effects

References

confirming the synergistic effects of aspirin with other chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The long-established anti-inflammatory drug, aspirin, is gaining increasing attention in oncology for its potential to enhance the efficacy of conventional chemotherapeutic agents. This guide provides a comparative analysis of the synergistic effects of this compound with various chemotherapy drugs, supported by experimental data, to inform further research and drug development in this promising area. This compound's ability to modulate multiple signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis, appears to be central to its synergistic capabilities.[1][2]

Quantitative Analysis of Synergistic Efficacy

The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic effects of this compound when combined with different chemotherapeutic agents.

Table 1: this compound and Cisplatin in Colon Cancer

The combination of this compound and cisplatin has been shown to significantly enhance the inhibition of cell viability in human colon cancer cell lines.[3][4] The addition of this compound markedly reduces the half-maximal inhibitory concentration (IC50) of cisplatin, indicating a potent synergistic interaction.[3][4]

Cell LineTreatmentIC50 of Cisplatin (μM)
SW620 Cisplatin alone~55
Cisplatin + 2 mM this compound~25
LoVo Cisplatin alone~40
Cisplatin + 2 mM this compound~18
RKO Cisplatin alone~30
Cisplatin + 2 mM this compound~12
DLD-1 Cisplatin alone~25
Cisplatin + 2 mM this compound~10

Data extracted from a study on human colon cancer cell lines.[3][4]

Table 2: this compound and Doxorubicin in Hepatocellular Carcinoma
Table 3: this compound and Sorafenib in RAS-Mutant Cancers

The combination of this compound and sorafenib has shown synergistic cytotoxicity in cancer cell lines with RAS mutations.[7][8][9] This is particularly relevant for treating cancers that are often resistant to conventional therapies.[10] The synergy has been evaluated using the Bliss independence model, which confirmed the enhanced effect of the drug combination.[7][8] While a detailed IC50 table is not provided in the source material, visual data from crystal violet staining assays clearly demonstrates a significant reduction in cell viability with the combination treatment compared to either drug alone.[7][8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of drug combinations on cancer cell lines.

  • Cell Seeding: Human colon cancer cells (SW620, LoVo, RKO, and DLD-1) are seeded in 96-well plates and cultured for 24 hours.

  • Drug Treatment: The cells are then treated with varying concentrations of cisplatin, this compound, or a combination of both for 48 hours.

  • MTT Incubation: After the treatment period, 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 2 hours at 37°C in the dark.

  • Formazan Solubilization: The medium is replaced with DMSO (dimethyl sulfoxide) to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated to determine the concentration of the drug that inhibits 50% of cell growth.[3][4][6]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of this compound with chemotherapeutic agents are attributed to its influence on various signaling pathways crucial for cancer cell survival and proliferation.

This compound and Cisplatin in Colon Cancer

This compound enhances the sensitivity of colon cancer cells to cisplatin by targeting the NF-κB and PI3K/AKT/mTOR signaling pathways.[3][11][12]

This compound This compound NFkB NF-κB This compound->NFkB inhibits Cisplatin Cisplatin Proliferation Cell Proliferation & Survival Cisplatin->Proliferation inhibits COX2 COX-2 NFkB->COX2 activates PGE2 PGE2 COX2->PGE2 PI3K PI3K PGE2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation promotes

Caption: this compound and Cisplatin Synergy Pathway

This compound and Sorafenib in RAS-Mutant Cancers

In RAS-mutant cancers, the combination of this compound and sorafenib synergistically induces cell death by activating the AMPK pathway and the ERK pathway.[7][9]

This compound This compound AMPK AMPK This compound->AMPK activates Sorafenib Sorafenib ERK ERK Sorafenib->ERK activates CellDeath Apoptosis AMPK->CellDeath induces ERK->CellDeath induces

Caption: this compound and Sorafenib Synergy Pathway

Experimental Workflow

The general workflow for investigating the synergistic effects of this compound with a chemotherapeutic agent is as follows:

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture Treatment Drug Combination Treatment CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay Treatment->Apoptosis WesternBlot Western Blot (Signaling Pathways) Treatment->WesternBlot Xenograft Xenograft Tumor Model Viability->Xenograft InVivoTreatment In Vivo Treatment Xenograft->InVivoTreatment TumorMeasurement Tumor Growth Measurement InVivoTreatment->TumorMeasurement

Caption: Experimental Workflow Diagram

Promising Future Combinations

This compound and Avelumab in Triple-Negative Breast Cancer

A clinical trial is currently underway to investigate the synergistic effects of this compound with the immunotherapy drug avelumab for the treatment of triple-negative breast cancer.[13][14][15][16] Preclinical studies in mice have shown that this combination can control tumor growth more effectively than avelumab alone.[14] This research holds promise for a new treatment modality for this aggressive form of breast cancer.

Conclusion

The evidence presented in this guide strongly suggests that this compound can act as a powerful synergistic agent when combined with various chemotherapeutic drugs, including cisplatin, doxorubicin, and sorafenib. By targeting key cancer-related signaling pathways, this compound has the potential to enhance the efficacy of existing cancer treatments, potentially allowing for lower, less toxic doses of chemotherapy. The ongoing clinical trial of this compound in combination with immunotherapy further highlights the exciting potential of repurposing this common drug in the fight against cancer. Further research is warranted to fully elucidate the mechanisms of synergy and to translate these preclinical findings into clinical practice.

References

cross-validation of aspirin's effects in different animal models of thrombosis

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of aspirin's performance in preclinical thrombosis research, providing researchers, scientists, and drug development professionals with a comprehensive guide to its effects in various animal models.

This compound, a cornerstone of antiplatelet therapy, exhibits variable efficacy in preventing thrombosis across different preclinical animal models. This variability underscores the importance of understanding the nuances of each model and how they translate to the complex mechanisms of thrombosis. This guide provides a comparative overview of this compound's effects in commonly used animal models of thrombosis, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound in Animal Models of Thrombosis

The following table summarizes the quantitative effects of this compound in three distinct and widely utilized animal models of thrombosis: the ferric chloride-induced carotid artery thrombosis model in mice, the laser-induced thrombosis model in rats, and the electrically induced coronary artery thrombosis model in dogs. These models represent different methods of inducing thrombosis, primarily involving chemical, photochemical, and electrical injury, respectively.

Animal ModelSpeciesMethod of InductionThis compound DosageKey Efficacy ParametersObservations
Ferric Chloride-Induced Thrombosis MouseTopical application of ferric chloride (FeCl3) to the carotid artery0.15 mg/kg and 0.6 mg/kg (oral)Thrombus sizeIn combination with clopidogrel, the 0.15 mg/kg dose of acetylsalicylic acid resulted in smaller thrombi compared to clopidogrel alone. However, a higher dose of 0.6 mg/kg blunted this antithrombotic effect.[1]
Laser-Induced Thrombosis RatLaser-induced endothelial injury in mesenteric arterioles1 mg/kg and 100 mg/kg (injected)Thrombus formationHigher doses of this compound (100 mg/kg) decreased thrombosis, while lower doses showed an opposite trend.[2][3]
Electrically Induced Coronary Thrombosis DogElectrical stimulation of the coronary artery10 mg/kg (intravenous)Cyclic Flow Reductions (CFRs)This compound abolished CFRs; however, subsequent infusion of epinephrine restored the thrombotic events.[4]
Electrolytic Injury Model RatExternal electrolytic injury of the carotid artery1, 10, and 30 mg/kg (intravenous)Thrombus weightThis compound did not inhibit thrombosis at the tested doses in this model.[5]

Signaling Pathway of this compound's Anti-Thrombotic Action

This compound's primary mechanism of action involves the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the synthesis of thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor. The following diagram illustrates this key signaling pathway.

Aspirin_Mechanism cluster_membrane Platelet Membrane cluster_cytoplasm Platelet Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXA2 Thromboxane A2 PGH2->TXA2 Thromboxane Synthase Platelet_Activation Platelet Activation & Aggregation TXA2->Platelet_Activation This compound This compound This compound->COX1 Irreversible Inhibition Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Catheterization) Drug_Admin Drug Administration (e.g., this compound or Vehicle) Animal_Prep->Drug_Admin Thrombosis_Induction Induction of Thrombosis (e.g., FeCl3, Laser, Electrical) Drug_Admin->Thrombosis_Induction Data_Collection Data Collection (e.g., Blood Flow, Occlusion Time) Thrombosis_Induction->Data_Collection Analysis Data Analysis & Interpretation Data_Collection->Analysis Ethical_Approval Ethical Approval Ethical_Approval->Animal_Prep

References

Unraveling the Transcriptomic Signatures of Aspirin and Its Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the gene expression landscapes shaped by aspirin, salicylic acid, and a nitric oxide-donating this compound derivative reveals distinct and overlapping molecular responses. This guide provides a comparative analysis of their effects on gene expression, offering valuable insights for researchers, scientists, and drug development professionals.

This report synthesizes data from multiple studies to objectively compare the performance of this compound and its derivatives in modulating gene expression. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate a comprehensive understanding of their mechanisms of action.

Comparative Analysis of Gene Expression Profiles

Treatment with this compound and its derivatives induces significant changes in the expression of a wide range of genes involved in crucial cellular processes. The following tables summarize the key differentially expressed genes identified in various studies.

Table 1: Differentially Expressed Genes in Human Colon Organoids Treated with this compound

GeneRegulationFunction
TRABD2AUpregulatedNegative regulator of Wnt signaling
CEACAM7UpregulatedDecreased in rectal neoplasia
ACSL5UpregulatedAssociated with CRC tumor recurrence
LAMC1UpregulatedInvolved in epithelial hyperplasia
PTGES2ModulatedCentral to this compound's hypothesized mechanism
ABCC4ModulatedCentral to this compound's hypothesized mechanism

Data sourced from a study on patient-derived normal colon organoids treated with 50μM this compound for 72 hours[1].

Table 2: Gene Expression Changes Induced by NO-Releasing this compound in Jurkat T Leukemia Cells

GeneFold Change (mRNA level)Function
HSPA1A41.5 ± 7.01Heat shock response
HSPA6100.4 ± 8.11Heat shock response
FOS16.2 ± 3.2Cell growth regulation
HSPH11.71 ± 0.43Heat shock response
FMO44.5 ± 1.67Detoxification
CASP91.77 ± 0.03Apoptosis signaling
DDIT35.6 ± 0.51Apoptosis signaling
NF-κB10.54 ± 0.01Inflammation, cell survival
CCND10.69 ± 0.06Cell cycle regulation

Data from a study using 20µM p-NO-ASA on Jurkat T cells.[2]

Table 3: Salicylic Acid-Responsive Genes in Potato

Gene CategoryRegulation by SAKey Pathways
Differentially Expressed Genes (DEGs)3,390 upregulated, 3,278 downregulatedPhenylpropanoid biosynthesis, Glutathione metabolism, Plant hormone signal transduction, MAPK signaling, Plant-pathogen interactions

Findings from a transcriptome analysis of potato samples treated with salicylic acid.[3]

Key Signaling Pathways and Experimental Workflows

The modulation of gene expression by this compound and its derivatives is intricately linked to their influence on specific signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and the experimental procedures used to investigate them.

Signaling_Pathway This compound This compound COX1_COX2 COX-1 & COX-2 This compound->COX1_COX2 Inactivates This compound->COX1_COX2 Modifies Activity Salicylic_Acid Salicylic Acid (this compound Metabolite) This compound->Salicylic_Acid Metabolizes to Prostanoids Prostanoids (Pro-inflammatory) COX1_COX2->Prostanoids Synthesis Epi_Lipoxins Epi-Lipoxins (Anti-inflammatory) COX1_COX2->Epi_Lipoxins Synthesis NF_kB NF-κB AMPK AMPK Salicylic_Acid->NF_kB Modulates Salicylic_Acid->AMPK Activates

Caption: Simplified signaling pathways affected by this compound and its metabolite, salicylic acid.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Data Analysis Cells Cell Culture / Organoids Treatment Treatment with this compound / Derivative Cells->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq DEG_Analysis Differential Gene Expression Analysis RNA_Seq->DEG_Analysis Pathway_Analysis Pathway Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: General experimental workflow for analyzing gene expression profiles.

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the gene expression data. Below are summaries of the key experimental protocols.

This compound Treatment of Colon Organoids: [1]

  • Model: Colon organoids derived from 38 healthy individuals.

  • Treatment: 50μM this compound or vehicle control for 72 hours.

  • Analysis: Bulk RNA-sequencing followed by paired regression analysis using DESeq2 to identify differentially expressed genes (DEGs). Cellular composition was determined using CIBERSORTx.

NO-Releasing this compound on Jurkat T Cells: [2]

  • Model: Jurkat T-acute lymphoblastic leukemia (T-ALL) cells.

  • Treatment: 10µM and 20µM of p-NO-ASA.

  • Analysis: DNA oligoarrays with 263 genes related to stress and drug metabolism were used to examine gene expression profiles. Real-time quantitative RT-PCR was used for confirmation.

Salicylic Acid Treatment in Potato: [3]

  • Model: Potato plants.

  • Treatment: Exogenous application of salicylic acid (SA) and 2-aminoindan-2-phosphonic acid (ABT), an inhibitor of SA biosynthesis.

  • Analysis: RNA-sequencing to identify differentially expressed genes. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were conducted.

Discussion and Conclusion

The comparative analysis reveals that while this compound and its derivatives share some common pathways, they also exhibit unique gene expression signatures. This compound's effects in colon organoids highlight its role in regulating Wnt signaling and other pathways relevant to colorectal cancer chemoprevention[1]. The acetyl portion of the this compound molecule is responsible for the irreversible inhibition of COX-1 and the modification of COX-2 activity, a key mechanism of its action[4].

The nitric oxide-donating derivative of this compound, p-NO-ASA, demonstrates a potent induction of heat shock proteins and genes involved in apoptosis and detoxification in leukemia cells, suggesting a distinct mechanism of action that could be beneficial in cancer therapy[2].

Salicylic acid, the primary metabolite of this compound, is a key signaling molecule in plants, regulating responses to various stresses through the modulation of pathways like phenylpropanoid biosynthesis and MAPK signaling[3]. While these studies are in a different biological system, they provide a broader understanding of salicylate's potential to influence fundamental cellular processes.

References

Safety Operating Guide

Proper Disposal of Aspirin in a Laboratory Setting: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper disposal of aspirin (acetylsalicylic acid) and its associated waste in a research environment. Adherence to these procedures is essential for regulatory compliance and the safety of laboratory personnel and the environment.

Proper disposal of pharmaceutical waste, including this compound, is a critical aspect of laboratory safety and environmental responsibility.[1] In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies regulating this area, with the Resource Conservation and Recovery Act (RCRA) providing the main framework for hazardous waste management.[2][3] While this compound is not a federally listed hazardous waste, it is the responsibility of the waste generator to properly characterize all chemical waste.[4] This guide outlines the necessary steps and decision-making processes for the safe and compliant disposal of this compound in research laboratories.

Waste Characterization and Regulatory Compliance

Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6] this compound (acetylsalicylic acid) is not found on the P or U lists of acute hazardous wastes.[3][7] Therefore, its classification as hazardous waste depends on whether it exhibits any of the hazardous characteristics.

For researchers, this means that pure, unused this compound is generally not considered hazardous waste. However, if it is mixed with other substances, the resulting mixture must be evaluated. For instance, a solution of this compound in a flammable solvent like ethanol may be classified as hazardous due to ignitability.[5]

The following table summarizes the hazardous waste characteristics and provides guidance for evaluating this compound-containing waste streams.

Hazardous Characteristic RCRA Code Description Applicability to this compound Waste
Ignitability D001Liquids with a flashpoint < 60°C (140°F), non-liquids that can cause fire through friction or spontaneous chemical changes, ignitable compressed gases, or oxidizers.[5]Pure this compound is not ignitable. However, solutions containing this compound and flammable solvents (e.g., ethanol) may be classified as D001 waste.[5]
Corrosivity D002Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year.[5][6]This compound is a weak acid and is unlikely to meet the corrosivity characteristic on its own. However, if mixed with strong acids or bases, the resulting waste could be corrosive.
Reactivity D003Wastes that are unstable, react violently with water, form explosive mixtures with water, or generate toxic gases when mixed with water.[6]This compound is stable under normal conditions and is not considered reactive.[8]
Toxicity D004-D043Wastes that are harmful when ingested or absorbed. The toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP).This compound is harmful if swallowed.[9][10] However, its classification as a D-listed toxic waste would depend on the results of a TCLP test, which is not commonly performed on this compound waste in a research setting. It is best practice to handle all pharmaceutical waste with care to avoid environmental contamination.

Standard Operating Procedure for this compound Disposal

The following protocol outlines the step-by-step process for the disposal of this compound and this compound-contaminated materials in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify all this compound-containing waste streams. This includes pure this compound, expired reagents, reaction mixtures, contaminated labware (e.g., gloves, weighing paper, pipette tips), and solutions used for cleaning.
  • Segregate this compound waste from other chemical waste streams at the point of generation to prevent accidental mixing of incompatible substances.[1]

2. Containerization and Labeling:

  • Use designated, leak-proof, and chemically compatible containers for this compound waste.
  • Clearly label the waste container with "this compound Waste" and list all components, including solvents and their approximate concentrations.

3. Disposal of Uncontaminated this compound:

  • For small quantities of pure, uncontaminated this compound, consult your institution's specific guidelines. In many cases, it will be handled as non-hazardous chemical waste.

4. Disposal of this compound-Containing Solutions and Mixtures:

  • If this compound is dissolved in a non-hazardous solvent (e.g., water), it can often be disposed of as non-hazardous chemical waste.
  • If this compound is in a solution with a hazardous solvent (e.g., ethanol, methanol), the entire mixture is considered hazardous waste and must be disposed of accordingly.
  • Never dispose of this compound solutions down the drain.[11][12] This practice is strongly discouraged to prevent contamination of waterways, as wastewater treatment facilities are often not equipped to remove pharmaceuticals.[12]

5. Disposal of Contaminated Materials:

  • Solid materials contaminated with this compound, such as gloves, paper towels, and centrifuge tubes, should be placed in a designated solid waste container.
  • Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste.[13] After rinsing, the defaced container can often be disposed of in the regular trash.

6. Waste Pickup and Final Disposal:

  • Store sealed and labeled this compound waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[4][10]
  • Final disposal of non-hazardous pharmaceutical waste is typically through incineration or in a sanitary landfill.[14] Hazardous pharmaceutical waste must be incinerated at a permitted hazardous waste facility.[14]

Visual Guidance for Disposal Pathways

The following diagrams illustrate the decision-making process for this compound disposal and the general workflow for laboratory chemical waste.

AspirinDisposalDecisionTree start This compound Waste Generated is_pure Is the waste pure This compound? start->is_pure is_mixed Is it mixed with other substances? is_pure->is_mixed No non_hazardous_solid Dispose as Non-Hazardous Solid Chemical Waste is_pure->non_hazardous_solid Yes is_solvent_hazardous Is the solvent hazardous (e.g., flammable)? is_mixed->is_solvent_hazardous Yes (Liquid) is_solid_waste Is it contaminated solid waste (gloves, etc.)? is_mixed->is_solid_waste No hazardous_liquid Dispose as Hazardous Liquid Chemical Waste is_solvent_hazardous->hazardous_liquid Yes non_hazardous_liquid Dispose as Non-Hazardous Liquid Chemical Waste is_solvent_hazardous->non_hazardous_liquid No solid_waste_container Place in Designated Solid Waste Container is_solid_waste->solid_waste_container Yes

Caption: Decision tree for the proper disposal of this compound waste.

ChemicalWasteWorkflow cluster_lab In the Laboratory cluster_ehs EHS / Waste Management generation Waste Generation identification Waste Identification & Characterization generation->identification segregation Segregation identification->segregation containerization Proper Containerization & Labeling segregation->containerization storage Satellite Accumulation Area containerization->storage pickup Waste Pickup by EHS storage->pickup transport Transport to Central Storage Facility pickup->transport final_disposal Final Disposal by Licensed Vendor transport->final_disposal

Caption: General workflow for laboratory chemical waste management.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Aspirin
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Aspirin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。